Product packaging for Spirofylline(Cat. No.:CAS No. 98204-48-9)

Spirofylline

Cat. No.: B1305307
CAS No.: 98204-48-9
M. Wt: 480.5 g/mol
InChI Key: DSRGPEAMMDAUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spirofylline is a useful research compound. Its molecular formula is C24H28N6O5 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N6O5 B1305307 Spirofylline CAS No. 98204-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O5/c1-26-20-19(21(32)27(2)22(26)33)29(16-25-20)14-18(31)30-15-24(35-23(30)34)9-12-28(13-10-24)11-8-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRGPEAMMDAUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CC4(CCN(CC4)CCC5=CC=CC=C5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243512
Record name Spirofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98204-48-9
Record name Spirofylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098204489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000F949089
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Spirocyclic Scaffold: A New Dimension in Drug Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Spirocyclic Drugs

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional architecture of spirocyclic compounds is increasingly being leveraged in modern drug discovery to unlock novel mechanisms of action and enhance therapeutic efficacy. This guide delves into the core principles of how these unique molecules exert their effects, focusing on key examples from oncology, metabolic disease, and infectious disease. By examining their interactions with specific biological targets, we can appreciate the advantages conferred by the spirocyclic scaffold in achieving high potency and selectivity.

Spiro-Oxindoles: Reactivating the Guardian of the Genome in Cancer Therapy

Spiro-oxindoles have emerged as a promising class of anti-cancer agents through their ability to inhibit the protein-protein interaction between p53 and its negative regulator, murine double minute 2 (MDM2).[1][2] In healthy cells, p53 plays a crucial role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress.[3] However, in many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[3]

Spiro-oxindole inhibitors are designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that bind to a hydrophobic pocket on MDM2.[1] By occupying this pocket, the spiro-oxindole molecule physically blocks the binding of MDM2 to p53, thereby preventing p53 degradation and restoring its tumor-suppressive functions. This leads to the activation of p53-dependent signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Potency of Spiro-Oxindole MDM2 Inhibitors
CompoundTargetBinding Affinity (Ki)Cellular Potency (IC50)Reference
MI-888MDM20.44 nMNot specified
MI-219MDM2Low nanomolarNot specified
Compound 38MDM2KD = 7.94 µM2.4 ± 0.2 µM (MDA-MB-231)
Compound with R = 4-ClC6H4MDM2KD = 2.38 µM4.763 ± 0.069 µM (MDA-MB-231)
Experimental Protocol: p53-MDM2 Binding Assay (Fluorescence Polarization)

A fluorescence polarization (FP) assay is a common method to quantify the inhibition of the p53-MDM2 interaction.

Principle: A small, fluorescently labeled p53-derived peptide is used as a probe. When this peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A spiro-oxindole inhibitor will compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization.

Materials:

  • Purified recombinant MDM2 protein

  • Fluorescently labeled p53 peptide probe (e.g., Rhodamine-labeled)

  • Spiro-oxindole test compounds

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black plates

  • Fluorescence plate reader capable of measuring polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the spiro-oxindole compounds in the assay buffer.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled p53 peptide probe at a fixed concentration, and the serially diluted spiro-oxindole compounds.

  • Initiation of Reaction: Add the purified MDM2 protein to each well to initiate the binding reaction. Include control wells with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, can be determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Restoration of p53 Function by Spiro-Oxindole Inhibitors

p53_pathway cluster_inhibition Spiro-Oxindole Action cluster_downstream Downstream Effects Spiro-Oxindole Spiro-Oxindole MDM2 MDM2 Spiro-Oxindole->MDM2 Binds to hydrophobic pocket p53 p53 MDM2->p53 Inhibits (Ubiquitination & Degradation) p21 p21 p53->p21 Activates GADD45 GADD45 p53->GADD45 Activates BAX BAX p53->BAX Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest GADD45->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Spiro-oxindole inhibition of the p53-MDM2 interaction.

Spiro-Hydantoins: Targeting Aldose Reductase in Diabetic Complications

Spiro-hydantoin derivatives have been developed as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in the hyperglycemic state of diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation, along with the concomitant depletion of the cofactor NADPH, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Spiro-hydantoins act by binding to the active site of aldose reductase, preventing the conversion of glucose to sorbitol. By inhibiting this rate-limiting step, these compounds can mitigate the downstream cellular stress caused by sorbitol accumulation and oxidative imbalance.

Quantitative Data: Potency of Spiro-Hydantoin Aldose Reductase Inhibitors
CompoundSource of Aldose ReductaseInhibitory Potency (IC50)Reference
cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione (2'R,4'S enantiomer)Human placenta7.5 x 10⁻⁹ M
SorbinilBovine and rat lensLess effective than AL-1576
AL-1576Bovine and rat lensMost potent of those tested
Experimental Protocol: Aldose Reductase Inhibition Assay (Spectrophotometric)

The activity of aldose reductase and its inhibition by spiro-hydantoins can be measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The rate of the reaction is proportional to the rate of decrease in NADPH concentration, which can be followed spectrophotometrically.

Materials:

  • Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)

  • Spiro-hydantoin test compounds dissolved in a suitable solvent (e.g., DMSO)

  • NADPH solution

  • Aldehyde substrate (e.g., DL-glyceraldehyde)

  • Assay buffer (e.g., phosphate buffer, pH 6.2)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Assay Mixture Preparation: In a quartz cuvette or a well of a microplate, prepare an assay mixture containing the assay buffer, NADPH solution, and the spiro-hydantoin test compound at various concentrations.

  • Enzyme Addition: Add the purified aldose reductase enzyme to the assay mixture and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in kinetic mode.

  • Rate Calculation: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration of the spiro-hydantoin compound relative to a control reaction with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: The Polyol Pathway and its Inhibition by Spiro-Hydantoins

polyol_pathway cluster_pathway Polyol Pathway cluster_inhibition Spiro-Hydantoin Action cluster_complications Diabetic Complications Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Sorbitol_Accumulation Sorbitol Accumulation Sorbitol->Sorbitol_Accumulation AR Aldose Reductase AR->Sorbitol NADP NADP+ AR->NADP Oxidative_Stress Oxidative Stress (NADPH depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase NADPH NADPH NADPH->AR Spiro-Hydantoin Spiro-Hydantoin Spiro-Hydantoin->AR Inhibits Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress

Caption: Inhibition of the polyol pathway by spiro-hydantoins.

Spiro-β-Lactams: A Twist on a Classic Antibacterial Mechanism

The β-lactam ring is a cornerstone of antibacterial therapy, and the incorporation of a spirocyclic scaffold introduces novel structural and functional properties to this well-established pharmacophore. Spiro-β-lactams, like their conventional counterparts, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, spiro-β-lactams irreversibly inhibit their function, preventing the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. The spirocyclic structure can influence the potency and spectrum of activity, potentially by altering the binding affinity for different PBPs or by affecting susceptibility to β-lactamase enzymes.

Quantitative Data: Antimicrobial Activity of Spiro-β-Lactams
OrganismAntibioticMinimum Inhibitory Concentration (MIC)Reference
Neisseria gonorrhoeaeSpiro-β-lactam with pblaTEM-20 plasmid≥2 mg/L for penicillins and cephalosporins
Various bacteriaSpiro-γ-lactam derivativesTwo compounds with IC50 < 3.5 µM against Plasmodium
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the spiro-β-lactam antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.

Materials:

  • Pure culture of the test bacterium

  • Spiro-β-lactam antibiotic

  • Sterile Mueller-Hinton broth (or other appropriate growth medium)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in broth with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Dilution: Prepare serial twofold dilutions of the spiro-β-lactam antibiotic in the broth directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the antibiotic dilutions and a positive control well (broth with no antibiotic) with the standardized bacterial suspension. A negative control well (broth only) should also be included.

  • Incubation: Incubate the microtiter plate at a specified temperature (e.g., 35°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Spiro-β-Lactams

beta_lactam_mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Spiro-β-Lactam Action cluster_outcome Outcome Peptidoglycan_precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_precursors->PBP Spiro-β-Lactam Spiro-β-Lactam Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Weakened_Cell_Wall Weakened Cell Wall Cell_Lysis Cell Lysis Spiro-β-Lactam->PBP Weakened_Cell_Wall->Cell_Lysis

Caption: Spiro-β-lactam inhibition of bacterial cell wall synthesis.

Conclusion

The spirocyclic scaffold offers a powerful platform for the design of highly specific and potent drugs that operate through diverse mechanisms of action. As demonstrated with spiro-oxindoles, spiro-hydantoins, and spiro-β-lactams, the inherent three-dimensionality of these molecules allows for precise interactions with their biological targets, leading to enhanced therapeutic effects. The continued exploration of spirocyclic chemistry promises to yield a new generation of innovative medicines to address a wide range of diseases.

References

The Spiro Core: A Technical Guide to the Discovery and Isolation of Naturally Occurring Spiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring spiro compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, represent a fascinating and promising frontier in drug discovery and development. Their inherent structural rigidity and conformational complexity allow for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. This technical guide provides an in-depth overview of the discovery and isolation of these remarkable molecules from diverse natural sources, with a focus on detailed experimental protocols, quantitative data, and the elucidation of their mechanisms of action.

Discovery of Bioactive Spiro Compounds from Natural Sources

Spiro compounds are a diverse class of natural products found in a wide array of organisms, from terrestrial plants and endophytic fungi to marine invertebrates. Their discovery often begins with the screening of natural extracts for specific biological activities.

Spirobisnaphthalenes from Fungi: Endophytic fungi have proven to be a rich source of bioactive spirobisnaphthalenes. For instance, the fungus Berkleasmium sp., an endophyte isolated from the medicinal plant Dioscorea zingiberensis, has yielded a variety of palmarumycins and diepoxins.[1][2] These compounds have demonstrated significant antibacterial, antifungal, and cytotoxic activities.[1][2][3] Another endophytic fungus, Edenia sp., associated with Drymaria cordata, produces spirobisnaphthalenes with potent cytotoxicity against several human cancer cell lines.

Benzannulated Spiroketals from Plants and Marine Organisms: The benzannulated spiroketal moiety is another important structural motif found in nature. These compounds have been isolated from various plant species and marine organisms and often exhibit significant biological properties. Their unique spiroketal core plays a crucial role in their bioactivity.

Spiro-Flavonoids from Plants: A diverse range of spiro-flavonoids has been identified in over 40 plant species across eight families, including Asparagaceae, Pinaceae, and Thymelaeaceae. These compounds, which include spiro-biflavonoids, -triflavonoids, and -tetraflavonoids, have shown promising anti-inflammatory and anticancer activities.

Experimental Protocols for Isolation and Purification

The isolation and purification of spiro compounds from complex natural extracts require a combination of chromatographic techniques. The following sections detail generalized and specific protocols for different classes of spiro compounds.

General Workflow for Isolation of Spiro Compounds

The isolation process typically follows a standardized workflow, starting from the collection and preparation of the natural source material to the final purification of the target spiro compounds.

experimental_workflow General Experimental Workflow for Spiro Compound Isolation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Elucidation start Natural Source (Fungus, Plant, etc.) prep Sample Preparation (Drying, Grinding) start->prep Collection extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) prep->extraction Maceration/Soxhlet partition Liquid-Liquid Partitioning extraction->partition Crude Extract cc Column Chromatography (Silica Gel, Sephadex LH-20) partition->cc Fractionation hplc Preparative HPLC (Reversed-Phase) cc->hplc Semi-pure Fractions analysis Purity Analysis (Analytical HPLC) hplc->analysis Purified Fractions elucidation Structure Elucidation (NMR, MS) analysis->elucidation end Pure Spiro Compound elucidation->end

Caption: A generalized workflow for the isolation of spiro compounds.

Detailed Protocol: Isolation of Spirobisnaphthalenes from Fungal Cultures

This protocol is based on the successful isolation of palmarumycins and diepoxins from Berkleasmium sp.

1. Fungal Cultivation and Extraction:

  • Cultivation: Inoculate the endophytic fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for an extended period (e.g., 20-30 days) to allow for the production of secondary metabolites.

  • Extraction: After incubation, filter the culture broth to separate the mycelia from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with methanol or ethyl acetate to ensure the complete recovery of compounds.

2. Preliminary Fractionation:

  • Solvent Partitioning: Concentrate the crude ethyl acetate extract under reduced pressure. The resulting residue can be partitioned between n-hexane and 90% methanol to remove nonpolar impurities.

3. Chromatographic Purification:

  • High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective technique for the preparative separation of spirobisnaphthalenes.

    • Solvent System: A two-phase solvent system of n-hexane-chloroform-methanol-water is commonly used. An optimized ratio of 1.5:3.0:2.5:2.0 (v/v/v/v) has been successfully employed.

    • Procedure: Dissolve the crude extract in the lower phase of the solvent system. The upper phase is used as the stationary phase, and the lower phase as the mobile phase. Elute the compounds and collect fractions based on the UV chromatogram.

  • Sephadex LH-20 Chromatography: Further purify the fractions obtained from HSCCC using a Sephadex LH-20 column with methanol as the eluent. This step is effective for removing smaller impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using reversed-phase preparative HPLC (e.g., C18 column) with a methanol-water gradient.

4. Structure Elucidation:

  • The structures of the isolated compounds are determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

General Protocol: Isolation of Spiro-Flavonoids from Plant Material

This protocol provides a general guideline for the isolation of spiro-flavonoids from plant sources, drawing from established methods for flavonoid extraction.

1. Plant Material Preparation and Extraction:

  • Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material with a suitable solvent. Methanol or ethanol, often in aqueous mixtures (e.g., 70-80%), are effective for extracting a broad range of flavonoids. The extraction can be performed at room temperature with agitation or under reflux.

2. Purification:

  • Solvent Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.

  • Column Chromatography:

    • Silica Gel: Subject the ethyl acetate and n-butanol fractions to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Sephadex LH-20: This is a key step for flavonoid purification. Use methanol or methanol-water mixtures as the mobile phase to separate compounds based on their size and polarity.

  • Preparative HPLC: Achieve final purification of the isolated fractions using reversed-phase preparative HPLC with a C18 column and a mobile phase typically consisting of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

3. Structure Characterization:

  • Identify the purified spiro-flavonoids using a combination of UV spectroscopy, Mass Spectrometry (MS), and 1D/2D NMR techniques.

Quantitative Data on Bioactive Spiro Compounds

The biological activity of spiro compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against specific targets. The yield and purity of isolated compounds are also critical parameters.

Table 1: Cytotoxicity of Selected Spirobisnaphthalenes

CompoundCancer Cell LineIC₅₀ (μM)Source OrganismReference
Diepoxin δHCT-81.28Berkleasmium sp.
Diepoxin δBel-74022.54Berkleasmium sp.
Diepoxin δBGC-8233.17Berkleasmium sp.
Diepoxin δA5492.86Berkleasmium sp.
Diepoxin δA27805.83Berkleasmium sp.
Palmarumycin C8HCT-82.15Berkleasmium sp.
Palmarumycin C8Bel-74023.22Berkleasmium sp.
Palmarumycin C8BGC-8234.56Berkleasmium sp.
Palmarumycin C8A5493.98Berkleasmium sp.
Palmarumycin C8A27804.12Berkleasmium sp.
Compound 2Ramos< 5Rhytidhysteron rufulum
Compound 10Ramos< 5Rhytidhysteron rufulum
Compound 2H1975< 5Rhytidhysteron rufulum
Compound 10H1975< 5Rhytidhysteron rufulum

Table 2: Isolation Yield and Purity of Spirobisnaphthalenes from Berkleasmium sp. using HSCCC

CompoundYield from 500 mg Crude Extract (mg)Purity (%)Reference
Diepoxin κ18.056.82
Palmarumycin C₁₃245.771.39
Palmarumycin C₁₆42.476.57
Palmarumycin C₁₅42.275.86
Diepoxin δ32.691.01
Diepoxin γ22.382.48

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which spiro compounds exert their biological effects is crucial for their development as therapeutic agents. Several studies have begun to elucidate the signaling pathways targeted by these molecules.

Anticancer Mechanisms of Spirobisnaphthalenes

Certain spirobisnaphthalenes have been shown to induce apoptosis and cell cycle arrest in cancer cells. For example, some of these compounds upregulate the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21. This leads to cell cycle arrest, preventing cancer cell proliferation.

p53_pathway Anticancer Mechanism of Spirobisnaphthalenes via the p53-p21 Pathway cluster_drug Drug Action cluster_cellular Cellular Response spiro Spirobisnaphthalene (e.g., Compound 5) p53 p53 (Tumor Suppressor) spiro->p53 Upregulation p21 p21 (CDK Inhibitor) p53->p21 Activation cdk Cyclin-Dependent Kinases (CDKs) p21->cdk Inhibition cycle Cell Cycle Progression cdk->cycle Promotion arrest Cell Cycle Arrest (G2/M Phase) cycle->arrest Blockage

Caption: Upregulation of the p53-p21 pathway by spirobisnaphthalenes.

Induction of Apoptosis

Many bioactive spiro compounds induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process that involves a cascade of caspase activation. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes of apoptosis induction. Further research is needed to fully delineate which pathways are specifically targeted by different classes of spiro compounds.

Conclusion and Future Perspectives

Naturally occurring spiro compounds represent a structurally diverse and biologically significant class of molecules with immense potential for drug discovery. This guide has provided a comprehensive overview of the key methodologies for their discovery and isolation, highlighting the importance of advanced chromatographic and spectroscopic techniques. The quantitative data presented underscore the potent bioactivities of these compounds. As our understanding of their mechanisms of action deepens, so too will our ability to harness their therapeutic potential. Future research should focus on the continued exploration of novel natural sources, the development of more efficient and scalable isolation protocols, and the detailed elucidation of the signaling pathways modulated by these fascinating three-dimensional molecules.

References

spiro-tetrahydroquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Spiro-Tetrahydroquinoline Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro-tetrahydroquinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. This core structure, which features a spirocyclic linkage to a tetrahydroquinoline moiety, is a recurring motif in various biologically active natural products and synthetic pharmaceuticals.[1] The unique three-dimensional architecture of these molecules provides a rigid framework that can facilitate precise interactions with biological targets. Tetrahydroquinoline derivatives, in general, are known for a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV activities.[2] The incorporation of a spiro center often enhances potency and introduces novel pharmacological profiles. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to spiro-tetrahydroquinoline derivatives, with a focus on their potential in drug discovery and development.

Synthesis of Spiro-Tetrahydroquinoline Derivatives

The construction of the spiro-tetrahydroquinoline skeleton is a key challenge that has been addressed through various synthetic strategies. One of the most efficient methods is the one-pot, multi-component reaction, which allows for the rapid assembly of complex molecular frameworks from simple starting materials.

A prevalent approach involves an aza-Michael/Michael cascade reaction.[2] For instance, the reaction of an ortho-N-sulfonated aminophenyl α,β-unsaturated ketone with a 2-arylidene-1,3-indandione in the presence of a suitable catalyst can yield highly functionalized spiro[indane-1,3-dione-2,4'-tetrahydroquinoline] derivatives diastereoselectively.[2][3]

Logical Flow of Synthesis and Evaluation

The general process for developing and testing novel spiro-tetrahydroquinoline derivatives follows a logical progression from chemical synthesis to biological evaluation.

G A Starting Materials (e.g., Isatins, Amines, 1,3-Dicarbonyls) B Multi-Component Reaction (e.g., One-Pot Synthesis) A->B Catalyst, Solvent C Crude Product B->C D Purification (e.g., Flash Chromatography, Recrystallization) C->D E Pure Spiro-Tetrahydroquinoline Derivative D->E F Structural Characterization (NMR, Mass Spec, X-Ray) E->F Confirmation G Biological Screening (Anticancer, Antimicrobial, etc.) E->G H Hit Compound Identification G->H Activity Data I Lead Optimization (SAR Studies) H->I

Caption: General workflow from synthesis to lead optimization.

General Experimental Protocol: One-Pot Synthesis

The following protocol is a representative example for the synthesis of spiro-tetrahydroquinoline derivatives via an aza-Michael/Michael reaction, based on methodologies described in the literature.

  • Reactant Preparation: To a solution of an appropriate ortho-N-sulfonated aminophenyl α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂), add the corresponding 2-arylidene-1,3-indandione derivative (1.0 eq.).

  • Catalyst Addition: Add the catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (e.g., 20 mol%), to the reaction mixture.

  • Reaction Execution: Stir the mixture at a specific temperature (e.g., 0 °C to 30 °C) for the required duration (e.g., 12-38 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel or by re-crystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure spiro-tetrahydroquinoline product.

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure. Stereochemistry can be confirmed by X-ray crystallography if suitable crystals are obtained.

Table 1: Optimization of Reaction Conditions for Synthesis

The synthesis of these scaffolds is often optimized by screening various catalysts, solvents, and temperatures to maximize yield and diastereoselectivity.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1DABCO (20)p-Xylene301271
2DMAP (20)p-Xylene301247
3NEt₃ (20)p-Xylene302457
4DABCO (20)Toluene301291
5DABCO (20)CH₂Cl₂301296
6DABCO (20)CH₂Cl₂03897
7DABCO (5)CH₂Cl₂301292

Data adapted from the synthesis of spiro[indane-1,3-dione-2,4'-tetrahydroquinoline] derivatives.

Pharmacological Activities and Applications

Spiro-tetrahydroquinoline derivatives have been investigated for a range of biological activities, demonstrating their potential as versatile scaffolds for drug development.

Anticancer Activity

Certain hydrogenated quinoline moieties are core structures in important pharmacological agents, including anticancer drugs. Spiro-oxindole-tetrahydroisoquinolines, a closely related class, have shown weak to moderate inhibition of cancer cell proliferation in the NCI-60 screen. A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been synthesized and evaluated for anticancer activity, with one lead compound showing low micromolar inhibition of various cancer cell lines.

Novel tetrahydroquinolinones have been shown to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS). One derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, suppressed colony formation and migration of HCT-116 cells and induced autophagy via the PI3K/AKT/mTOR signaling pathway.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.

G cluster_0 cluster_1 cluster_2 cluster_3 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Spiro-THQ Derivative Spiro-THQ Derivative Spiro-THQ Derivative->PI3K Inhibits? Spiro-THQ Derivative->AKT Inhibits? Spiro-THQ Derivative->mTORC1 Inhibits?

Caption: Inhibition of the PI3K/AKT/mTOR pathway by spiro-THQ derivatives.

Table 2: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
3cH460Lung Carcinoma4.9 ± 0.7
3cA-431Skin Carcinoma2.0 ± 0.9
3cHT-29Colon Adenocarcinoma4.4 ± 1.3
20dHCT-116Colorectal CarcinomaMicromolar

Compound 3c is a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline. Compound 20d is a tetrahydroquinolinone derivative.

Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., HCT-116, A-431) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spiro-tetrahydroquinoline derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

Spiro-tetrahydroquinoline derivatives have also shown promising activity against various microbial pathogens. Hybrids incorporating indoline-dione and pyrazolo-quinoline moieties have been synthesized and evaluated for their effects on bacteria and fungi.

Table 3: Antimicrobial Activity of Spiro-Indoline-Quinoline Derivatives
CompoundEnterococcus faecalis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
4b375 - 3000750No effect
4h375 - 3000750No effect
6h375 - 3000>6000No effect

Compounds are spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives. A range is provided for MIC values as reported in the source.

Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Wound Healing and Other Activities

Beyond anticancer and antimicrobial effects, some spiro-tetrahydroquinoline derivatives have been evaluated for their ability to promote wound healing. In studies using human keratinocyte cells and mouse excision wound models, certain derivatives demonstrated significant wound-healing activities. The responses were often studied using scratch assays, which measure the migration of cells to close a "wound" created in a cell monolayer. Additionally, related tetrahydroisoquinoline compounds have been explored for neuroprotective properties, suggesting another potential therapeutic avenue for this class of molecules.

Conclusion

Spiro-tetrahydroquinoline derivatives are a versatile and privileged scaffold in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive candidates for targeting a variety of biological systems. Efficient synthetic methodologies, particularly one-pot multi-component reactions, have enabled the creation of diverse chemical libraries for screening. The demonstrated efficacy of these compounds as anticancer and antimicrobial agents, coupled with potential applications in wound healing and neuroprotection, underscores their importance. Future research focused on lead optimization, understanding structure-activity relationships, and elucidating precise mechanisms of action will be critical in translating the therapeutic potential of spiro-tetrahydroquinoline derivatives into clinical applications.

References

The Rising Therapeutic Potential of Spiro-Oxindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The spiro-oxindole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous natural products and its versatile pharmacological profile. This technical guide provides an in-depth overview of the diverse biological activities exhibited by spiro-oxindole derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that includes detailed experimental protocols for key biological assays, a structured compilation of quantitative activity data, and visual representations of the core signaling pathways modulated by these promising compounds.

Introduction

Spiro-oxindoles are a unique class of heterocyclic compounds characterized by a spiro fusion at the C3 position of an oxindole ring system. This rigid, three-dimensional architecture imparts distinct conformational properties that enable these molecules to interact with a wide array of biological targets with high specificity and affinity.[1][2] Natural products containing the spiro-oxindole core, such as spirotryprostatin A and horsfiline, have demonstrated potent biological activities, inspiring the synthetic exploration of novel derivatives with enhanced therapeutic potential.[3] The synthetic accessibility and the possibility of diverse substitutions on both the oxindole and the spiro-linked ring have made this scaffold a focal point in the quest for new therapeutic agents.[4][5] This guide will delve into the significant biological activities of synthetic spiro-oxindole derivatives, providing a technical foundation for their further investigation and development.

Key Biological Activities

Spiro-oxindole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The anticancer potential of spiro-oxindole derivatives is one of the most extensively studied areas. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein-protein interactions crucial for tumor cell survival, induction of apoptosis, and cell cycle arrest.

A prominent mechanism of action for several anticancer spiro-oxindoles is the inhibition of the p53-MDM2 interaction. The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. By disrupting the p53-MDM2 interaction, spiro-oxindole derivatives can reactivate the p53 pathway, leading to apoptosis in cancer cells.

Another significant target is the JAK/STAT signaling pathway, which is often constitutively activated in various cancers, including melanoma. Specific spiro-oxindole derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Spiro-oxindole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Antiviral Activity

Several spiro-oxindole derivatives have been identified as potent antiviral agents, exhibiting activity against viruses such as HIV, Dengue virus, and SARS-CoV-2. These compounds can interfere with various stages of the viral life cycle, including viral entry, replication, and assembly.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Spiro-oxindole derivatives have been investigated for their anti-inflammatory properties. One of the key mechanisms is the inhibition of protein denaturation, a process implicated in inflammatory responses.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Spiro-oxindole derivatives have been evaluated for their antioxidant potential, primarily through their ability to scavenge free radicals.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of spiro-oxindole derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Spiro-Oxindole Derivatives (IC50 in µM)

Compound IDCell LineIC50 (µM)Reference
Spirooxindole 6aHepG26.9
Spirooxindole 6aPC-311.8
Compound 6MCF-73.55
Compound 6MDA-MB-2314.40
Spiro[indoline-pyrrolizin]-oneSKNSH4.61
MI-888Various Cancer CellsPotent p53-MDM2 inhibitor
SOID-8Melanoma CellsSTAT3 and JAK-2 inhibitor

Table 2: Antimicrobial Activity of Spiro-Oxindole Derivatives (MIC in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Compound with R = ClB. subtilis12.5
Compound with R = ClE. coli12.5
Compound with R = ClC. oxysporum12.5
21d (R = Br, Ar = 3-C6H4-O-CH2-Ph)S. pneumonia0.49 µM
21d (R = Br, Ar = 3-C6H4-O-CH2-Ph)B. subtilis0.24 µM

Table 3: Antiviral Activity of Spiro-Oxindole Derivatives (IC50 in µM)

Compound IDVirusIC50 (µM)Reference
Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivativeSARS-CoV-27.687
Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivativeDENV-10.78
Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivativeDENV-20.16
Spiro[triazolo [4,5-b]pyridine-7,3′-indoline] derivativeDENV-30.035

Table 4: Anti-inflammatory Activity of Spiro-Oxindole Derivatives (IC50 in µg/mL)

Compound IDAssayIC50 (µg/mL)Reference
Compound 4eBSA Denaturation127.477
Compound 4kBSA Denaturation190.738
Compound 4hBSA Denaturation285.806

Table 5: Antioxidant Activity of Spiro-Oxindole Derivatives (IC50 in µg/mL)

Compound IDAssayIC50 (µg/mL)Reference
Compound 4jDPPH Assay20.13
Compound 4jH2O2 Assay23.27
Compound 4aHydroxyl Radical Scavenging15.9
Compound 4bHydroxyl Radical Scavenging30.3
Compound 4aSuperoxide Radical Scavenging14.7
Compound 4bSuperoxide Radical Scavenging22.2

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of spiro-oxindole derivatives.

Synthesis of Spiro-Oxindole Derivatives (General Protocol)

A common and efficient method for the synthesis of spiro-oxindole derivatives is the one-pot, three-component 1,3-dipolar cycloaddition reaction.

  • Reactant Preparation: Equimolar amounts of a substituted isatin, a secondary amino acid (e.g., L-proline or sarcosine), and a dipolarophile (e.g., a chalcone or other α,β-unsaturated carbonyl compound) are used.

  • Reaction Setup: The reactants are dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 1 to 8 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a small amount of cold solvent and can be further purified by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 103 to 1 x 105 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the spiro-oxindole derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

BSA Denaturation Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), a model for protein denaturation in inflammatory conditions.

  • Reaction Mixture Preparation: A reaction mixture is prepared by mixing 0.05 mL of the test compound (at various concentrations) with 0.45 mL of 1% aqueous BSA solution. The pH is adjusted to approximately 6.3-6.5.

  • Incubation: The mixture is incubated at 37°C for 20 minutes, followed by heating at 55-70°C in a water bath for 10-30 minutes.

  • Cooling and Absorbance Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Controls: A control solution (without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are run in parallel.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared and kept in the dark.

  • Reaction Setup: In a 96-well plate or test tubes, various concentrations of the spiro-oxindole derivative are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period, usually 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Controls: A blank (methanol) and a positive control (a known antioxidant like ascorbic acid) are included.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by spiro-oxindole derivatives and a typical experimental workflow for their biological evaluation.

p53_MDM2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell cluster_treatment Treatment with Spiro-oxindole p53 p53 MDM2 MDM2 p53->MDM2 Binds to MDM2->p53 Ubiquitination & Degradation p53_cancer p53 MDM2_cancer Overexpressed MDM2 p53_cancer->MDM2_cancer Binds to Tumor_Growth Tumor Growth MDM2_cancer->p53_cancer Excessive Degradation Spiro_Oxindole Spiro-oxindole Derivative MDM2_treated MDM2 Spiro_Oxindole->MDM2_treated Inhibits p53_treated p53 (Activated) Apoptosis Apoptosis p53_treated->Apoptosis Induces

Caption: p53-MDM2 Signaling Pathway and its Inhibition.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Regulates SOID8 SOID-8 (Spiro-oxindole) SOID8->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

experimental_workflow start Start synthesis Synthesis of Spiro-oxindole Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening In vitro Biological Screening characterization->screening anticancer Anticancer Assays (MTT, etc.) screening->anticancer antimicrobial Antimicrobial Assays (MIC determination) screening->antimicrobial other_assays Other Assays (Anti-inflammatory, Antioxidant) screening->other_assays data_analysis Data Analysis (IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis other_assays->data_analysis hit_identification Hit Identification data_analysis->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization end End lead_optimization->end

Caption: Experimental Workflow for Spiro-oxindole Evaluation.

Conclusion

Spiro-oxindole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their unique structural features and synthetic tractability make them attractive candidates for drug discovery and development. The data and protocols presented in this technical guide underscore the significant potential of spiro-oxindoles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics based on this remarkable scaffold.

References

An In-Depth Guide to Spiro-Heterocyclic Chemistry: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Spiro-Heterocyclic Chemistry

Spiro-heterocyclic compounds are a unique class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom.[1] When at least one of these rings contains a heteroatom (e.g., nitrogen, oxygen, or sulfur), the molecule is defined as a spiro-heterocycle.[1] This structural motif imparts significant three-dimensional character and conformational rigidity, which are highly desirable features in medicinal chemistry.[2][3][4] The rigid framework allows for precise spatial arrangement of functional groups, enhancing molecular recognition and binding affinity to biological targets. Many natural products and FDA-approved drugs feature spiro-heterocyclic scaffolds, highlighting their importance in drug discovery and development. Their diverse biological activities range from anticancer and antimicrobial to anti-inflammatory and antiviral properties.

Core Synthesis Strategies

The construction of the spiro-heterocyclic framework is of significant interest to synthetic organic chemists. Various methodologies have been developed, ranging from classical cyclization reactions to modern multi-component approaches.

1. 1,3-Dipolar Cycloaddition Reactions This is one of the most powerful and widely used methods for constructing five-membered spiro-heterocycles. The reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (or other cyclic ketone) and an α-amino acid (like sarcosine or proline), which then reacts with a dipolarophile (an electron-deficient alkene). This method often proceeds with high regio- and stereoselectivity.

2. Multi-Component Reactions (MCRs) MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy and operational simplicity. One-pot MCRs have been successfully employed to generate a wide variety of complex spiro-heterocyclic systems, such as spiro-oxindoles fused to other heterocyclic rings.

3. Metal-Catalyzed Reactions Transition metal catalysis, particularly with palladium, has enabled novel pathways for spirocycle synthesis. For instance, Mizoroki-Heck-type reactions can be used to construct spirocyclic dihydrobenzofurans from o-substituted aryl iodides.

4. "Green" Synthetic Approaches In line with the principles of green chemistry, methodologies that minimize waste and energy consumption have been developed. These include:

  • Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.

  • Ionic Liquid-Assisted Synthesis: Ionic liquids can serve as environmentally benign solvents and catalysts, offering benefits like high thermal stability and reusability.

A general workflow for the synthesis of spiro-heterocyclic compounds is outlined below.

G cluster_0 Design & Synthesis cluster_1 Purification & Isolation cluster_2 Characterization cluster_3 Final Product Start Starting Materials (e.g., Isatin, Amino Acid, Dipolarophile) Reaction Reaction Setup (e.g., MCR, Cycloaddition) Start->Reaction Synthesis Chemical Synthesis (e.g., Reflux, Microwave) Reaction->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Purification Chromatography (Column, TLC) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Xray X-ray Crystallography (For single crystals) Spectroscopy->Xray Final Pure Spiro-Heterocycle Xray->Final

Caption: A generalized workflow for the synthesis and isolation of spiro-heterocycles.

Structural Characterization

The unambiguous determination of a spiro-heterocycle's structure is critical and often challenging due to its complex three-dimensional nature. A combination of analytical techniques is required for full characterization.

Key Experimental Protocols

Protocol 1: General Synthesis of a Spiro[oxindole-pyrrolidine] via 1,3-Dipolar Cycloaddition This protocol is a representative example for synthesizing a common class of spiro-heterocycles.

  • Reactant Preparation: To a solution of isatin (1.0 mmol) and an electron-deficient alkene (dipolarophile, 1.0 mmol) in methanol (15 mL), add L-proline (1.2 mmol).

  • Reaction: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the collected solid with cold methanol and dry under vacuum. If necessary, further purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: Confirm the structure of the purified compound using NMR, Mass Spectrometry, and FT-IR. If suitable crystals form, use X-ray crystallography for definitive structural and stereochemical assignment.

Protocol 2: Standard Workflow for Structural Elucidation A robust workflow is essential to confirm the identity and purity of a newly synthesized spiro-heterocycle.

  • Initial Analysis (Mass Spectrometry & FT-IR): Obtain a mass spectrum (e.g., LC-MS) to confirm the molecular weight of the product. Use FT-IR spectroscopy to identify key functional groups (e.g., C=O, N-H).

  • Core Structural Analysis (NMR):

    • Acquire ¹H NMR to observe the proton environment. Note that signals for protons near the spirocenter may be broad or complex due to restricted bond rotation.

    • Acquire ¹³C NMR and DEPT-135 to identify all carbon signals, including CH, CH₂, and CH₃ groups. The quaternary spiro-carbon is often a low-intensity signal and absent in DEPT-135.

    • Perform 2D NMR experiments. HSQC is used to correlate protons with their directly attached carbons. HMBC is crucial for identifying the quaternary spiro-carbon by observing 2-3 bond correlations from nearby protons to it.

  • Definitive Proof (X-ray Crystallography): For crystalline compounds, single-crystal X-ray diffraction provides the absolute structure, including bond lengths, angles, and stereochemistry, resolving any ambiguities from spectroscopic data.

G Start Purified Synthetic Product MS Mass Spectrometry (LC-MS) - Confirm Molecular Weight Start->MS Initial Check NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Start->NMR Core Analysis MS->NMR XRAY Single Crystal X-ray Diffraction - Unambiguous 3D Structure NMR->XRAY If ambiguous or crystals available Final Confirmed Structure NMR->Final Sufficient Proof (if unambiguous) XRAY->Final Definitive Proof

Caption: A typical workflow for the structural characterization of a novel spiro-heterocycle.

Applications in Drug Development

The unique structural features of spiro-heterocycles make them "privileged scaffolds" in medicinal chemistry, with derivatives showing activity against a wide array of diseases.

Table 1: Biological Activities of Representative Spiro-Heterocyclic Scaffolds

Spiro-Heterocyclic ClassTarget/ActivityExample Compound(s)Reported IC₅₀/ActivityReference(s)
Spiro-oxindole PyrrolidinesMDM2-p53 InhibitionSAR405838 (analogs)Potent inhibitors
Spiro-steroidsAntiproliferative (Cancer)Estrone-derived spiro 2-aminooxazolinesGI₅₀ = 0.34–18 µM on six human cancer cell lines
Spiro-pyrrolopyridazinesEGFR Kinase InhibitionSPP10IC₅₀ = 26.8 µM (A549 cells), potent EGFR inhibition
Spiro[isoquinoline-piperidines]Nociceptin Receptor (NOP) LigandsDihydrospiro derivativesHigh affinity and efficacy in GTP binding assays
Spiroconyone BCytotoxicity (Leukemia)Natural product from Patiria pectiniferaIC₅₀ = 7.6 µM against HL-60 cells
Spiro-β-lactamsAntimicrobialQuinoxaline-β-lactam hybridsActivity comparable to piperacillin

Mechanism of Action: Targeting Signaling Pathways

Spiro-heterocycles can act as potent and selective inhibitors of key cellular signaling pathways implicated in diseases like cancer. For example, spiro-pyrrolopyridazine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The EGFR pathway is a critical regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers. Inhibition of this pathway can halt uncontrolled cell division and induce apoptosis (programmed cell death).

G Simplified EGFR Signaling Pathway Inhibition cluster_pathway Downstream Signaling Cascade EGFR EGFR Receptor RAS RAS/RAF/MEK EGFR->RAS Activation PI3K PI3K/AKT EGFR->PI3K Activation Spiro Spiro-heterocycle (e.g., SPP10) Spiro->EGFR Inhibition Proliferation Cell Proliferation, Survival, Growth RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis Blocked PI3K->Apoptosis

References

Spiro Compounds as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a compelling class of scaffolds in modern medicinal chemistry. Their inherent rigidity and novel chemical space offer significant advantages in the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and structure-activity relationships of spiro compounds as inhibitors of key enzymatic targets implicated in a range of diseases.

Introduction to Spirocyclic Enzyme Inhibitors

Spiro compounds are characterized by two rings connected by a single common atom. This structural feature imparts a distinct three-dimensionality that allows for precise orientation of functional groups to interact with enzyme active sites. The conformational constraint of the spirocyclic core can lead to a lower entropic penalty upon binding, contributing to higher affinity and selectivity. This guide will explore several classes of spiro compounds that have demonstrated significant enzyme inhibitory activity, including spiro hydantoins, spiro-oxindoles, and spiro-β-lactams.

Key Enzyme Targets and a Summary of Inhibitory Activities

Spirocyclic compounds have been successfully developed to target a diverse array of enzymes involved in various pathological conditions. The following tables summarize the quantitative inhibitory data for representative spiro compounds against their respective enzyme targets.

Table 1: Spiro-Hydantoin and Spiro-Oxazolidinone Inhibitors of Aldose Reductase

CompoundSpiro CoreTarget EnzymeIC50Reference
SorbinilSpiro-hydantoinAldose Reductase-[1][2]
Spiro-benzopyran acetic acid derivativesSpiro-oxazolidinoneAldose ReductaseµM to low µM range[3][4]

Table 2: Spiro-Oxindole Inhibitors of IDO1, EGFR, and CDK2

CompoundSpiro CoreTarget EnzymeIC50KiReference
Inhibitor 3Spiro-oxindoleIDO17.9 µM63.6 µM[5]
4-PI (positive control)-IDO149.2 µM-
8cSpiro-oxindoleCDK-234.98 nM-
Roscovitine (standard)-CDK-2140 nM-

Table 3: Spirocyclic Inhibitors of p300/CBP Histone Acetyltransferases

CompoundSpiro CoreTarget EnzymeIC50Reference
20Spiro-hydantoinp300 HAT170 nM
22Spiro-oxazolidinedionep300 HAT47 nM
A-485Spiro-oxazolidinedionep300/CBPp300: 9.8 nM, CBP: 2.6 nM
21Spiro-hydantoinp300/CBP-

Table 4: Spirocyclic Inhibitors of Kinases (HPK1)

CompoundSpiro CoreTarget EnzymeIC50KiReference
17-azaindoleHPK1-0.4 nM
16Spiro analogueHPK12.67 nM-
9Spiro analogueHPK10.44 nM-
10Spiro analogueHPK1≤0.51 nM-

Table 5: Spiro-β-Lactam Inhibitors of SARS-CoV-2 3CLpro

CompoundSpiro CoreTarget EnzymeIC50Reference
Penicillin V sulfone C3 benzyl esterSpiro-β-lactamSARS-CoV-2 Mpro~1.5 µM
Penicillin G sulfoxide C3 p-nitrobenzyl ester derivativeSpiro-β-lactamSARS-CoV-2 Mpro~3.5 µM

Signaling Pathways and Mechanisms of Action

The enzymes targeted by spirocyclic inhibitors are often critical nodes in cellular signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic potential and possible side effects of these inhibitors.

Aldose Reductase in the Polyol Pathway

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.

Aldose_Reductase_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase DiabeticComplications Diabetic Complications Sorbitol->DiabeticComplications Fructose Fructose Fructose->DiabeticComplications AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase

Aldose Reductase Polyol Pathway.
IDO1 in Tryptophan Catabolism and Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance.

IDO1_Pathway cluster_effects Effects Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation IDO1->Kynurenine_Accumulation ImmuneSuppression Immune Suppression T_Cell->ImmuneSuppression Tryptophan_Depletion->T_Cell Inhibits Kynurenine_Accumulation->T_Cell Inhibits

IDO1-mediated Immune Suppression.
p300/CBP in Transcriptional Regulation

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) are critical coactivators that regulate gene expression by acetylating histones and other transcription factors. This acetylation leads to a more open chromatin structure, facilitating transcription.

p300_CBP_Pathway TranscriptionFactors Transcription Factors p300_CBP p300/CBP TranscriptionFactors->p300_CBP Recruit Histones Histones p300_CBP->Histones Acetylates GeneExpression Gene Expression p300_CBP->GeneExpression Co-activates Chromatin Chromatin Histones->Chromatin Component of Chromatin->GeneExpression Regulates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP

p300/CBP in Gene Transcription.
HPK1 in T-Cell Receptor Signaling

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates SLP-76, leading to the attenuation of T-cell activation.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates T_Cell_Activation T-Cell Activation HPK1->T_Cell_Activation Inhibits SLP76->T_Cell_Activation Promotes

HPK1 Negative Regulation of TCR Signaling.

Experimental Protocols

General Synthesis of Spiro Compounds

The synthesis of spirocyclic scaffolds often involves multicomponent reactions or cycloadditions. The following provides a general overview of synthetic approaches for the key spiro classes discussed.

A common method for synthesizing spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.

Spiro_Beta_Lactam_Synthesis Start Start Materials: - Imine - Ketene Precursor Reaction Staudinger [2+2] Cycloaddition Start->Reaction Product Spiro-β-lactam Reaction->Product

General Workflow for Spiro-β-lactam Synthesis.

Typical Procedure:

  • To a solution of the imine in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Slowly add the ketene precursor (e.g., an acyl chloride) to the reaction mixture at a controlled temperature.

  • Stir the reaction for a specified time until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove impurities.

  • Purify the crude product by column chromatography to yield the desired spiro-β-lactam.

Spirooxindoles can be efficiently synthesized through one-pot multicomponent reactions, often involving a 1,3-dipolar cycloaddition.

Typical Procedure:

  • A mixture of an isatin derivative, an amino acid (e.g., proline), and a dipolarophile (e.g., an α,β-unsaturated ketone) is refluxed in a suitable solvent like methanol.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be further purified by recrystallization or column chromatography.

Enzyme Inhibition Assays

The inhibitory activity against aldose reductase can be determined spectrophotometrically by measuring the decrease in NADPH absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the lens supernatant containing the aldose reductase enzyme.

  • Add the test spiro compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

IDO1 activity can be measured by quantifying the production of kynurenine from tryptophan. This can be done using a colorimetric or fluorescence-based assay.

Protocol:

  • Induce IDO1 expression in a suitable cell line (e.g., SKOV-3) by treating with interferon-gamma (IFNγ).

  • Treat the cells with various concentrations of the spiro-oxindole inhibitor.

  • After incubation, collect the cell supernatant.

  • Add trichloroacetic acid to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.

  • Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product.

  • Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

The inhibition of p300/CBP histone acetyltransferase activity can be assessed using a variety of methods, including radioactive, colorimetric, or fluorescence-based assays.

Protocol (AlphaLISA-based):

  • A reaction mixture containing the p300/CBP enzyme, a biotinylated histone peptide substrate, and acetyl-CoA is prepared in an assay buffer.

  • The spirocyclic inhibitor is added at different concentrations.

  • The reaction is incubated to allow for histone acetylation.

  • The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody and streptavidin-coated donor beads are added.

  • Upon excitation, the donor beads generate singlet oxygen, which, if in proximity to the acceptor beads (indicating histone acetylation), will trigger a chemiluminescent signal.

  • The signal is measured, and the IC50 value is determined.

HPK1 kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide or protein. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are commonly used.

Protocol (ADP-Glo™):

  • Prepare a reaction mixture containing the HPK1 enzyme, a suitable substrate (e.g., a peptide derived from SLP-76), and ATP in a kinase buffer.

  • Add the spiro inhibitor at various concentrations.

  • Incubate the reaction to allow for substrate phosphorylation.

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.

Enzyme_Assay_Workflow Start Prepare Reagents: - Enzyme - Substrate - Cofactor - Buffer AddInhibitor Add Spiro Inhibitor (Varying Concentrations) Start->AddInhibitor Incubate Incubate AddInhibitor->Incubate InitiateReaction Initiate Reaction (Add Substrate/Cofactor) Incubate->InitiateReaction Monitor Monitor Reaction Progress (e.g., Spectrophotometry, Luminescence) InitiateReaction->Monitor Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Monitor->Analyze

General Experimental Workflow for Enzyme Inhibition Assays.

Molecular Interactions and Structure-Activity Relationships (SAR)

The potency and selectivity of spirocyclic inhibitors are dictated by their specific interactions with the enzyme's active site. Molecular docking and X-ray crystallography studies provide valuable insights into these interactions.

Spiro-Oxindole Inhibitors of IDO1

Molecular docking studies of spiro-oxindole inhibitors with IDO1 have revealed that these compounds often act as uncompetitive inhibitors, binding to the enzyme-substrate complex. The spiro-oxindole core can establish hydrophobic interactions within the active site, stabilizing the inhibitor-enzyme complex.

IDO1_Inhibitor_Interaction cluster_binding Binding Interactions IDO1_ActiveSite IDO1 Active Site Hydrophobic_Pocket Hydrophobic Pocket Heme_Group Heme Group Spiro_Oxindole Spiro-Oxindole Inhibitor Spiro_Oxindole->IDO1_ActiveSite Binds to Spiro_Oxindole->Hydrophobic_Pocket Hydrophobic Interactions Spiro_Oxindole->Heme_Group Does not directly interact with Heme

Binding Mode of a Spiro-Oxindole IDO1 Inhibitor.
Spirocyclic Inhibitors of p300/CBP

X-ray crystal structures of spiro-oxazolidinone inhibitors like A-485 in complex with the p300 HAT domain have shown that these inhibitors are competitive with acetyl-CoA. The spirocyclic core helps to position key functional groups, such as a urea moiety, to form hydrogen bonds with the protein backbone.

Spiro-azaindoline Inhibitors of HPK1

The co-crystal structure of a spiro-azaindoline inhibitor with HPK1 revealed that the indoline motif forms crucial hydrogen bonds with the hinge region of the kinase. The spirocyclic ring occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Conclusion

Spirocyclic compounds represent a rich and underexplored area of chemical space for the development of novel enzyme inhibitors. Their unique structural features provide a platform for designing highly potent and selective modulators of enzyme activity. The examples highlighted in this guide demonstrate the broad applicability of spiro scaffolds against diverse enzyme targets. Continued exploration of novel spirocyclic cores, coupled with detailed structure-based design and a thorough understanding of the underlying biology, will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

Spiro Compounds in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that departs from the traditionally planar aromatic systems. This inherent three-dimensionality provides an exceptional tool for medicinal chemists to fine-tune a molecule's conformational and physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements for improved interaction with biological targets.[3] This guide provides an in-depth technical overview of the role of spiro compounds in drug discovery, focusing on their synthesis, biological activity, and clinical applications.

Physicochemical Properties of Approved Spirocyclic Drugs

The incorporation of spirocycles can significantly modulate the physicochemical properties of drug candidates, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[3][4] A summary of the physicochemical properties of some approved drugs featuring a spirocyclic core is presented below.

Drug NameSpirocyclic CoreMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond Acceptors
Spironolactone Oxaspiro[4.5]decane416.573.304
Irbesartan Diazaspiro[4.4]nonane428.534.915
Fluspirilene Diazaspiro[4.5]decane475.66.214
Buspirone Azaspiro[4.5]decane385.53.114
Griseofulvin Spiro[benzofuran-2,1'-cyclohexane]352.82.205

Synthetic Strategies and Experimental Protocols

The synthesis of spirocyclic scaffolds has evolved significantly, with numerous methodologies developed for their efficient construction. These strategies often involve intramolecular cyclization, cycloaddition reactions, and multi-component reactions.

Synthesis of Irbesartan: A Case Study

Irbesartan is a widely prescribed antihypertensive drug that features a spiro-imidazole core. A common synthetic route involves the N-alkylation of a spirocyclic intermediate with a substituted biphenyl derivative.

Experimental Protocol: Synthesis of Irbesartan

Step 1: N-Alkylation of the Spiro Intermediate

  • Materials: 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride, 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, Potassium hydroxide (KOH), Acetone.

  • Procedure:

    • Dissolve 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride in acetone in a suitable reaction vessel.

    • Add potassium hydroxide to the solution and stir for 30-45 minutes at 25-30°C.

    • Add 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole to the reaction mixture.

    • Stir the reaction mixture for 10-12 hours at 25-30°C.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

Step 2: Debenzylation to Yield Irbesartan

  • Materials: Crude N-alkylated intermediate from Step 1, Methanol, Water, Palladium on carbon (5% wet), Ammonium formate, Celite.

  • Procedure:

    • Dissolve the residue from Step 1 in a mixture of methanol and water.

    • Add 5% wet palladium on carbon and ammonium formate to the solution.

    • Heat the reaction mixture to 50-55°C and stir for 15 hours.

    • Monitor the reaction completion by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude Irbesartan.

    • Recrystallize the crude product from isopropanol to yield pure Irbesartan.

Expected Outcome:

  • Yield: 85.3%

  • Purity (by HPLC): 99.6%

  • Melting Point: 181-182°C

  • Spectroscopic Data:

    • IR (KBr, cm⁻¹): 1732 (C=O), 1616 (C=N)

    • ¹H NMR (DMSO-d₆): δ 7.95–7.32 (m, 8 H), 4.80–4.60 (s, 2 H), 3.60–3.00 (br s, 1 H), 2.40–2.20 (t, 2 H, J = 6.04 Hz), 2.00–1.60 (m, 8 H), 1.60–1.45 (quint, 2 H), 1.40–1.20 (sext, 2 H), 0.91–0.70 (t, 3H, J = 7.41 Hz)

    • ¹³C-NMR (DMSO-d₆): δ 186.5, 162.0, 155.9, 141.9, 139.2, 137.2

One-Pot Synthesis of Spirooxindole-Pyrrolidines

Spirooxindole-pyrrolidine scaffolds are prevalent in many natural products and have shown significant potential as anticancer agents. One-pot, multi-component reactions, particularly 1,3-dipolar cycloadditions, provide an efficient and stereoselective route to these complex structures.

Experimental Protocol: One-Pot Synthesis of Spirooxindole-Pyrrolidines

  • Materials: Substituted isatin, sarcosine (or L-proline), α,β-unsaturated carbonyl compound (dipolarophile), ethanol.

  • Procedure:

    • To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the substituted isatin (1.3 mmol) and sarcosine or L-proline (1.3 mmol).

    • Reflux the reaction mixture for 2-5 hours, monitoring the progress by TLC.

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired spirooxindole-pyrrolidine derivative.

Biological Activities of Spiro Compounds

Spirocyclic compounds have demonstrated a wide range of biological activities, making them valuable scaffolds in the development of therapeutics for various diseases.

Anticancer Activity

The rigid, three-dimensional nature of spiro compounds makes them ideal candidates for targeting the well-defined binding pockets of proteins involved in cancer progression, such as kinases and proteins regulating apoptosis.

Table 1: Anticancer Activity of Representative Spiro Compounds

Compound ClassTarget/Cell LineIC₅₀/GI₅₀Reference
Di-spirooxindolePC3 (prostate cancer)3.7 ± 1.0 µM
Di-spirooxindoleHeLa (cervical cancer)7.1 ± 0.2 µM
Spirooxindole-pyrrolidineHepG-2 (liver cancer)< 10 µg/mL
Spirooxindole-pyrrolidineHeLa (cervical cancer)70 µg/mL
Furan-engrafted SpirooxindoleMCF7 (breast adenocarcinoma)4.3 ± 0.18 µM
Furan-engrafted SpirooxindoleHepG2 (liver cancer)3.5 ± 0.11 µM
Spiro heterocyclic steroidVarious human cancer cell lines0.7 to 43 µM
Antiviral Activity

Spiro compounds have also shown promise as antiviral agents, with activity reported against a range of viruses, including SARS-CoV-2 and MERS-CoV.

Table 2: Antiviral Activity of Representative Spiro Compounds

Compound ClassVirusIC₅₀Reference
Spirooxindole-based phenylsulfoneMERS-CoV11 µM (compound 4i)
Spirooxindole-based phenylsulfoneSARS-CoV-217 µM (compound 4c)
Spirooxindole-based phenylsulfoneSARS-CoV-218 µM (compound 4e)
Heteroaryldihydropyrimidine with spiro ringHepatitis B Virus (HBV)0.20 ± 0.00 µM (compound 4r)
Antimicrobial Activity

The unique structural features of spiro compounds have been exploited to develop novel antibacterial and antifungal agents.

Table 3: Antimicrobial Activity of Representative Spiro Compounds

Compound ClassMicroorganismMICReference
Spiroquinoline-indoline-dioneEnterococcus faecalis375–3000 µg/mL
Spiroquinoline-indoline-dioneStaphylococcus aureus750 µg/mL
Spiro-4H-pyranStaphylococcus aureus (clinical isolate)32 µg/mL
Spiro-4H-pyranStreptococcus pyogenes (clinical isolate)64 µg/mL
Spiro-thiazolidineStaphylococcus aureus31.25 to 125 µg/mL
Spiro-thiazolidineMRSA62.5 µg/mL
Spiro indole-indenoStaphylococcus aureus2 µg/mL
Antimalarial Activity

Several spiro compounds have exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Table 4: Antimalarial Activity of Representative Spiro Compounds

Compound ClassPlasmodium falciparum strainIC₅₀Reference
6-Chloro-2-arylvinylquinolineDd24.8 ± 2.0 nM
6-Chloro-2-arylvinylquinoline3D78.7 ± 0.5 nM
Calxinin3D7 (drug-sensitive)nanomolar range
CalxininDd2 (multidrug-resistant)nanomolar range

Clinical Development of Spiro Compounds: AZD5363 (Capivasertib)

AZD5363 (Capivasertib) is a spirocyclic, potent, selective, oral inhibitor of all three isoforms of the serine/threonine kinase AKT. It has shown promising clinical activity in various solid tumors, particularly in those with alterations in the PI3K/AKT/PTEN pathway.

Table 5: Summary of Clinical Trial Data for AZD5363 (Capivasertib)

Trial PhaseCancer TypeTreatment RegimenKey Efficacy/Safety FindingsReference
Phase IAdvanced Solid MalignanciesMonotherapy (480 mg b.i.d., 4 days on/3 days off)Tolerable safety profile. Preliminary efficacy observed, particularly in tumors with AKT1 E17K mutations.
Phase I/IIAdvanced/Metastatic Breast CancerCombination with PaclitaxelTo determine a recommended dose and schedule for the combination.
Phase II (FAKTION)ER+ Advanced Breast CancerCombination with FulvestrantImproved Progression-Free Survival (PFS) vs. placebo + fulvestrant (10.3 vs. 4.8 months; HR=0.58).
Systematic Review & Meta-analysisSolid TumorsCombination TherapiesImproved PFS (HR=0.75) and Overall Survival (OS) (HR=0.61) for the intent-to-treat population.
"Window-of-opportunity" StudyER+ Invasive Breast CancerMonotherapy (480 mg b.i.d. for 4.5 days)Significant decreases in pGSK3β and pPRAS40, and a decrease in Ki67, indicating target engagement and antiproliferative effects.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of spiro compounds are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Dopamine D2 Receptor Signaling

Several antipsychotic drugs containing a spirocyclic moiety, such as Fluspirilene, target the dopamine D2 receptor. This G-protein coupled receptor (GPCR) plays a crucial role in neurotransmission.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., altered gene expression, neurotransmitter release) PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 receptor by dopamine leads to the activation of an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This results in decreased levels of cyclic AMP (cAMP) and subsequent reduced activation of Protein Kinase A (PKA), leading to downstream changes in cellular function.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another important GPCR target for spirocyclic drugs, particularly in the context of neuropsychiatric disorders.

Serotonin_5HT2A_Signaling Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Gq_protein Gq/11 Protein HTR2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., neuronal excitation, calcium signaling) PKC->Downstream Phosphorylates

Serotonin 5-HT2A Receptor Signaling Pathway

Upon binding of serotonin, the 5-HT2A receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC), leading to a cascade of downstream cellular events.

Conclusion

Spirocyclic compounds represent a valuable and increasingly utilized structural class in drug discovery. Their unique three-dimensional and rigid nature offers significant advantages in optimizing the pharmacological properties of drug candidates. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved spiro-based therapeutics for a wide range of diseases.

References

Spiro-Pyrrolidine Derivatives: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-pyrrolidine derivatives represent a unique class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional spirocyclic core, which features a shared carbon atom between two rings, provides a novel scaffold for interacting with biological targets.[1] This structural feature often leads to enhanced potency, selectivity, and favorable physicochemical properties compared to their non-spirocyclic counterparts.[1] This technical guide provides an in-depth overview of the synthesis, diverse bioactivities, and mechanisms of action of spiro-pyrrolidine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Synthesis of Spiro-Pyrrolidine Derivatives

The most prevalent and versatile method for synthesizing the spiro-pyrrolidine core is the 1,3-dipolar cycloaddition reaction .[2][3][4] This reaction typically involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to yield the desired spiro-pyrrolidine structure.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of spiro-pyrrolidine derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin or Acenaphthenequinone (as a source for the azomethine ylide)

  • An α-amino acid (e.g., sarcosine, L-proline)

  • A suitable dipolarophile (e.g., chalcones, maleimides)

  • Solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF4])

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating apparatus (e.g., oil bath)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Generation of Azomethine Ylide: In a round-bottom flask, dissolve the isatin or acenaphthenequinone (1 mmol) and the α-amino acid (1.2 mmol) in the chosen solvent (10 mL).

  • Reaction Mixture: Add the dipolarophile (1 mmol) to the solution.

  • Cycloaddition: Heat the reaction mixture to reflux (typically 60-80°C) with continuous stirring. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-pyrrolidine derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

General workflow for the synthesis of spiro-pyrrolidine derivatives.

Bioactivity of Spiro-Pyrrolidine Derivatives

Spiro-pyrrolidine derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of spiro-pyrrolidine derivatives against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazine DerivativesMCF-7 (Breast)2.31 ± 0.3
H69AR (Lung)3.16 ± 0.8
PC-3 (Prostate)4.2 ± 0.2
Aminopyridine-containing Spiro DerivativesEGFR (T790M/L858R mutant)0.08
Spirooxindole-pyrrolidine DerivativesMCF-7 (Breast)0.189 ± 0.01
HepG2 (Liver)1.04 ± 0.21

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines

  • 96-well microtiter plates

  • Complete cell culture medium

  • Spiro-pyrrolidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the spiro-pyrrolidine derivatives. A vehicle control (DMSO) should also be included. Incubate for another 24-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Spiro-pyrrolidine derivatives have been shown to target critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.

EGFR Signaling Pathway Inhibition

EGFR EGFR Grb2 Grb2 EGFR->Grb2 Spiro Spiro-pyrrolidine Derivative Spiro->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Inhibition of the EGFR signaling pathway by spiro-pyrrolidine derivatives.

CDK2 Signaling Pathway Inhibition

cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb inactivates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Spiro Spiro-pyrrolidine Derivative Spiro->CyclinE_CDK2

Inhibition of the CDK2 signaling pathway, leading to cell cycle arrest.
Antimicrobial Activity

Spiro-pyrrolidine derivatives have also emerged as potent antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

Compound ClassBacterial StrainMIC (µg/mL)Reference
Novel SpiropyrrolidinesBacillus subtilis75
Enterococcus faecalis75
Escherichia coli<125
Pseudomonas aeruginosa<125
Spiropyrrolidine Tethered Indeno-Quinoxaline HybridsStaphylococcus aureus3.95 (mM)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Spiro-pyrrolidine derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of Dilutions: Serially dilute the spiro-pyrrolidine derivatives in the broth within the 96-well plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Antimicrobial Action

One of the proposed mechanisms of action for the antimicrobial activity of some spiro-pyrrolidine derivatives is the inhibition of DNA gyrase , an essential bacterial enzyme involved in DNA replication.

Inhibition of Bacterial DNA Gyrase

DNA_Gyrase Bacterial DNA Gyrase Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Spiro Spiro-pyrrolidine Derivative Spiro->DNA_Gyrase Replication DNA Replication Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death inhibition leads to

Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

Spiro-pyrrolidine derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their unique structural features and synthetic accessibility make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of these fascinating molecules. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs targeting cancer, infectious diseases, and other challenging medical conditions.

References

The Spirocyclic Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of spirocyclic systems in drug discovery has become an increasingly important strategy for the development of novel therapeutics. These unique, three-dimensional scaffolds offer a distinct advantage over traditional flat, aromatic systems by providing conformational rigidity and enabling the exploration of previously inaccessible chemical space. This guide delves into the core principles of the structure-activity relationship (SAR) of spiro compounds, providing a technical overview of their synthesis, biological evaluation, and the intricate relationship between their structure and function.

Quantitative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of spiro compounds are highly dependent on the nature and substitution pattern of their constituent rings. The following tables summarize the quantitative SAR for several classes of bioactive spiro compounds, offering a clear comparison of their potency against different biological targets.

Spirooxindoles as Anticancer Agents

Spirooxindoles are a prominent class of spiro compounds that have demonstrated significant potential as anticancer agents. Their cytotoxic activity is often attributed to their ability to inhibit crucial cellular targets involved in cancer progression. The following table presents the in vitro cytotoxicity data (IC50 values in µM) for a series of spiro[cyclopropane-1,3'-indolin]-2'-one analogs against a panel of human cancer cell lines.

CompoundRR'HT-29 (Colon) IC50 (µM)DU-145 (Prostate) IC50 (µM)Hela (Cervical) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6a H4-OCH3>100>100>100>100>100
6b H4-Cl18.48.221.628.415.8
6c H4-F25.615.830.235.622.4
6d H4-Br22.812.428.632.119.5
6e H2,4-diCl10.25.112.815.39.7
7a 5-Cl4-OCH3>100>100>100>100>100
7b 5-Cl4-Cl9.84.611.214.88.1
7c 5-Cl4-F15.47.918.622.412.5
7d 5-Cl4-Br12.16.314.918.710.2
7e 5-Cl2,4-diCl5.32.16.88.94.5

SAR Insights:

  • The unsubstituted analog 6a with a methoxy group showed no activity, highlighting the importance of electron-withdrawing groups for cytotoxicity.

  • Halogen substitution on the phenyl ring (compounds 6b-6e ) significantly enhanced anticancer activity. Dichloro substitution (6e ) resulted in the most potent compound in this series.

  • The introduction of a chloro group at the 5-position of the indolinone ring (compounds 7a-7e ) generally led to a further increase in potency, with the 2,4-dichloro analog 7e being the most active compound overall.

Spiro-pyrrolidines as MDM2-p53 Interaction Inhibitors

The inhibition of the MDM2-p53 protein-protein interaction is a promising strategy for cancer therapy. Spiro-pyrrolidinyl oxindoles have emerged as potent inhibitors of this interaction. The following table summarizes the binding affinities (Ki values in nM) of a series of diastereomeric spirooxindoles to the MDM2 protein.[1]

CompoundStereochemistryRMDM2 Ki (nM)
4a trans-cisH15.3
4b cis-cisH0.9
5a trans-cisF7.1
5b cis-cisF0.44
12a trans-cisOCH312.5
12b cis-cisOCH310.8

SAR Insights:

  • A clear stereochemical preference is observed, with the cis-cis isomers (4b , 5b , 12b ) exhibiting significantly higher binding affinities to MDM2 compared to their corresponding trans-cis isomers (4a , 5a , 12a ).[1]

  • Substitution at the 2-position of the phenyl ring with a fluorine atom (5a , 5b ) enhances the binding affinity compared to the unsubstituted analogs (4a , 4b ).[1]

  • The introduction of a methoxy group (12a , 12b ) results in a slight decrease in binding affinity compared to the fluorine-substituted analogs.[1]

Spiropiperidines as Neurokinin NK2 Receptor Antagonists

Spiropiperidines have been identified as potent and selective antagonists of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor involved in inflammation and pain. The following table summarizes the NK2 receptor binding affinities for a series of spiropiperidine derivatives.

CompoundSpirocyclic CoreRNK2 Binding Affinity IC50 (nM)
3a SpirooxazolidinoneH8.9
3s ImidazolidinoneH9.2
3t PyrrolidinoneH10.5
10a Spirooxazolidinone4-F12.3
10b Spirooxazolidinone4-Cl10.1
10c Spirooxazolidinone4-CH315.6
11 Spirooxazolidinone2-Naphthyl58.4

SAR Insights:

  • The nature of the spirocyclic core (oxazolidinone, imidazolidinone, or pyrrolidinone) has a minor impact on the NK2 receptor binding affinity, with all three core structures exhibiting potent antagonism.

  • Substitution on the phenyl ring of the benzyl group (compounds 10a-c ) does not significantly enhance the binding affinity compared to the unsubstituted analog 3a .

  • Replacement of the phenyl ring with a larger aromatic system like naphthyl (11 ) leads to a significant decrease in binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, DU-145, Hela, A-549, MCF-7) are seeded in 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the spiro compound analogs (typically ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This assay quantitatively measures the binding of an inhibitor to the MDM2 protein by monitoring the displacement of a fluorescently labeled p53-derived peptide.

Methodology:

  • Reagents:

    • Purified human MDM2 protein (N-terminal domain).

    • Fluorescently labeled p53 peptide (e.g., TAMRA-p53 peptide).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Test compounds (Spiro-pyrrolidinyl oxindoles) dissolved in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 384-well black plate, add 20 µL of the test compound dilutions.

    • Add 20 µL of a solution containing the fluorescently labeled p53 peptide (final concentration ~2-5 nM) to each well.

    • Add 20 µL of a solution containing the MDM2 protein (final concentration ~5-10 nM) to each well.

    • Include control wells:

      • Negative control (no inhibition): MDM2, fluorescent peptide, and DMSO (without compound).

      • Positive control (100% inhibition): Fluorescent peptide and DMSO (without MDM2 and compound).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 530 nm excitation and 590 nm emission for TAMRA).

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of displacement of the fluorescent peptide.

    • IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Neurokinin NK2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK2 receptor.

  • Radioligand: [¹²⁵I]-NKA is typically used as the radioligand.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail, is used.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with the radioligand (at a concentration close to its Kd) and various concentrations of the test compounds.

    • The total binding is determined in the absence of any competitor, and the non-specific binding is measured in the presence of a high concentration of a known non-labeled NK2 receptor antagonist.

    • The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B).

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 values are determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the SAR of spiro compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Spiro_Inhibitor Spiro-pyrrolidine Inhibitor Spiro_Inhibitor->MDM2 Inhibition DNA_Damage DNA Damage DNA_Damage->p53 Activation

Caption: MDM2-p53 signaling pathway and the inhibitory action of spiro-pyrrolidines.

Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR HSP Androgen->AR_HSP AR Androgen Receptor (AR) AR_Dimer AR Dimer AR->AR_Dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) Spiro_Antagonist Spiro-hydantoin Antagonist Spiro_Antagonist->AR Binding Inhibition AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Experimental_Workflow start Start synthesis Spiro Compound Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization screening Primary Biological Screening (e.g., MTT Assay) characterization->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive secondary_assay Secondary Assay (e.g., FP Assay) hit_id->secondary_assay Active sar_analysis SAR Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis end End lead_optimization->end

References

Methodological & Application

Application Note: Determining Spiro Compound Stereochemistry using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Spirocyclic Stereochemistry

Spiro compounds, characterized by two rings sharing a single spiroatom, present a unique stereochemical challenge. The rigid, three-dimensional structure often leads to complex diastereomers and enantiomers whose relative and absolute configurations can be difficult to determine. Elucidating the precise stereochemistry is critical in drug development and natural product synthesis, as different stereoisomers can exhibit vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed insights into molecular connectivity and spatial arrangements in solution. This note outlines the application of various NMR techniques to confidently assign the stereochemistry of spiro compounds.

NMR Methodologies for Stereochemical Assignment

A hierarchical approach, starting with basic 1D and 2D NMR to establish the carbon skeleton and proton assignments, followed by advanced techniques for stereochemical elucidation, is most effective.

  • 1D NMR (¹H, ¹³C): Provides initial information on the number and electronic environment of protons and carbons. Diastereotopic protons adjacent to the spirocenter will exhibit different chemical shifts.[1]

  • 2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are fundamental for establishing the through-bond connectivity of the molecule.

    • COSY identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

    • HSQC correlates protons to their directly attached carbons (¹H-¹³C).

    • HMBC reveals longer-range (²J, ³J) correlations between protons and carbons, completing the structural puzzle.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments are the cornerstone for determining relative stereochemistry. They detect through-space interactions between protons that are close in proximity (< 5 Å), irrespective of their bonding connectivity.[2][3][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small molecules (MW < 600 Da) and large molecules (MW > 1200 Da). For medium-sized molecules, the NOE enhancement can approach zero.[4]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Advantageous for medium-sized molecules where NOESY signals may be null. ROESY cross-peaks are always positive, avoiding ambiguity.

  • J-Coupling Analysis: Three-bond coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the rigid ring systems of spiro compounds, these couplings can provide quantitative data to define stereochemical relationships.

  • Residual Dipolar Couplings (RDCs): For determining the relative orientation of distant parts of the molecule, RDCs are exceptionally powerful. By weakly aligning the molecule in a liquid crystal medium, anisotropic dipolar couplings can be measured, providing long-range angular restraints that are invaluable for complex structures.

  • Vibrational Circular Dichroism (VCD): To determine the absolute configuration, VCD is a powerful alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one calculated for a specific enantiomer (using DFT methods), the absolute stereochemistry can be unambiguously assigned.

Logical & Experimental Workflows

The following diagrams illustrate the logical process for stereochemical determination and the fundamental principles of key NMR experiments.

G cluster_0 Structure & Connectivity cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry A Spiro Compound B 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) A->B Initial Analysis C Establish Connectivity B->C D NOESY / ROESY (Through-Space Correlations) C->D E J-Coupling Analysis (Dihedral Angles) C->E F Relative Configuration Assigned D->F E->F G Ambiguity in Absolute Configuration? F->G H VCD Spectroscopy or RDC Analysis G->H I Compare Experimental & Calculated Spectra H->I J Absolute Configuration Determined I->J

Caption: Workflow for spiro compound stereochemistry determination.

Caption: Through-bond vs. through-space NMR correlations.

Experimental Protocols

Protocol 1: 2D NOESY for Relative Stereochemistry

This protocol outlines the key steps for acquiring a 2D NOESY spectrum to determine the relative configuration of a small molecule spiro compound (MW < 600 Da).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spiro compound in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

    • For small molecules, it is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This is achieved by several freeze-pump-thaw cycles.

  • Spectrometer Setup & Calibration:

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line width < 0.5 Hz for a singlet).

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and calibrate the 90° pulse width (p1).

  • NOESY Experiment Acquisition:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).

    • Key Parameters:

      • Spectral Width (sw): Set to enclose all proton signals.

      • Number of Scans (ns): Set to a multiple of 8 or 16 for proper phase cycling (e.g., 8, 16, 32). Increase for dilute samples to improve signal-to-noise.

      • Number of Increments (ni): Typically 256 or 512 in the indirect dimension (F1).

      • Relaxation Delay (d1): Set to 1-2 seconds to allow for near-complete relaxation between scans.

      • Mixing Time (d8 or t_mix): This is the most critical parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point. It is often beneficial to run multiple NOESY experiments with varying mixing times (e.g., 300 ms, 600 ms, 900 ms) to observe the buildup of NOE correlations.

  • Data Processing and Analysis:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum. For small molecules, NOE cross-peaks should be opposite in phase to the diagonal peaks.

    • Analyze the spectrum for cross-peaks, which indicate spatial proximity between the corresponding protons on the F1 and F2 axes.

Data Presentation & Interpretation

Quantitative and qualitative data from NMR experiments should be summarized for clear interpretation.

Table 1: ¹H NMR Chemical Shift and J-Coupling Data (Hypothetical Spiro-Oxindole)
Proton IDδ (ppm)MultiplicityJ (Hz)Assignment
H-4a7.85d8.0Ar-H
H-5b7.10t7.5Ar-H
H-6c7.30t7.5Ar-H
H-7d7.50d8.0Ar-H
H-1'ax2.15dd12.5, 4.0Axial CH₂
H-1'eq2.80dt12.5, 2.5Equatorial CH₂
H-2'4.50m-CH

This table establishes the basic assignments and coupling constants which can hint at dihedral angles.

Table 2: Key NOESY/ROESY Correlations and Inferred Proximity
Correlating ProtonsNOE IntensityInferred Spatial RelationshipStereochemical Implication
H-7d ↔ H-1'eqStrongClose ProximityEquatorial proton on ring B is oriented towards Ar-H 7d.
H-2' ↔ H-1'axMediumClose ProximitySubstituent at C-2' is pseudo-equatorial.
H-1'ax ↔ H-6cWeakDistant ProximityConfirms axial orientation pointing away from Ar-H 6c.

This table directly translates observed through-space correlations into spatial relationships, forming the basis for assigning relative stereochemistry. By systematically analyzing these correlations, a 3D model of the molecule can be constructed, revealing the relative orientation of substituents around the spirocenter.

References

Application Note: High-Throughput Screening of Spirocyclic Compound Libraries for Novel MDM2-p53 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are connected by a single common atom, have emerged as a privileged scaffold in modern drug discovery.[1][2] Their inherent structural rigidity and novel chemical space offer significant advantages over traditional flat, aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][3][4] High-Throughput Screening (HTS) is a critical technology that enables the rapid evaluation of large libraries of such compounds to identify starting points for drug development programs.

This application note details a robust HTS campaign designed to identify spirocyclic inhibitors of the critical protein-protein interaction (PPI) between the tumor suppressor p53 and its negative regulator, MDM2. In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the ubiquitination and degradation of p53, thereby disabling its tumor-suppressing function. Disrupting the MDM2-p53 interaction with small molecules, such as spirooxindoles, can restore p53 function and trigger apoptosis in cancer cells, representing a promising therapeutic strategy.

We describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous and sensitive method ideal for HTS, to screen a spirocyclic compound library for novel MDM2 inhibitors.

HTS Workflow for Spiro Compound Library

The overall workflow for a typical HTS campaign targeting the MDM2-p53 interaction is outlined below. The process begins with assay development and validation, followed by a full-scale primary screen of the spiro compound library. Hits from the primary screen are then subjected to a series of confirmation and secondary assays to verify their activity and elucidate their mechanism of action.

HTS_Workflow HTS Workflow for MDM2-p53 Inhibitors cluster_0 Primary Campaign cluster_1 Hit Validation cluster_2 Secondary Assays Lib Spiro Compound Library (10,000 Compounds) Primary Primary HTS (TR-FRET Assay @ 10 µM) Lib->Primary Hits Initial Hits (~300 Compounds) Primary->Hits Hit Threshold >30% Inhibition Confirm Hit Confirmation (Re-test in TR-FRET) Hits->Confirm ConfirmedHits Confirmed Hits (~150 Compounds) Confirm->ConfirmedHits Activity Confirmed DoseResp Dose-Response (IC50) (10-point titration) Ortho Orthogonal Assay (Fluorescence Polarization) DoseResp->Ortho ConfirmedHits->DoseResp Cell Cell-Based Assay (p53 Activation) Ortho->Cell Mechanism Verified Lead Lead Candidates (~5-10 Compounds) Cell->Lead Cellular Activity Confirmed

Caption: High-level workflow for the HTS and hit validation process.

Data Presentation: Summary of Screening Results

A representative spirocyclic library of 10,000 compounds was screened against the MDM2-p53 interaction. The primary screen yielded a hit rate of 3.0%. Following confirmation and counter-screening, potent hits were characterized by IC50 determination. The quality of the primary assay was excellent, as indicated by the Z' factor.

ParameterValueDescription
Library Size 10,000Total number of spiro compounds screened.
Screening Concentration 10 µMSingle concentration used in the primary HTS.
Primary Hit Rate 3.0%Percentage of compounds showing >30% inhibition.
Confirmed Hit Rate 1.5%Percentage of compounds confirmed upon re-testing.
Assay Z' Factor 0.52 - 0.56Indicates a robust and reliable HTS assay.
Positive Control Nutlin-3aKnown MDM2-p53 inhibitor.
Positive Control IC50 90 nMPotency of the control compound in the TR-FRET assay.

Table 1: HTS Campaign Summary

Compound IDSpiro ScaffoldTR-FRET IC50 (µM)FP Assay IC50 (µM)Cell-Based EC50 (µM)
SPI-001 Spiro-oxindole0.851.102.5
SPI-002 Spiro-piperidine1.201.554.1
SPI-003 Spiro-oxindole0.500.751.8
SPI-004 Aza-spiro[3.3]heptane2.503.10>10
SPI-005 Spiro-pyrrolidine1.802.205.6

Table 2: Profile of Confirmed Spirocyclic Hits

Target Signaling Pathway: MDM2-p53 Interaction

The p53 tumor suppressor protein plays a crucial role as the "guardian of the genome" by controlling cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In tumors where MDM2 is overexpressed, p53 is constantly inactivated. The therapeutic strategy is to introduce a spirocyclic small molecule that binds to the hydrophobic pocket on MDM2, the same pocket that the N-terminal domain of p53 docks into. This competitive inhibition blocks the MDM2-p53 interaction, leading to the stabilization and accumulation of p53. Activated p53 can then transcribe its target genes, such as p21, resulting in cell cycle arrest and apoptosis of the cancer cell.

Signaling_Pathway Mechanism of Spirocyclic MDM2 Inhibitors cluster_0 Normal State (MDM2 Overexpression) cluster_1 Therapeutic Intervention p53_1 p53 MDM2_1 MDM2 p53_1->MDM2_1 Binding & Ubiquitination Proteasome Proteasome MDM2_1->Proteasome Degradation of p53 p53_2 p53 (Stabilized) Apoptosis Cell Cycle Arrest Apoptosis p53_2->Apoptosis Transcription Activated MDM2_2 MDM2 MDM2_2->p53_2 Interaction Blocked Spiro Spiro Compound Spiro->MDM2_2 Inhibitory Binding

Caption: Inhibition of MDM2-p53 interaction by a spiro compound.

Experimental Protocols

Primary HTS: Time-Resolved FRET (TR-FRET) Assay

This protocol describes a homogenous, 384-well plate format TR-FRET assay to measure the disruption of the MDM2-p53 interaction. The assay relies on the energy transfer between a Europium (Eu) chelate donor and a Cy5 acceptor when brought into proximity.

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM NaCl, 0.1% BSA, 1 mM DTT.

  • MDM2 Protein: Recombinant human MDM2 (amino acids 2-188) with a C-terminal biotin tag.

  • p53 Peptide: Synthetic p53-derived peptide (TFSDLWKLL) labeled with Cy5 (acceptor).

  • Donor Fluorophore: Europium-labeled Streptavidin (PerkinElmer).

  • Spiro Compound Library: 10 mM stock in 100% DMSO, arrayed in 384-well plates.

  • Control Inhibitor: Nutlin-3a, 10 mM stock in DMSO.

  • Assay Plates: Low-volume, black, 384-well polystyrene plates (e.g., Corning 384).

  • Plate Reader: A TR-FRET capable plate reader (e.g., EnVision Multilabel Reader) with 340 nm excitation and dual emission detection at 665 nm (acceptor) and 615 nm (donor).

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), dispense 10 nL of each compound from the library source plate into the corresponding wells of the assay plate.

    • Dispense 10 nL of DMSO for negative controls (maximum signal) and 10 nL of Nutlin-3a for positive controls (minimum signal). Final assay concentration for library compounds will be 10 µM and for Nutlin-3a (top control) will be 10 µM, with a final DMSO concentration of 0.1%.

  • Reagent Preparation:

    • Prepare a "Master Mix" containing the MDM2-biotin protein and the p53-Cy5 peptide in assay buffer.

    • Prepare a "Detection Mix" containing the Europium-labeled Streptavidin in assay buffer.

    • Note: Optimal concentrations should be determined during assay development. For this example, we use 5 nM MDM2-biotin, 10 nM p53-Cy5, and 5 nM Eu-Streptavidin.

  • Reagent Addition:

    • Dispense 5 µL of the Master Mix into all wells of the assay plate containing the pre-spotted compounds.

    • Incubate for 30 minutes at room temperature, protected from light, to allow compound binding to MDM2.

    • Dispense 5 µL of the Detection Mix into all wells. This initiates the binding of Eu-Streptavidin to the biotinylated MDM2.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader. Measure the fluorescence emission at 615 nm (Eu donor) and 665 nm (Cy5 acceptor) after a 50 µs delay following excitation at 340 nm.

Data Analysis:

  • Calculate the TR-FRET ratio for each well: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data by calculating the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Ratio_Compound - Avg_Ratio_High_Control) / (Avg_Ratio_Low_Control - Avg_Ratio_High_Control))

    • Low_Control: DMSO only (no inhibition).

    • High_Control: 10 µM Nutlin-3a (maximum inhibition).

  • Calculate the Z' factor to assess assay quality: Z' = 1 - (3 * (SD_Low_Control + SD_High_Control) / |Avg_Ratio_Low_Control - Avg_Ratio_High_Control|)

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay.

Orthogonal Assay: Fluorescence Polarization (FP)

This protocol is used to confirm hits from the primary screen using a different biophysical method, reducing the chance of false positives from assay artifacts.

Materials and Reagents:

  • Assay Buffer: Same as TR-FRET assay.

  • MDM2 Protein: Recombinant human MDM2 (untagged).

  • p53-FITC Peptide: Synthetic p53 peptide (e.g., RFMDYWEGL) labeled with fluorescein (FITC).

  • Confirmed Hits: Serial dilutions of hit compounds in DMSO.

  • Assay Plates: Low-volume, black, 384-well polystyrene plates.

  • Plate Reader: Instrument capable of measuring fluorescence polarization with 485 nm excitation and 535 nm emission filters.

Protocol:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO and dispense into assay plates.

  • Reagent Addition:

    • Add 10 µL of a solution containing MDM2 protein and p53-FITC peptide in assay buffer to each well.

    • Note: The concentration of MDM2 should be at its Kd for the peptide, and the peptide concentration is typically low (e.g., 5 nM) to minimize background fluorescence.

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization (mP) in each well.

Data Analysis:

  • Plot the mP values against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. This confirms the inhibitory activity and provides a quantitative measure of potency.

References

Application of Spiro Compounds in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Spiro compounds, characterized by their unique structural feature of two rings connected by a single common atom, have emerged as a privileged class of scaffolds in the field of asymmetric catalysis. Their rigid, well-defined three-dimensional structures provide an exceptional platform for the creation of chiral ligands and catalysts that can induce high levels of stereoselectivity in a wide array of chemical transformations. The inherent chirality of many spirocyclic frameworks, often axial chirality in derivatives of 1,1'-spirobiindane-7,7'-diol (SPINOL), allows for the precise control of the spatial arrangement of catalytic sites, leading to excellent enantiomeric excesses in the synthesis of chiral molecules.[1][2] This attribute is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

This document provides a detailed overview of the application of various classes of spiro compounds in asymmetric catalysis, with a focus on their use in key synthetic reactions. It includes a summary of their performance, detailed experimental protocols for representative transformations, and visual aids to better illustrate the underlying principles and workflows.

Key Classes of Spiro Ligands and Catalysts

The versatility of the spiro scaffold has led to the development of a diverse range of chiral ligands. Among the most successful are those derived from SPINOL, spiroketals, and various aminophosphine backbones.

1. SPINOL-Derived Ligands:

Axially chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) is a cornerstone in the design of spiro-based ligands.[3][4] Its C2-symmetric framework is readily modified to introduce phosphine, phosphoramidite, or other coordinating groups, leading to highly effective ligands for a variety of metal-catalyzed reactions. A prominent example is the family of SDP (Spiro Diphosphine) ligands, which have demonstrated exceptional performance in asymmetric hydrogenations and other transformations.[5] The synthesis of enantioenriched SPINOL itself has been a subject of intense research, with catalytic asymmetric methods now providing more efficient access compared to classical resolution techniques.

2. Spiroketal-Based Ligands:

Chiral spiroketals represent another important class of scaffolds for ligand design. These compounds can be synthesized with high stereocontrol and have been successfully employed in the form of diphosphine ligands (SKPs) in various transition-metal-catalyzed reactions. Their flexible backbone and unique coordination geometry have proven advantageous in achieving high enantioselectivity in reactions such as asymmetric hydrogenation of olefins.

3. Spiro Aminophosphine Ligands:

More recent developments have seen the emergence of chiral spiro aminophosphine ligands, such as SpiroAP and its derivatives like SpiroPAP (Spiro Pyridine-Aminophosphine). These ligands, when complexed with iridium, form highly active and enantioselective catalysts for the asymmetric hydrogenation of a broad range of substrates, including challenging ketones and ketoesters. The tridentate coordination of some of these ligands contributes to the stability and efficiency of the resulting catalysts, achieving remarkable turnover numbers.

Applications in Asymmetric Catalysis

The utility of spiro-based catalysts is highlighted by their successful application in a multitude of asymmetric reactions that are fundamental to modern organic synthesis.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols, amines, and other reduced products. Spiro-based catalysts have shown exceptional performance in this area.

Iridium-Catalyzed Hydrogenation of Ketones: Iridium complexes of chiral spiro aminophosphine ligands are highly efficient for the asymmetric hydrogenation of simple and functionalized ketones. For instance, Ir-SpiroPAP catalysts have demonstrated extremely high turnover numbers, reaching up to 4.5 million in the hydrogenation of aryl ketones.

Rhodium-Catalyzed Hydrogenation of Olefins: Rhodium complexes bearing chiral spiroketal bisphosphine ligands have been successfully applied in the enantioselective hydrogenation of α-dehydroamino acid esters, providing access to chiral amino acids with excellent enantioselectivities (up to 99.5% ee).

Quantitative Data Summary: Asymmetric Hydrogenation

Ligand/CatalystSubstrate TypeMetalYield (%)ee (%)TONReference
Ir-(R)-1c (Spiro Aminophosphine)Alkyl Aryl KetonesIrup to 97up to 97up to 10,000
Ir-SpiroPAPAryl KetonesIrHighHighup to 4,550,000
Rh-Spiroketal Bisphosphineα-Dehydroamino Acid EstersRh-up to 99.5-
Ru-(S)-SDPAromatic KetonesRu100905,000
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the construction of six-membered rings with multiple stereocenters. Chiral spiro-based catalysts have been developed to control the stereochemical outcome of this important transformation. Chiral phosphoric acids derived from SPINOL have been shown to catalyze the asymmetric Diels-Alder reaction of 2-vinylindoles with methyleneindolinones, constructing complex spiro[tetrahydrocarbazole-3,3'-oxindole] architectures with high yields and excellent stereoselectivities. More recently, confined imidodiphosphorimidate (IDPi) catalysts have been used for the enantioselective Diels-Alder reaction of exo-enones with dienes to generate spirocyclanes with highly congested quaternary stereocenters.

Quantitative Data Summary: Asymmetric Diels-Alder Reaction

CatalystDieneDienophileYield (%)dree (%)Reference
Chiral Phosphoric Acid2-VinylindolesMethyleneindolinonesup to 99>95:597
IDPi CatalystMyrceneExocyclic Enone91-97
IDPi CatalystCyclopentadieneExocyclic Enone955:1 (exo:endo)95
Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Organocatalysts based on chiral spiro structures have been effectively utilized in asymmetric Michael additions. For example, chiral guanidine organocatalysts have been used to construct spirooxindole derivatives through a cascade double Michael addition with excellent diastereo- and enantioselectivities. Furthermore, bifunctional squaramide catalysts have been employed in a Michael/Michael cascade reaction to synthesize spirooxindoles with five contiguous stereocenters.

Quantitative Data Summary: Asymmetric Michael Addition

CatalystMichael DonorMichael AcceptorYield (%)dree (%)Reference
Chiral Guanidine3-substituted oxindoleAlkynoneup to 99>20:1up to 99
Bifunctional Squaramide3-nitro-2H-chromene2-enoylpyridineup to 93>99:198

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-SPINOL Derivatives

This protocol describes a general procedure for the phosphoric acid-catalyzed asymmetric synthesis of 6,6'-diaryl-SPINOL derivatives.

Materials:

  • 2-(3-hydroxy-1-oxo-1,2-dihydro-3H-spiro[indene-1,1'-inden]-3-yl)acetaldehyde derivative (1.0 equiv)

  • (R)-Chiral Phosphoric Acid Catalyst (e.g., (R)-C3) (10 mol%)

  • Anhydrous Chloroform (CHCl₃)

  • Argon atmosphere

  • 10 mL oven-dried pressure Schlenk tube

  • Magnetic stirring bar

  • Oil bath

  • Rotary evaporator

  • Silica gel for flash chromatography

  • Petroleum ether (PE) and Ethyl acetate (EA) for chromatography

Procedure:

  • To a 10 mL oven-dried pressure Schlenk tube equipped with a magnetic stirring bar, add the starting material (0.1 mmol, 1.0 equiv) and the (R)-chiral phosphoric acid catalyst (10 mol%).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add 5 mL of anhydrous CHCl₃ to the tube under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 5 days.

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) as the eluent to afford the desired (S)-SPINOL derivative.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Aryl Ketone

This protocol provides a general procedure for the in situ preparation of the iridium catalyst and its use in the asymmetric hydrogenation of an alkyl aryl ketone.

Materials:

  • Alkyl aryl ketone (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral spiro aminophosphine ligand (e.g., (R)-1c) (1.1 mol%)

  • Potassium tert-butoxide (KOtBu) (5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk flask

  • Magnetic stir bar

Procedure: Catalyst Preparation (in situ):

  • In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral spiro aminophosphine ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous and degassed solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

Hydrogenation Reaction:

  • In a separate vial, dissolve the alkyl aryl ketone (1.0 equiv) and KOtBu (5 mol%) in the same anhydrous and degassed solvent.

  • Transfer the substrate solution to the Schlenk flask containing the pre-formed catalyst solution.

  • Place the Schlenk flask inside a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the Schlenk flask from the autoclave.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

General Structure of SPINOL-derived Diphosphine Ligands (SDPs)

Caption: General structure of (S)-SPINOL-derived diphosphine (SDP) ligands.

Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation cluster_workup Work-up and Analysis A Mix [Ir(COD)Cl]₂ and Spiro Ligand B Add Solvent and Stir A->B D Combine with Catalyst Solution B->D Catalyst Solution C Dissolve Substrate and Base C->D E Pressurize with H₂ in Autoclave D->E F Stir at RT E->F G Quench Reaction F->G Reaction Mixture H Extract Product G->H I Purify by Chromatography H->I J Analyze ee% by Chiral HPLC I->J Catalytic_Cycle Simplified Catalytic Cycle for Iridium-Catalyzed Ketone Hydrogenation Catalyst [Ir]-H₂ Catalyst Substrate_Coordination Ketone Coordination Catalyst->Substrate_Coordination + Ketone Hydride_Transfer Hydride Transfer (Stereodetermining Step) Substrate_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release - Chiral Alcohol Product_Release->Catalyst + H₂

References

Application Notes and Protocols for X-ray Crystallography of Spirocyclic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of spirocyclic molecules. The unique three-dimensional and often rigid nature of spirocycles presents both opportunities and challenges in structural elucidation, which is critical for understanding their structure-activity relationships (SAR) in drug discovery.[1]

Application Notes

Spirocyclic scaffolds are increasingly incorporated into drug candidates due to their inherent three-dimensionality, which can lead to improved potency and selectivity.[2] X-ray crystallography is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these complex molecules, providing precise information on bond lengths, bond angles, and absolute stereochemistry.[3][4] This structural information is invaluable for structure-based drug design, enabling the optimization of ligand-target interactions.

The rigid nature of many spirocyclic systems can facilitate crystallization by reducing conformational flexibility. However, challenges can arise from potential packing disorders or twinning. Careful control over crystallization conditions is therefore paramount to obtaining high-quality single crystals suitable for diffraction studies.

Key Considerations for Spirocyclic Molecules:
  • Conformational Rigidity: The inherent rigidity of many spirocyclic frameworks can be advantageous for crystallization, as it limits the number of accessible conformations, potentially leading to more ordered crystal packing.

  • Chirality: Spirocycles often possess chiral centers, including the spiroatom itself. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of these stereocenters.

  • Molecular Shape: The globular and three-dimensional nature of spirocycles can influence crystal packing, sometimes leading to complex and interesting supramolecular architectures.

Experimental Protocols

The following protocols outline the key steps for the successful X-ray crystallographic analysis of spirocyclic molecules, from crystal growth to structure refinement.

Crystallization of Spirocyclic Compounds

Obtaining diffraction-quality single crystals is the most critical and often the most challenging step.

Objective: To grow single, well-ordered crystals of the spirocyclic molecule of interest, typically with dimensions of 0.1-0.3 mm.

Materials:

  • Purified spirocyclic compound

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Crystallization vials or tubes

  • Microscope for crystal inspection

Common Crystallization Methods:

  • Slow Evaporation:

    • Dissolve the spirocyclic compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days at a constant temperature.

    • Monitor the vial periodically for the formation of single crystals.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble.

    • Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

Crystal Mounting and Data Collection

Objective: To mount a suitable crystal and collect a complete set of high-quality diffraction data.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)

  • Cryo-cooling system (e.g., liquid nitrogen stream)

  • Goniometer head and mounting loops

Protocol:

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.

  • Carefully mount the crystal onto a cryo-loop, typically coated with a cryoprotectant oil (e.g., paratone-N).

  • Place the mounted crystal on the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.

  • Center the crystal in the X-ray beam.

  • Perform an initial set of diffraction images to determine the unit cell parameters and assess the crystal quality.

  • Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected.

  • Initiate the full data collection run, which involves rotating the crystal and collecting diffraction images at various orientations.

Data Processing and Structure Solution

Objective: To process the raw diffraction data and obtain an initial electron density map.

Software:

  • Data integration and scaling software (e.g., SAINT, HKL2000)

  • Structure solution software (e.g., SHELXS, OLEX2)

Protocol:

  • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

  • Scale and merge the data, applying corrections for factors like Lorentz and polarization effects.

  • Determine the space group of the crystal based on systematic absences in the diffraction data.

  • Solve the phase problem using direct methods, which are generally effective for small molecules like most spirocycles. This will generate an initial electron density map.

Structure Refinement and Validation

Objective: To build a complete atomic model of the spirocyclic molecule and refine it against the experimental data.

Software:

  • Structure refinement software (e.g., SHELXL, OLEX2)

  • Visualization software (e.g., Mercury, ORTEP)

Protocol:

  • Fit the atoms of the spirocyclic molecule into the initial electron density map.

  • Perform iterative cycles of least-squares refinement to optimize the atomic positions, and thermal parameters.

  • Locate and add hydrogen atoms to the model, typically in calculated positions.

  • Refine the model until convergence is reached, as indicated by stable R-factors and a goodness-of-fit value close to 1.

  • Validate the final structure using tools like CheckCIF to ensure its geometric and crystallographic quality.

Data Presentation

The following tables summarize crystallographic data for representative spirocyclic molecules, providing a basis for comparison.

Table 1: Crystallographic Data and Structure Refinement for Selected Spirooxindole Derivatives.

ParameterSpirooxindole Derivative 1Spirooxindole Derivative 2Spirooxindole Derivative 3
Empirical formulaC28H23Cl2FN4O2C27H22N2O5SC26H20N2O5S
Formula weight551.41486.52472.50
Temperature (K)296(2)293(2)293(2)
Wavelength (Å)0.710730.710730.71073
Crystal systemMonoclinicMonoclinicMonoclinic
Space groupP21/cP21/cP21/c
a (Å)15.123(3)11.127(2)11.028(2)
b (Å)10.112(2)18.019(4)17.893(4)
c (Å)17.294(4)11.979(2)11.969(2)
α (°)909090
β (°)109.45(3)109.15(3)108.98(3)
γ (°)909090
Volume (ų)2490.1(9)2269.4(8)2235.3(8)
Z444
Density (calculated, g/cm³)1.4691.4231.402
Absorption coefficient (mm⁻¹)0.3340.1930.194
F(000)11441016984
Reflections collected117761081510582
Independent reflections438139773916
R(int)0.03810.02740.0261
Final R indices [I>2σ(I)]R1 = 0.0543, wR2 = 0.1478R1 = 0.0463, wR2 = 0.1215R1 = 0.0456, wR2 = 0.1206
R indices (all data)R1 = 0.0818, wR2 = 0.1685R1 = 0.0628, wR2 = 0.1328R1 = 0.0601, wR2 = 0.1308
Goodness-of-fit on F²1.0311.0331.036

Table 2: Crystallographic Data for a Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine] Derivative.

ParameterSpiro-imidazolidine Derivative
Empirical formulaC23H23FN3O2
Formula weight406.45
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemTriclinic
Space groupP-1
a (Å)9.345(2)
b (Å)10.940(3)
c (Å)11.986(4)
α (°)72.349(6)
β (°)68.106(18)
γ (°)66.867(5)
Volume (ų)1021.1(5)
Z2
Density (calculated, g/cm³)1.322
Absorption coefficient (mm⁻¹)0.092
F(000)430
Reflections collected7329
Independent reflections3583
R(int)0.041
Final R indices [I>2σ(I)]R1 = 0.059, wR2 = 0.151
R indices (all data)R1 = 0.099, wR2 = 0.176
Goodness-of-fit on F²1.01

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of Spirocyclic Molecule crystallization Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection mounting Crystal Mounting & Cryo-cooling crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystallography of spirocyclic molecules.

logical_relationship cluster_input Input cluster_properties Molecular Properties cluster_process Crystallographic Process cluster_output Output cluster_application Application spiro_molecule Spirocyclic Molecule rigidity High Rigidity spiro_molecule->rigidity chirality Defined Chirality spiro_molecule->chirality three_d_shape 3D Shape spiro_molecule->three_d_shape crystallization Facilitated Crystallization rigidity->crystallization absolute_config Absolute Configuration chirality->absolute_config packing Crystal Packing Information three_d_shape->packing data_quality High-Quality Diffraction Data crystallization->data_quality structure_solution Unambiguous Structure Solution data_quality->structure_solution atomic_coordinates Precise Atomic Coordinates structure_solution->atomic_coordinates sbd Structure-Based Drug Design atomic_coordinates->sbd absolute_config->sbd packing->sbd

Caption: Logical relationships in spirocyclic molecule crystallography for drug design.

References

Application Notes and Protocols for the Development of Spiro-Based Drugs for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical development of novel spiro-based therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Introduction to Spiro-Based Drugs in Neurodegeneration

Spirocyclic scaffolds have emerged as a promising class of compounds in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic properties. In the context of neurodegenerative diseases, spiro-based molecules, including spiroindolines, spiro-indenoquinoxaline-pyrrolidines, and spiro-oxindoles, are being investigated for their potential to modulate key pathological processes. These include the inhibition of amyloid-beta (Aβ) aggregation in Alzheimer's disease, the promotion of remyelination by inducing oligodendrocyte progenitor cell (OPC) differentiation in multiple sclerosis, and providing neuroprotection against oxidative stress and neuroinflammation in Parkinson's disease.

Featured Spiro-Based Compounds and Their Mechanisms of Action

Several classes of spiro compounds have demonstrated significant potential in preclinical studies. This document will focus on the following examples:

  • Spiro-indenoquinoxaline-pyrrolidines: These compounds have been identified as inhibitors of Aβ aggregation, a hallmark of Alzheimer's disease.[1]

  • Spiroindolines: A novel series of spiroindoline derivatives have been discovered as potent inducers of OPC differentiation, offering a potential strategy for remyelination in diseases like multiple sclerosis.[2][3]

  • Spiro-oxindoles: This versatile scaffold has been explored for a range of biological activities, including antioxidant and neuroprotective effects relevant to Parkinson's disease.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative spiro-based compounds in key assays for neurodegenerative diseases.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation by Spiro-Indenoquinoxaline-Pyrrolidine Derivatives

Compound IDModificationTargetAssayIC50 (µM)Reference
ADPR-dN/AAβ (1-42) AggregationThioflavin T (ThT)Not specified[1]
Compound 3aN4-benzylAβ40 AggregationThioflavin T (ThT)> 25[4]
Compound 3iN4-(4-chlorobenzyl)Aβ40 AggregationThioflavin T (ThT)0.62
Compound 3kN4-(4-bromobenzyl)Aβ40 AggregationThioflavin T (ThT)0.08
Compound 4hN2-(3-chlorobenzyl)Aβ42 AggregationThioflavin T (ThT)5.2
Compound 4iN2-(4-chlorobenzyl)Aβ42 AggregationThioflavin T (ThT)1.7

Table 2: Induction of Oligodendrocyte Progenitor Cell (OPC) Differentiation by Spiroindoline Derivatives

Compound IDModificationTargetAssayEC50 (µM)Reference
Compound 1Core ScaffoldOPC DifferentiationImmunocytochemistry0.045
Compound 18Optimized ScaffoldOPC DifferentiationImmunocytochemistry0.0032
6-CF3 derivative 86-CF3 substitutionOPC DifferentiationImmunocytochemistryMore potent than Cpd 1

Table 3: Cholinesterase Inhibition and Antioxidant Activity of Spiro-oxindole and Spiroindolin-1,2-diazepine Derivatives

Compound IDTargetAssayIC50 (µM)Reference
Spiro-oxindole 8hAcetylcholinesterase (AChE)Ellman's Method30 µg/mL
Spiro-oxindole 8iButyrylcholinesterase (BChE)Ellman's Method30 µg/mL
Spiro-oxindole 8pAntioxidant (DPPH)DPPH Assay240 µg/mL
Spiroindolin-1,2-diazepine 5lAcetylcholinesterase (AChE)Ellman's Method3.98 ± 1.07
Spiroindolin-1,2-diazepine 5jButyrylcholinesterase (BChE)Ellman's MethodActive against both

Signaling Pathways in Neuroprotection by Spiro-Based Drugs

The neuroprotective effects of many therapeutic compounds, including those with spiro scaffolds, are often attributed to the modulation of key intracellular signaling pathways that regulate cellular stress responses, inflammation, and survival. Two such critical pathways are the PI3K/Akt and the Nrf2-ARE pathways.

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its activation can protect neurons from apoptotic cell death induced by various stressors, including amyloid-beta toxicity and oxidative stress.

PI3K_Akt_Pathway extracellular_signal Growth Factors / Neurotrophins receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits spiro_drug Spiro-Based Drug (Hypothesized) spiro_drug->akt Promotes Activation Nrf2_ARE_Pathway oxidative_stress Oxidative Stress (e.g., from Aβ, MPTP) keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) oxidative_stress->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates transcription of neuroprotection Neuroprotection antioxidant_genes->neuroprotection Leads to spiro_drug Spiro-Based Drug (Hypothesized) spiro_drug->keap1_nrf2 Promotes dissociation Preclinical_Workflow compound_design Compound Design & Synthesis in_vitro_screening Primary In Vitro Screening (e.g., ThT, OPC assays) compound_design->in_vitro_screening hit_id Hit Identification in_vitro_screening->hit_id hit_id->compound_design Inactive lead_opt Lead Optimization (SAR) (Improve potency, PK/PD) hit_id->lead_opt Active in_vitro_validation In Vitro Validation (Cell-based models, MoA studies) lead_opt->in_vitro_validation in_vivo_efficacy In Vivo Efficacy (e.g., MPTP, 6-OHDA models) in_vitro_validation->in_vivo_efficacy pk_tox Pharmacokinetics & Toxicology Studies in_vivo_efficacy->pk_tox candidate_selection Candidate Selection for Clinical Development pk_tox->candidate_selection

References

Application Notes & Protocols: Synthesis of Spiro-Epoxy Ketones for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro-epoxy ketones are a valuable class of compounds in organic synthesis, serving as versatile intermediates for the construction of complex molecular architectures. Their inherent three-dimensionality and the presence of a reactive epoxide ring make them key building blocks in the synthesis of natural products and pharmaceuticals.[1][2][3] The spirocyclic core imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[3][4] This document provides detailed protocols for the asymmetric synthesis of spiro-epoxy ketones via the Corey-Chaykovsky epoxidation of cyclic ketones and highlights their applications.

Core Synthetic Strategy: Asymmetric Corey-Chaykovsky Epoxidation

The catalytic asymmetric Corey-Chaykovsky epoxidation of ketones is an effective method for producing chiral 2,2-disubstituted terminal epoxides, which include spiro-epoxy ketones when cyclic ketones are used as substrates. This reaction typically employs a sulfur ylide, such as dimethyloxosulfonium methylide, and a chiral catalyst to induce enantioselectivity. A notable catalytic system involves a heterobimetallic La-Li3-BINOL complex (LLB), which has demonstrated high yields and enantioselectivities for a range of methyl ketones.

Experimental Workflow

The general experimental workflow for the synthesis of spiro-epoxy ketones via asymmetric Corey-Chaykovsky epoxidation is depicted below. The process involves the preparation of the sulfur ylide, followed by the catalytic asymmetric epoxidation of the cyclic ketone.

G cluster_0 Ylide Preparation cluster_1 Asymmetric Epoxidation A Trimethyloxosulfonium Halide C Dimethyloxosulfonium Methylide (Ylide) A->C B Strong Base (e.g., NaH) B->C F Reaction Mixture C->F D Cyclic Ketone D->F E Chiral Catalyst (e.g., La-Li3-BINOL) E->F G Spiro-Epoxy Ketone F->G Reaction H Workup & Purification G->H

Figure 1: General workflow for the asymmetric synthesis of spiro-epoxy ketones.

Detailed Experimental Protocol

This protocol is a representative example for the asymmetric epoxidation of a cyclic ketone using a La-Li3-BINOL catalyst.

Materials:

  • Trimethyloxosulfonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclic Ketone (e.g., 1-tetralone)

  • La-Li3-BINOL (LLB) catalyst

  • Triphenylphosphine oxide

  • Molecular sieves 5Å

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation of Dimethyloxosulfonium Methylide (Ylide):

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 mmol).

    • Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, then dry under vacuum.

    • Add trimethyloxosulfonium chloride (1.2 mmol) and molecular sieves 5Å.

    • Add anhydrous THF (5 mL) and stir the suspension at room temperature for 30 minutes.

  • Asymmetric Epoxidation:

    • In a separate flame-dried flask under argon, dissolve the cyclic ketone (1.0 mmol), the La-Li3-BINOL catalyst (0.05 mmol), and triphenylphosphine oxide (0.1 mmol) in anhydrous THF (5 mL).

    • Stir the solution at room temperature for 15 minutes.

    • Add the freshly prepared ylide suspension from step 1 to the ketone solution via cannula.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure spiro-epoxy ketone.

Quantitative Data Summary

The following table summarizes the results for the asymmetric Corey-Chaykovsky epoxidation of various ketones, demonstrating the scope and efficiency of the method.

EntryKetone SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone5>9993
24'-Methoxyacetophenone59992
34'-Chloroacetophenone59497
42'-Methylacetophenone59895
51-Tetralone59591
62,2-Dimethyl-1-indanone58894
7Propiophenone59688
8Butyrophenone59275

Applications in Organic Synthesis and Drug Development

Spiro-epoxy ketones are valuable precursors for a variety of complex molecules. The epoxide ring can be opened by a range of nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functional groups. This reactivity has been exploited in the synthesis of natural products and biologically active compounds.

For example, spiro-epoxy ketones can be transformed into:

  • Amino alcohols: by ring-opening with amines or azide followed by reduction. These motifs are common in pharmaceuticals.

  • Diols: through acid- or base-catalyzed hydrolysis of the epoxide.

  • Complex polycyclic systems: via intramolecular cyclization reactions.

The rigid spirocyclic scaffold is increasingly being incorporated into drug candidates to improve their pharmacological properties. The defined spatial arrangement of substituents can lead to higher binding affinity and selectivity for protein targets. Several approved drugs contain a spirocycle, highlighting the importance of this structural motif in medicinal chemistry.

Logical Relationship in Spiro-Epoxy Ketone Utility

The utility of spiro-epoxy ketones in synthetic chemistry stems from a logical progression of their structural features and reactivity, leading to the creation of diverse and complex molecular entities.

G cluster_0 Core Structure & Properties cluster_1 Synthetic Transformations cluster_2 Applications A Spirocyclic Ketone (Rigid 3D Scaffold) D Nucleophilic Ring-Opening A->D B Reactive Epoxide Ring (Electrophilic Site) B->D C Chiral Center (Stereochemical Control) C->D F Further Functionalization D->F E Rearrangement Reactions E->F G Natural Product Synthesis F->G H Drug Discovery & Development F->H I Materials Science F->I

References

The Spiro Advantage: Harnessing Spiro-Phosphoranes for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional and rigid architecture of spiro-phosphoranes has established them as a powerful class of reagents and catalysts in modern organic synthesis. Their distinct stereochemical properties have led to remarkable successes in achieving high levels of stereocontrol in a variety of organic transformations. These notes provide an overview of their applications, quantitative data for key reactions, and detailed experimental protocols.

Applications Overview

Spiro-phosphoranes, encompassing chiral ligands for metal catalysis and organocatalysts, are instrumental in a range of stereoselective reactions. Their rigid spirocyclic backbone often imparts superior enantioselectivity compared to more flexible ligand systems. Key areas of application include:

  • Asymmetric Hydrogenation: Chiral spirodiphosphine ligands are highly effective in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of olefins and ketones, providing access to chiral alcohols and amines with excellent enantiomeric excess (ee).

  • Carbon-Carbon Bond Formation: Spirocyclic phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations and cycloadditions. Si-centered spirodiphosphine (Si-SDP) ligands have shown exceptional reactivity in rhodium-catalyzed hydrosilylation/cyclization of 1,6-enynes.

  • Carbon-Heteroatom Bond Formation: These compounds are also utilized in the enantioselective formation of C-N and C-O bonds, crucial transformations in the synthesis of pharmaceuticals and natural products.

  • Wittig-Type Olefination: While less common in asymmetric catalysis, spiro-phosphoranes can be employed in Wittig reactions, where the phosphorus ylide reacts with an aldehyde or ketone to form an alkene.

Quantitative Data for Key Reactions

The following tables summarize the performance of various spiro-phosphorane systems in selected organic reactions, providing a comparative overview of their efficacy.

Table 1: Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes with Si-SDP Ligands [1]

EntrySubstrate (1a)LigandYield (%)ee (%)
1N-Tosyl-N-(2-propynyl)allylamineBINAP30 (cyclized), 67 (hydrosilylated)-
2N-Tosyl-N-(2-propynyl)allylamineSDP42-
3N-Tosyl-N-(2-propynyl)allylamine(S)-Si-SDP (L3)9591
4N-Tosyl-N-(2-propynyl)allylamine(S)-Si-SDP with 3,5-Me2-Ph groups9090
5N-Tosyl-N-(2-propynyl)allylamine(S)-Si-SDP with 3,5-(tBu)2-Ph groups7789
6N-Tosyl-N-(2-propynyl)allylamine(S)-Si-SDP with Naphthyl groups8590

Reaction Conditions: 1a (0.2 mmol), HSiEt3 (0.4 mmol), [Rh(cod)2]BF4 (1.5 mol%), Ligand (3.0 mol%) in DCE (2.0 mL) at 25 °C for 2 h.[1]

Table 2: Asymmetric Friedel-Crafts Reaction of Indoles with N-Tosylbenzaldimine Catalyzed by SPINOL-Derived Phosphoric Acids [2]

EntryIndoleCatalyst (mol%)Yield (%)ee (%)
1Indole(S)-SPINOL-PA (10)9590
22-Methylindole(S)-SPINOL-PA (10)9799
35-Methoxyindole(S)-SPINOL-PA (10)9291
45-Bromoindole(S)-SPINOL-PA (10)8588
56-Chloroindole(S)-SPINOL-PA (10)8889

Reaction Conditions: Indole (0.5 mmol), N-Tosylbenzaldimine (0.25 mmol), Catalyst in toluene (1.0 mL) at room temperature for 24 h.[2]

Table 3: Organocatalytic Asymmetric Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] [3]

EntryMethyleneindolinone (1a)AldehydeAmino EsterCatalyst (mol%)Yield (%)dree (%)
1(E)-1-acetyl-3-benzylideneindolinoneBenzaldehydeGlycine methyl ester6f (10)93>93:793
2(E)-1-acetyl-3-benzylideneindolinone4-ChlorobenzaldehydeGlycine methyl ester6f (10)95>93:795
3(E)-1-acetyl-3-benzylideneindolinone4-NitrobenzaldehydeGlycine methyl ester6f (10)98>93:798
4(E)-1-acetyl-3-benzylideneindolinone2-NaphthaldehydeGlycine methyl ester6f (10)92>93:794

Catalyst 6f is a BINOL-derived phosphoric acid. Reaction Conditions: Methyleneindolinone (0.2 mmol), Aldehyde (0.4 mmol), Amino Ester (0.4 mmol), Catalyst (10 mol%) in CH2Cl2 (1.0 mL) at room temperature.

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes

Materials:

  • 1,6-Enyne (e.g., N-Tosyl-N-(2-propynyl)allylamine)

  • Silane (e.g., Triethylsilane, HSiEt3)

  • Rhodium precursor (e.g., [Rh(cod)2]BF4)

  • Chiral Si-centered spirodiphosphine ligand (e.g., (S)-L3)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, a solution of [Rh(cod)2]BF4 (1.5 mol%) and the chiral Si-SDP ligand (3.0 mol%) in anhydrous DCE (1.0 mL) is stirred at room temperature for 30 minutes.

  • The 1,6-enyne (0.2 mmol) is added to the catalyst solution.

  • The silane (0.4 mmol) is then added, and the reaction mixture is stirred at 25 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired silyl-functionalized pyrrolidine.

  • The enantiomeric excess is determined by chiral HPLC analysis of the desilylated product.

General Procedure for Asymmetric Friedel-Crafts Reaction of Indoles with Imines

Materials:

  • Indole derivative

  • N-Tosylbenzaldimine

  • Chiral SPINOL-derived phosphoric acid catalyst

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, the chiral SPINOL-derived phosphoric acid catalyst (10 mol%) is added.

  • The indole derivative (0.5 mmol) and N-tosylbenzaldimine (0.25 mmol) are added, followed by anhydrous toluene (1.0 mL).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired 3-indolyl methanamine derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Wittig Reaction

Materials:

  • Alkyltriphenylphosphonium salt

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ylide Formation (in situ):

    • To a flame-dried flask under an inert atmosphere, add the alkyltriphenylphosphonium salt and anhydrous solvent.

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add the strong base and stir the mixture until the ylide is formed (often indicated by a color change).

  • Reaction with Carbonyl Compound:

    • Slowly add a solution of the aldehyde or ketone in the same anhydrous solvent to the ylide solution at the same temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the alkene. The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of spiro-phosphoranes in organic reactions.

G cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Stereoselective Transformation cluster_2 Product Formation and Catalyst Regeneration Catalyst Chiral Spiro-Phosphorane Catalyst ActiveComplex Catalyst-Reactant Complex Catalyst->ActiveComplex Reactant1 Reactant A Reactant1->ActiveComplex Reactant2 Reactant B Reactant2->ActiveComplex TransitionState Diastereomeric Transition States ActiveComplex->TransitionState Intermediate Chiral Intermediate TransitionState->Intermediate Product Enantioenriched Product Intermediate->Product Catalyst_regen Regenerated Catalyst Intermediate->Catalyst_regen Catalyst_regen->Catalyst

Caption: General Catalytic Cycle for Spiro-Phosphorane Catalysis.

G cluster_0 Ligand/Catalyst Library cluster_1 High-Throughput Screening cluster_2 Data Analysis and Hit Identification cluster_3 Optimization and Scale-up Library Spiro-Phosphorane Library (Diverse Structures) Screening Parallel Reaction Setup (Automated Liquid Handling) Library->Screening Analysis Rapid Analysis (e.g., LC-MS, Chiral HPLC) Screening->Analysis Data Data Processing (Yield, ee, etc.) Analysis->Data Hits Hit Identification (Top Performing Catalysts) Data->Hits Optimization Reaction Condition Optimization Hits->Optimization ScaleUp Scale-up Synthesis Optimization->ScaleUp G cluster_0 Modified Chalk-Harrod Mechanism Rh_cat [Rh]-Si-SDP Catalyst OxAdd Oxidative Addition of HSiR3 Rh_cat->OxAdd Enyne 1,6-Enyne MigIns_alkyne Migratory Insertion of Alkyne Enyne->MigIns_alkyne Silane HSiR3 Silane->OxAdd OxAdd->MigIns_alkyne Cyclization Intramolecular Carbometalation MigIns_alkyne->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Rh_cat Catalyst Regeneration Product Silyl-functionalized Pyrrolidine RedElim->Product

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry of Complex Spiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry of complex spiro compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Ionization & Signal Intensity

??? Question: I am observing a weak or no signal for my spiro compound. What are the potential causes and solutions?

??? Question: My mass spectrum is overly complex with many unexpected peaks. What could be the cause?

Adduct IonMass Difference (Da)Polarity
[M+H]⁺+1.0078Positive
[M+Na]⁺+22.9898Positive
[M+K]⁺+38.9637Positive
[M+NH₄]⁺+18.0344Positive
[M-H]⁻-1.0078Negative
[M+Cl]⁻+34.9689Negative
[M+CH₃COO]⁻+59.0133Negative

Fragmentation

??? Question: I am struggling to interpret the fragmentation pattern of my spiro compound. Are there any general rules?

Chromatography

??? Question: My chromatographic peak shape is poor (e.g., tailing, fronting, or splitting). How can this affect my mass spectrometry results and how do I fix it?

SymptomPotential CauseSuggested Solution
Peak Tailing Column contaminationFlush the column with a strong solvent.[1]
Sample overloadDilute the sample and inject a smaller volume.[1]
Peak Fronting Sample overloadDilute the sample.
Peak Splitting Injector issueEnsure the injector is functioning correctly.
Column void/damageReplace the column.
Sample solvent mismatchDissolve the sample in the mobile phase or a weaker solvent.[1]

Experimental Protocols

Protocol 1: Generic Sample Preparation for LC-MS Analysis of Spiro Compounds

  • Dissolution: Accurately weigh and dissolve the spiro compound in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration.

  • Dilution: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create calibration standards.

  • Matrix Spike (for quantitative analysis): For samples in a complex matrix (e.g., plasma, tissue extract), spike a known amount of the analyte into a blank matrix to prepare quality control samples.

  • Extraction (if necessary): If the sample is in a complex biological matrix, perform a sample cleanup step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[2]

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter to remove particulates before injection.

  • Vialing: Transfer the filtered samples into appropriate autosampler vials.

Protocol 2: Post-Column Infusion to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where ion suppression occurs.[3]

  • Setup: Configure the LC-MS system as for a standard analysis.

  • Infusion Pump: Use a syringe pump to continuously infuse a standard solution of your spiro compound at a low flow rate (e.g., 5-10 µL/min) into the LC flow path just after the analytical column and before the mass spectrometer's ion source.

  • Blank Injection: Inject a blank sample (matrix without the analyte).

  • Analysis: Monitor the signal of your analyte's m/z value. A stable baseline should be observed. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.

    Experimental Setup for Post-Column Infusion

    Post_Column_Infusion LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column LC Column Injector->Column T_Connector Column->T_Connector MS Mass Spectrometer T_Connector->MS Syringe_Pump Syringe Pump (Analyte Infusion) Syringe_Pump->T_Connector

    Caption: Diagram of a post-column infusion setup.

References

Technical Support Center: Optimization of Spiro-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for spiro-oxindole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing spiro-oxindoles?

A1: Spiro-oxindoles are typically synthesized via several key strategies, including:

  • [3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered heterocyclic rings fused at the C3 position of the oxindole. A common approach involves the in-situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile.[1][2][3]

  • Knoevenagel Condensation followed by Michael Addition: This sequence is often employed in multicomponent reactions to build the spirocyclic framework.[4]

  • Multicomponent Reactions (MCRs): These reactions are highly efficient as they allow for the formation of complex spiro-oxindoles in a single step from three or more starting materials.[5]

  • Friedel-Crafts Alkylation/Acylation: This classic reaction can be used to introduce substituents onto the indole nucleus, which can then be cyclized to form the spiro center.

Q2: My spiro-oxindole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in spiro-oxindole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Common causes and solutions include:

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR. If starting material remains, consider increasing the reaction time or temperature.

  • Poor Reactivity of Starting Materials: Electron-withdrawing or sterically bulky substituents on the isatin or other reactants can decrease their reactivity. Increasing the reaction temperature or using a more active catalyst can help overcome this.

  • Decomposition of Starting Material or Product: Spiro-oxindoles or their precursors can be sensitive to reaction conditions. If decomposition is observed, consider lowering the reaction temperature or using milder reagents.

  • Catalyst Inactivity: Ensure your catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts or increasing the catalyst loading.

  • Suboptimal Solvent: The choice of solvent is critical and can significantly impact reaction rate and yield. A solvent screen is often a valuable optimization step.

  • Workup and Purification Issues: Product loss can occur during extraction and chromatography. Ensure efficient extraction by checking the aqueous layer for product solubility and optimize your chromatography solvent system.

Q3: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?

A3: Side product formation is a common issue, particularly in multicomponent reactions. A frequent side reaction is the formation of two-component byproducts instead of the desired three-component spiro-oxindole. For instance, the condensation product of isatin with two molecules of a 1,3-diketone can be a major byproduct.

To minimize this:

  • Optimize Reactant Stoichiometry: Carefully control the ratio of your reactants. For example, in a [3+2] cycloaddition between a chalcone, isatin, and L-proline, increasing the molar ratio of isatin and L-proline has been shown to drive the reaction to completion and improve the yield of the desired spiro-oxindole.

  • Control the Rate of Addition: In some cases, slow addition of one of the reactants can favor the desired reaction pathway.

  • Adjust the Temperature: Temperature can influence the relative rates of the desired and undesired reactions.

Q4: How can I improve the stereoselectivity (diastereoselectivity or enantioselectivity) of my spiro-oxindole synthesis?

A4: Achieving high stereoselectivity is a common challenge due to the formation of new stereocenters. Several factors can be optimized to control the stereochemical outcome:

  • Catalyst Selection: The choice of catalyst is crucial. Chiral catalysts (organocatalysts or metal complexes) are powerful tools for inducing asymmetry and favoring the formation of a specific enantiomer or diastereomer.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition state geometry of the reaction. For some [3+2] cycloaddition reactions, polar protic solvents like ethanol have been shown to provide good stereoselectivity.

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable diastereomer.

  • Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction.

Troubleshooting Guides

Guide 1: Low Yield in a Three-Component Spiro-oxindole Synthesis

This guide provides a logical workflow for troubleshooting low yields in a typical three-component reaction for spiro-oxindole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Monitor Reaction (TLC, LC-MS, NMR) start->check_reaction check_workup Analyze Workup & Purification Steps start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Starting material remains? side_products Side Products Observed check_reaction->side_products New spots/ peaks observed? increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes change_catalyst Screen Different Catalysts/Increase Loading incomplete->change_catalyst No improvement optimize_stoichiometry Optimize Reactant Stoichiometry side_products->optimize_stoichiometry Yes solvent_screen Perform Solvent Screen side_products->solvent_screen No improvement success Improved Yield increase_time_temp->success optimize_stoichiometry->success change_catalyst->success solvent_screen->success product_loss Product Loss During Workup? check_workup->product_loss optimize_extraction Optimize Extraction & Chromatography product_loss->optimize_extraction Yes product_loss->success No optimize_extraction->success

Caption: Troubleshooting workflow for low yield in spiro-oxindole synthesis.

Guide 2: Poor Stereoselectivity in Spiro-oxindole Synthesis

This guide outlines a systematic approach to improving the stereoselectivity of your spiro-oxindole synthesis.

Stereoselectivity_Troubleshooting start Poor Stereoselectivity (Diastereomers/Enantiomers) analyze_conditions Analyze Current Reaction Conditions start->analyze_conditions temp_control Lower Reaction Temperature analyze_conditions->temp_control Is reaction at high temp? solvent_screen Screen Solvents of Varying Polarity analyze_conditions->solvent_screen Is solvent optimized? catalyst_modification Modify Catalyst System analyze_conditions->catalyst_modification Is catalyst achiral? substrate_control Consider Substrate Modification analyze_conditions->substrate_control Are other options exhausted? success Improved Stereoselectivity temp_control->success solvent_screen->success chiral_catalyst Introduce Chiral Catalyst (Organocatalyst/Metal Complex) catalyst_modification->chiral_catalyst ligand_modification Modify Ligand on Metal Catalyst catalyst_modification->ligand_modification Using metal catalyst? chiral_catalyst->success ligand_modification->success steric_directing Introduce Steric Bulk or Directing Groups substrate_control->steric_directing steric_directing->success

Caption: Workflow for improving stereoselectivity in spiro-oxindole synthesis.

Data on Reaction Condition Optimization

Table 1: Optimization of Solvent for Spiro-oxindole Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1TolueneReflux1240
2CH3CNReflux1235
3THFReflux12Trace
4DioxaneReflux12Trace
5CH2Cl2Reflux1250
6CHCl3Reflux1255
7H2OReflux1060
8MethanolReflux875
9EthanolReflux592
10IsopropanolReflux880
11Acetic AcidReflux-Favors Spiro

Reaction conditions may vary depending on the specific substrates and catalyst used.

Table 2: Optimization of Catalyst for Spiro-oxindole Synthesis
EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
1None-EthanolRefluxLow
2L-proline20EthanolRT85
3PiperidineCatalyticMethanolRTGood
4ZnS NPs10WaterUltrasonicHigh
5Ag nanoparticlesCatalyticWater90High
6NiCl2-PEG 60010080-95
7NaAuCl4·2H2O2Ethanol40 (Microwave)Good-Excellent
8Fe3O4/GO/Au–AgCatalyticWaterRT81-93
9TiCl410-20--up to 99

RT = Room Temperature

Experimental Protocols

General Procedure for a Three-Component [3+2] Cycloaddition Synthesis of a Spiro-pyrrolizidine-oxindole

This protocol is adapted from Ghosh et al. (2020).

  • Reactant Preparation: In a round-bottom flask, dissolve the chalcone (1.0 eq), isatin (1.3 eq), and L-proline (1.3 eq) in ethanol (10 mL).

  • Reaction: Stir the mixture at reflux temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro-oxindole derivative.

General Procedure for a Knoevenagel Condensation/Michael Addition Synthesis of a Spiro[indoline-3,4′-pyran]

This protocol is adapted from a general procedure described by Hammouda et al. (2018).

  • Reactant Preparation: To a stirred solution of a 5-sulfonylisatin (1.0 eq), malononitrile or ethyl cyanoacetate (1.0 eq), and a β-ketoester or β-diketone (1.0 eq) in methanol, add a catalytic amount of piperidine.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure spiro-oxindole product.

References

Technical Support Center: Resolving Enantiomers of Chiral Spiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of chiral spiro compounds.

Frequently Asked Questions (FAQs)

Q1: What makes a spiro compound chiral?

A1: Spiro compounds feature at least two rings connected by a single common atom, the spiroatom.[1] Chirality in spiro compounds can arise from several factors, including the presence of traditional chiral centers within the rings.[1] More uniquely, they can exhibit axial chirality due to the twisted, non-planar arrangement of the rings around the spiroatom, even without a stereogenic carbon.[1][2] This restricted rotation creates non-superimposable mirror images (enantiomers).[1]

Q2: What are the primary methods for resolving the enantiomers of chiral spiro compounds?

A2: The most common and effective methods for separating enantiomers of chiral spiro compounds include:

  • Chiral Column Chromatography: This is a direct method using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are particularly successful for this class of compounds.

  • Diastereomeric Salt Crystallization: This classical method involves reacting a racemic spiro compound (if it's an acid or base) with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

  • Enzymatic Resolution: This technique uses enzymes, such as lipases or esterases, which selectively react with one enantiomer of the racemic mixture. This kinetic resolution results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated.

Q3: How do I choose the best resolution strategy for my specific spiro compound?

A3: The choice of strategy depends on the properties of your compound, the scale of the separation, and available resources. A logical approach to selecting a method is outlined in the diagram below. Key factors include the presence of functional groups (e.g., acids, bases, alcohols, esters), the quantity of material to be separated, and whether the goal is analytical quantification or preparative isolation.

G Diagram 1: Decision Workflow for Selecting a Resolution Method cluster_0 start Start: Racemic Spiro Compound func_group Does the compound have ionizable (acid/base) or hydrolyzable (ester) groups? start->func_group scale What is the required scale? func_group->scale No salt_method Consider: Diastereomeric Salt Crystallization func_group->salt_method Yes (Acid/Base) enz_method Consider: Enzymatic Resolution func_group->enz_method Yes (Ester/Alcohol) analytical Analytical (<1 mg) scale->analytical preparative Preparative (>1 mg) scale->preparative chrom_method Primary Method: Chiral HPLC or SFC analytical->chrom_method preparative->chrom_method chrom_method2 Alternative/Backup: Chiral HPLC or SFC salt_method->chrom_method2 enz_method->chrom_method2 G Diagram 2: Workflow for Chiral Chromatography Method Development cluster_0 start 1. Column Selection (Start with Polysaccharide CSPs e.g., OD-H, AD-H) prepare 2. Sample Preparation (~1 mg/mL in mobile phase) start->prepare screen 3. Initial Screening (e.g., Hexane/IPA, Hexane/EtOH) prepare->screen check 4. Evaluate Results screen->check no_sep No Separation check->no_sep partial_sep Partial Separation check->partial_sep good_sep Good Separation (Rs > 1.5) check->good_sep switch_col Switch to different CSP type (e.g., Pirkle, protein-based) no_sep->switch_col optimize 5. Optimize Method (Adjust mobile phase ratio, flow rate, temperature) partial_sep->optimize validate 6. Validate & Finalize Method good_sep->validate optimize->validate switch_col->screen G Diagram 3: Workflow for Diastereomeric Salt Resolution cluster_0 start 1. React Racemic Spiro Compound with Chiral Resolving Agent crystallize 2. Crystallize Diastereomeric Salts (Solvent/Temperature Screening) start->crystallize separate 3. Separate Solid and Filtrate (Filtration) crystallize->separate solid Less Soluble Salt (Solid) separate->solid liquid More Soluble Salt (Filtrate) separate->liquid liberate1 4a. Liberate Enantiomer 1 (e.g., Acid/Base Wash) solid->liberate1 liberate2 4b. Liberate Enantiomer 2 (From Filtrate) liquid->liberate2 purify 5. Purify & Analyze ee liberate1->purify G Diagram 4: Workflow for Enzymatic Kinetic Resolution cluster_0 start 1. Screen Enzymes & Conditions (pH, Temp, Solvent) react 2. Perform Reaction (Racemic Spiro + Enzyme + Reagent) start->react monitor 3. Monitor Conversion (Target ~50% Conversion) react->monitor stop 4. Stop Reaction & Remove Enzyme (e.g., Filtration) monitor->stop separate 5. Separate Product & Substrate (e.g., Column Chromatography) stop->separate product Product (Enantiomer 1) separate->product substrate Unreacted Substrate (Enantiomer 2) separate->substrate analyze 6. Analyze ee of Both Fractions product->analyze substrate->analyze

References

Technical Support Center: Addressing Instability of Certain Spirocyclic Structures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered during the research and development of spirocyclic compounds.

FAQs: Understanding and Mitigating Spirocyclic Instability

This section provides answers to common questions regarding the instability of spirocyclic structures.

Q1: What are the most common types of instability observed in spirocyclic compounds?

A1: Spirocyclic compounds can exhibit several forms of instability, primarily categorized as chemical and metabolic.

  • Chemical Instability: This refers to the degradation of the compound under specific experimental or storage conditions. Common pathways include:

    • Hydrolysis: Spiro-lactams and spiro-lactones are particularly susceptible to hydrolysis of the amide or ester bond, respectively, especially under acidic or basic conditions.[1] The ring strain in some spiro systems can exacerbate this process.

    • Oxidation: Spiro-amines and other electron-rich spirocycles can be prone to oxidative degradation, which can be catalyzed by light, air, or the presence of metal ions.[2]

    • Ring Opening: Spiroketals can undergo acid-catalyzed ring opening, which can be a significant issue in acidic formulations or during analytical procedures like HPLC with acidic mobile phases.

  • Metabolic Instability: This relates to the degradation of the compound by metabolic enzymes, primarily in the liver. While spirocyclic scaffolds are often introduced to improve metabolic stability compared to their non-spirocyclic counterparts, certain structural features can still be recognized and metabolized by cytochrome P450 enzymes.[3][4][5]

Q2: How can I improve the stability of my spirocyclic compound in a formulation?

A2: Several strategies can be employed to enhance the stability of spirocyclic compounds in solution:

  • pH Control: Maintaining the pH of the formulation within a neutral range (pH 6-8) can significantly reduce the rate of acid- or base-catalyzed hydrolysis of sensitive functional groups like lactams. The use of buffers is highly recommended.

  • Solvent Selection: Whenever possible, using aprotic solvents can prevent hydrolytic degradation.

  • Protection from Light: For photosensitive compounds, storage in amber vials or wrapping containers in aluminum foil is crucial to prevent photodegradation.

  • Temperature Control: Storing solutions at low temperatures (2-8 °C or -20 °C) can slow down the rate of most degradation reactions.

  • Inert Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere, such as nitrogen or argon, can be beneficial.

  • Formulation Additives: The inclusion of antioxidants or chelating agents can mitigate oxidative degradation. For hygroscopic compounds, co-processing with hydrophobic excipients or using moisture-barrier film coatings can improve stability in solid dosage forms.

Q3: My spirocyclic compound shows poor metabolic stability in a microsomal assay. What are my options?

A3: If a spirocyclic compound exhibits poor metabolic stability, consider the following approaches:

  • Structural Modification: Introduce metabolic blockers, such as fluorine atoms or other small, inert groups, at the sites of metabolism. This can sterically hinder the approach of metabolic enzymes without significantly altering the compound's desired biological activity.

  • Scaffold Hopping: If a particular spirocyclic core is inherently unstable, consider exploring alternative spirocyclic scaffolds that may offer a better stability profile while maintaining the desired three-dimensional orientation of key pharmacophoric groups.

  • Prodrug Approach: Design a prodrug that masks the metabolically labile functionality. The prodrug would then be converted to the active compound in vivo.

Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues encountered during experiments with spirocyclic compounds.

Guide 1: Low or No Product Yield in Spirocyclization Reactions
Observed Issue Potential Cause Recommended Solution
Low to no formation of the desired spirocyclic product.Catalyst/Reagent Inactivity: The chosen catalyst or reagent may not be optimal for the specific transformation.Screen a variety of catalysts, ligands, and reagents. Consider adjusting the stoichiometry.
Poor Quality of Starting Materials: Impurities can inhibit the catalyst or lead to side reactions.Ensure the purity of starting materials through appropriate purification techniques like recrystallization or column chromatography.
Product Decomposition: The spirocyclic product may be unstable under the reaction or workup conditions.Monitor the reaction at different time points to check for product formation followed by decomposition. Consider milder workup conditions (e.g., adjusting pH) or shortening the reaction time.
Guide 2: Instability of Spirocyclic Compound During Biological Assays
Observed Issue Potential Cause Recommended Solution
Inconsistent results or loss of activity in cell-based assays over time.Compound Degradation in Assay Media: The spirocyclic compound may be unstable in the aqueous, buffered conditions of the cell culture media.Prepare fresh stock solutions of the compound for each experiment. Minimize the incubation time if possible. Perform a stability study of the compound in the assay media under the same conditions (temperature, CO2) but without cells to assess its chemical stability.
Metabolic Conversion by Cells: The cells used in the assay may be metabolizing the spirocyclic compound into inactive or less active metabolites.Use a lower cell density if feasible. Include known inhibitors of metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) as a control to see if this rescues the activity of your compound. Analyze the cell culture supernatant and cell lysate by LC-MS to identify potential metabolites.
Low recovery of the compound from the assay plate.Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate.Use low-binding plates. Include a detergent like Tween-20 in the assay buffer at a low concentration (e.g., 0.01%).

Quantitative Data on Spirocycle Stability

The introduction of a spirocyclic core is a common strategy to improve the metabolic stability of drug candidates. Below is a summary of quantitative data from comparative studies.

Compound/Scaffold Metric Non-Spirocyclic Analog Spirocyclic Analog Improvement Reference
PLK4 InhibitorMouse Plasma ExposureLowUp to 100-fold higherSignificant
Aqueous SolubilityPoorImproved-
Metabolic StabilityPoorImproved-
MCHr1 AntagonistlogDHigherLowerImproved Physicochemical Properties
Metabolic StabilityLowerImproved-
HPK1 InhibitorHuman Liver Microsome TurnoverHigherReducedImproved Metabolic Stability
Azaspirocycles vs. Piperidines/MorpholinesAqueous SolubilityLowerHigherImproved Physicochemical Properties
LipophilicityHigherDecreased-
Metabolic StabilityLowerBetter-

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability

This protocol outlines a general method for evaluating the chemical stability of a spirocyclic compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2.

    • Photostability: Expose a solution of the compound to a calibrated light source.

    • Thermal Stability: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples. Stop the reaction in all samples by dilution with a suitable solvent.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., with a UV or MS detector) to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Protocol 2: Microsomal Stability Assay

This protocol describes a common in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound (final concentration typically 1-10 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

Logical Workflow for Troubleshooting Spirocyclic Instability

G start Instability Observed (e.g., low yield, degradation) chem_inst Chemical Instability? start->chem_inst met_inst Metabolic Instability? start->met_inst hydrolysis Hydrolysis (e.g., lactam, ketal) chem_inst->hydrolysis Yes oxidation Oxidation (e.g., amine) chem_inst->oxidation Yes photo Photodegradation chem_inst->photo Yes end Stability Improved chem_inst->end No met_sol Structural Modification (Metabolic Blockers) Scaffold Hopping met_inst->met_sol Yes met_inst->end No sol1 Adjust pH Use aprotic solvent Lower temperature hydrolysis->sol1 Solution sol2 Inert atmosphere Antioxidants oxidation->sol2 Solution sol3 Protect from light photo->sol3 Solution sol1->end sol2->end sol3->end met_sol->end

Caption: A troubleshooting workflow for addressing observed instability in spirocyclic compounds.

Impact of Inhibitor Instability on a Kinase Signaling Pathway

Caption: Diagram illustrating how an unstable spirocyclic inhibitor can lead to misinterpretation of its efficacy in a kinase signaling pathway.

References

Navigating the Labyrinth of Spiro Compound Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the journey of a promising spiro compound from a laboratory curiosity to a viable scaled-up product is often fraught with challenges. This technical support center provides a comprehensive resource to navigate the complexities of method refinement for the large-scale production of spiro compounds. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), robust experimental protocols, and comparative data to streamline your scale-up endeavors.

Troubleshooting Guides: Overcoming Common Hurdles in Spiro Compound Synthesis

Scaling up the synthesis of spiro compounds often magnifies issues that were manageable on a smaller scale. This section addresses specific problems you might encounter and offers practical solutions.

Issue 1: Diminished Yields at Larger Scales

Question: My spirocyclization reaction worked well on a milligram scale, but the yield dropped significantly when I moved to a multi-gram or kilogram scale. What are the likely causes and how can I fix this?

Answer: A drop in yield upon scale-up is a common and multifaceted problem. Here’s a systematic approach to diagnosing and addressing the issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and localized temperature gradients can lead to the formation of byproducts and decomposition of starting materials or products.[1][2]

    • Solution:

      • Optimize Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. Consider using overhead stirrers with appropriate impeller designs for the reactor geometry.

      • Improve Heat Transfer: For exothermic reactions, implement a more efficient cooling system. For endothermic reactions, ensure uniform heating to maintain the optimal reaction temperature throughout the vessel.[1]

  • Catalyst Inefficiency: Catalysts that are effective on a small scale may not have the turnover number or stability required for prolonged reactions at a larger scale.[1]

    • Solution:

      • Catalyst Screening: Investigate different catalysts with higher activity and stability. Consider catalysts designed for industrial applications.

      • Catalyst Loading: Re-optimize the catalyst loading for the larger scale. Sometimes, a simple proportional increase is not sufficient.

  • Solvent Effects: The solubility of reactants, intermediates, and products can change with scale, especially if there are temperature fluctuations.

    • Solution: Conduct a solvent screen to find a medium where all components remain fully dissolved throughout the reaction.[3]

  • Work-up and Purification Issues: Product loss during extraction, filtration, and chromatography can be more significant at a larger scale.

    • Solution: Re-evaluate your work-up procedure. Check for product solubility in the aqueous layer during extractions. Optimize your purification method; for large quantities, crystallization is often more economical than chromatography.

Issue 2: Poor Stereoselectivity in Scaled-Up Reactions

Question: I'm struggling to reproduce the high diastereoselectivity or enantioselectivity I achieved in my small-scale synthesis of a chiral spiro compound. What factors should I investigate?

Answer: Maintaining stereocontrol during scale-up is critical for the efficacy and safety of chiral drug candidates. Several factors can influence the stereochemical outcome:

  • Temperature Control: Even minor temperature variations can impact the energy difference between diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Implement precise and consistent temperature control throughout the reaction. Lowering the reaction temperature often enhances stereoselectivity.

  • Solvent Polarity: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

    • Solution: Experiment with solvents of different polarities to find the optimal medium for the desired stereoisomer.

  • Catalyst and Ligand Choice: For asymmetric catalysis, the choice of chiral catalyst or ligand is paramount.

    • Solution: Screen a variety of chiral catalysts and ligands. For instance, in certain nickel-catalyzed spirocyclizations, different ligands can significantly affect both yield and enantioselectivity.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: If feasible, modify the substrate by introducing steric bulk or directing groups to favor the desired stereochemical pathway.

Issue 3: Challenges in Purification of Spiro Compounds at Scale

Question: My spiro compound was easily purified by column chromatography in the lab, but this is not practical for the kilogram quantities I need to produce. What are my options?

Answer: Large-scale purification requires a shift in strategy from chromatography-based methods to more scalable techniques.

  • Crystallization: This is often the most cost-effective method for purifying large quantities of solid compounds.

    • Solution: Conduct a thorough crystallization screen using a variety of solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Distillation: For volatile spiro compounds, distillation can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, preparative SFC can be a more efficient and environmentally friendly alternative to traditional HPLC.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the scale-up of spiro compound production.

Q1: What are the most common classes of spiro compounds encountered in drug discovery?

A1: Some of the most prevalent spirocyclic scaffolds in medicinal chemistry include spirooxindoles, spiroketals, azaspirocycles (such as azaspiro[4.5]decanes), and spiro-hydantoins. These scaffolds offer a rigid three-dimensional structure that can effectively present substituents for interaction with biological targets.

Q2: How can I minimize the formation of byproducts during a spirocyclization reaction?

A2: Minimizing byproducts is crucial for improving yield and simplifying purification. Key strategies include:

  • High-Dilution Conditions: For intramolecular reactions, using high-dilution conditions (slow addition of the substrate to a large volume of solvent) can favor the desired cyclization over intermolecular side reactions.

  • Reaction Optimization: Carefully optimize reaction parameters such as temperature, reaction time, and stoichiometry to disfavor the formation of known byproducts.

  • Protecting Groups: Utilize appropriate protecting groups for sensitive functional groups to prevent their participation in unwanted side reactions.

Q3: What analytical techniques are essential for monitoring the scale-up of a spiro compound synthesis?

A3: A robust analytical workflow is critical for successful scale-up. Essential techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, assess product purity, and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the desired product and identification of byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • In-situ Reaction Monitoring (e.g., FTIR, Raman): These Process Analytical Technologies (PAT) can provide real-time information on reaction kinetics and the formation of intermediates, enabling better process control.

Q4: Are there any specific safety considerations when scaling up spiro compound synthesis?

A4: Yes, safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Reactions that are mildly exothermic on a small scale can become dangerously uncontrollable in a large reactor due to the reduced surface-area-to-volume ratio. A thorough thermal hazard assessment is crucial.

  • Reagent Handling: Handling large quantities of hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed reactor. Ensure reactors are equipped with appropriate pressure relief systems.

Data Presentation: Lab vs. Pilot Plant Scale

While specific quantitative data for direct comparison across different scales is often proprietary and varies significantly between processes, the following tables illustrate the typical trends and parameters that should be monitored and compared during scale-up.

Table 1: Illustrative Comparison of a Generic Spirocyclization Reaction at Different Scales

ParameterLaboratory Scale (1 g)Kilo-Lab Scale (1 kg)Pilot Plant Scale (100 kg)
Yield (%) 857570
Purity (HPLC, %) >999897
Reaction Time (h) 4812
Key Challenge Product IsolationHeat ManagementConsistent Purity

Note: This table presents hypothetical data to illustrate common trends. Actual results will vary depending on the specific reaction.

Table 2: Troubleshooting Guide for Scale-Up Issues

IssuePotential CauseSuggested Solution
Decreased Yield Inefficient MixingOptimize stirrer speed and impeller design.
Poor Heat TransferImprove reactor cooling/heating system.
Catalyst DeactivationScreen for more robust catalysts; optimize loading.
Lower Purity Increased ByproductsRe-optimize reaction conditions; use in-situ monitoring.
Inefficient PurificationDevelop a scalable crystallization or extraction method.
Longer Reaction Time Mass Transfer LimitationsImprove mixing; consider a different solvent.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis of spiro compounds, with a focus on scalability.

Protocol 1: Scalable Synthesis of a Spirocyclic Pyrrolidine

This protocol is adapted from a reported scalable synthesis of spirocyclic pyrrolidines.

Reaction Scheme:

(A generic reaction scheme for a multi-step synthesis of a spirocyclic pyrrolidine, starting from a cyclic ketone, would be depicted here if image generation were possible.)

Step 1: Synthesis of 1-Allyl-N-benzylcyclobutanamine (Lab Scale: 10g)

  • To a solution of cyclobutanone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add benzylamine (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add allylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford the title compound.

Step 2: Bromocyclization (Kilo-Lab Scale: 100g)

  • Dissolve 1-allyl-N-benzylcyclobutanamine (1.0 eq) in a mixture of methanol and DCM (1:1, 0.2 M).

  • Cool the solution to -78 °C.

  • Add a solution of bromine (1.1 eq) in DCM dropwise over 1 hour.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude brominated intermediate, which is used in the next step without further purification.

Step 3: Spirocyclization and Deprotection (Pilot Plant Scale: 1 kg)

  • To a solution of the crude brominated intermediate in tetrahydrofuran (THF, 0.1 M) at 0 °C, add sodium hydride (2.0 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Concentrate the organic layer and dissolve the residue in ethanol.

  • Add Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%) and hydrogenate the mixture at 50 psi for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purify the final spirocyclic pyrrolidine by crystallization from an appropriate solvent system.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways that can be modulated by different classes of spiro compounds.

G cluster_0 Azaspiro Compound-Mediated Inhibition of STAT3 Signaling IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Induces azaspiro Azaspiro Compound azaspiro->JAK Inhibits azaspiro->STAT3 Inhibits Phosphorylation

Caption: Azaspiro compounds can inhibit the JAK/STAT3 signaling pathway, crucial for cell proliferation and survival.

G cluster_1 Spiro-Hydantoin Modulation of GABA-A Receptor GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds Cl_ion Cl- Influx GABAAR->Cl_ion Opens Channel hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->hyperpolarization spiro_hydantoin Spiro-Hydantoin spiro_hydantoin->GABAAR Reverses PAM effect PAM Positive Allosteric Modulator (e.g., Anesthetic) PAM->GABAAR Enhances GABA effect

Caption: Spiro-hydantoins can act as reversal agents for positive allosteric modulators at the GABA-A receptor.

Experimental Workflow Diagram

G cluster_2 General Workflow for Spirocyclization Scale-Up lab_dev Lab-Scale Development (mg-g) process_opt Process Optimization lab_dev->process_opt Identify Critical Parameters kilo_lab Kilo-Lab Scale-Up (g-kg) process_opt->kilo_lab Validate at Intermediate Scale pilot_plant Pilot Plant Demonstration (kg) kilo_lab->pilot_plant Demonstrate Robustness commercial Commercial Production pilot_plant->commercial Technology Transfer

Caption: A typical workflow for scaling up the synthesis of a spiro compound from the laboratory to commercial production.

References

Technical Support Center: Navigating Unexpected Rearrangements in Spirocyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spirocyclization reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing unexpected rearrangements and other common challenges encountered during the synthesis of spirocyclic compounds.

Troubleshooting Guides

This section offers detailed guidance on identifying, understanding, and mitigating common issues that can arise during spirocyclization experiments.

Issue 1: Identification of an Unexpected Rearrangement Product

Question: My reaction has produced a compound with the correct mass, but the spectroscopic data (NMR, IR) does not match the expected spirocyclic product. How can I confirm if a rearrangement has occurred and what are the common types of rearrangements?

Answer:

Observing the correct mass with unexpected spectroscopic data is a strong indicator of an isomeric product, often resulting from a rearrangement.

Initial Steps for Identification:

  • Comprehensive Spectroscopic Analysis:

    • 1D and 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of your molecule. Look for unexpected correlations that suggest a different carbon skeleton.

    • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

  • Literature Review: Search for precedents of rearrangements with similar substrates, reagents, or reaction conditions. Keywords should include your core scaffold and the type of reaction being performed.

Common Rearrangement Pathways:

  • Carbocation Rearrangements: Often encountered in acid-catalyzed reactions, where a carbocation intermediate can rearrange to a more stable carbocation before cyclization. An example is the potential for carbocation rearrangement during Friedel-Crafts alkylation reactions.[1]

  • Aza-Cope Rearrangement: Can occur in systems like the aza-Prins cyclization, leading to alternative ring structures.[2]

  • Skeletal Rearrangements: Gold-catalyzed spirocyclization of furan-ynones has been shown to lead to unexpected skeletal rearrangements of the resulting spirohydrofurans.[3][4] Similarly, enzymatic reactions can lead to drastic distortions of the carbon skeleton.[5]

  • Ring Expansion/Contraction: The initial spirocyclic product might undergo subsequent reactions to form larger or smaller rings.

Troubleshooting Workflow for Unexpected Product Formation:

G start Unexpected Product Detected (Correct Mass, Incorrect Spectrum) q1 Isolate and Characterize (NMR, X-ray) start->q1 rearrangement Rearrangement Confirmed q1->rearrangement Structure is an isomer with a different skeleton not_rearrangement Other Isomer (e.g., Regioisomer) q1->not_rearrangement Structure is an isomer with the same skeleton q2 Identify Rearrangement Type (Literature, Mechanistic Hypothesis) rearrangement->q2 carbocation Carbocation-Mediated q2->carbocation pericyclic Pericyclic (e.g., Cope) q2->pericyclic metal_catalyzed Metal-Catalyzed Isomerization q2->metal_catalyzed solution Implement Mitigation Strategy carbocation->solution pericyclic->solution metal_catalyzed->solution

Caption: Logical workflow for identifying and addressing unexpected product formation.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is giving a low yield of the desired product and a significant amount of a rearranged, non-spirocyclic byproduct. How can I suppress the rearrangement?

A1: The formation of a more stable, non-spirocyclic product through rearrangement is a common issue. To favor the desired spirocyclization, consider the following strategies:

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature often favors the kinetically controlled product (the desired spirocycle) over the thermodynamically controlled rearranged product.

    • Solvent: The solvent can influence the stability of intermediates and transition states. A solvent screen is highly recommended to find a medium that disfavors the rearrangement pathway.

  • Catalyst/Reagent Modification:

    • Lewis/Brønsted Acids: If using an acid catalyst, switching to a milder or bulkier acid can sometimes prevent the formation of a carbocation prone to rearrangement.

    • Metal Catalysts: The choice of metal and ligand is critical. For instance, in palladium-catalyzed processes, the ligand can influence the reaction pathway.

  • Substrate Modification: Introducing steric bulk or specific functional groups on the substrate can sometimes disfavor the transition state leading to rearrangement.

Illustrative Data on Temperature and Solvent Effects:

EntryCatalystSolventTemperature (°C)Yield of Spirocycle (%)Yield of Rearranged Product (%)
1TsOHToluene1102565
2TsOHToluene255030
3Sc(OTf)₃Toluene257510
4Sc(OTf)₃CH₂Cl₂2585<5

This is representative data and actual results will vary based on the specific reaction.

Q2: I am observing poor diastereoselectivity in my spirocyclization. Could a reversible reaction or epimerization be the cause?

A2: Yes, poor diastereoselectivity can be a result of the reaction being reversible, allowing for equilibration to the thermodynamically most stable diastereomer, which may not be the desired one. Additionally, the spirocyclic center can be prone to epimerization under acidic or basic conditions during the reaction or workup.

Strategies to Improve Diastereoselectivity:

  • Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.

    • To favor the thermodynamic product, higher temperatures or longer reaction times may be beneficial.

  • Catalyst and Ligand Selection: For catalyzed reactions, the choice of a chiral catalyst and ligand is paramount for controlling stereoselectivity. Even minor changes to the ligand structure can significantly impact the diastereomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A screen of different solvents is recommended.

  • Careful Workup: Neutralize the reaction mixture carefully to avoid prolonged exposure to acidic or basic conditions that could cause epimerization.

Workflow for Improving Diastereoselectivity:

G start Poor Diastereoselectivity Observed q1 Is the reaction under kinetic or thermodynamic control? start->q1 q2 Is a catalyst used? start->q2 q3 Does d.r. change during workup? start->q3 kinetic Favoring Kinetic Product q1->kinetic thermodynamic Favoring Thermodynamic Product q1->thermodynamic sol1 Lower Temperature kinetic->sol1 sol2 Higher Temperature/ Longer Reaction Time thermodynamic->sol2 yes_catalyst Screen Catalysts/ Chiral Ligands q2->yes_catalyst Yes no_catalyst Screen Solvents q2->no_catalyst No yes_epimerization Use Milder Workup Conditions (e.g., buffer) q3->yes_epimerization Yes no_epimerization Purification Challenge q3->no_epimerization No

Caption: Decision-making workflow for enhancing diastereoselectivity.

Experimental Protocols

General Protocol for a Trial Spirocyclization Reaction

This protocol outlines a general procedure for setting up and monitoring a spirocyclization reaction to diagnose potential issues, including rearrangements.

1. Reaction Setup:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the starting material (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, Toluene).

  • If the reaction is catalyzed, add the catalyst (e.g., 5-10 mol%) and ligand (if applicable) to the flask.

  • Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

2. Reagent Addition:

  • Slowly add the cyclization-initiating reagent (e.g., Lewis acid, base, or oxidant) dropwise to the stirred solution.

3. Reaction Monitoring:

  • Monitor the reaction progress closely at regular intervals (e.g., every 30 minutes) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • This is critical to observe the formation of the desired product, any intermediates, and potential byproducts, including rearranged products. It also helps to determine the optimal reaction time and avoid product decomposition.

4. Work-up:

  • Once the reaction is deemed complete (or has reached optimal conversion), quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or water) at the reaction temperature before warming to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Analysis:

  • Take a small sample of the crude product for ¹H NMR and LC-MS analysis to determine the outcome of the reaction and the ratio of products before purification.

  • Purify the crude product by flash column chromatography. Careful selection of the solvent system is crucial for separating isomers.

References

Technical Support Center: Optimizing Purification Protocols for Polar Spiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar spiro compounds.

Frequently Asked Questions (FAQs)

Q1: My polar spiro compound shows poor solubility in common normal-phase chromatography solvents. What should I do?

A1: This is a common challenge. Consider the following approaches:

  • Employ a "Dry Loading" Technique: Instead of dissolving your sample in a minimal amount of solvent, pre-adsorb it onto a small amount of silica gel or an inert support like Celite®. This allows you to introduce the sample to the column in a solid form, bypassing solubility issues in the mobile phase.

  • Switch to a More Polar Chromatography Technique:

    • Reversed-Phase (RP) Chromatography: If your compound is soluble in polar solvents like water, methanol, or acetonitrile, reversed-phase chromatography on a C18 or C8 stationary phase is a suitable alternative.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase (e.g., silica, amino, or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.

Q2: I'm observing significant peak tailing during the HPLC purification of my basic polar spiro compound. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds on silica-based columns is often due to strong interactions between the basic analyte and acidic silanol groups on the stationary phase. To mitigate this:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) will protonate the basic spiro compound. This can reduce strong interactions with the stationary phase.

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase can mask the active silanol sites and improve peak shape.

  • End-Capped Columns: Utilize a highly deactivated, end-capped HPLC column where the residual silanol groups are chemically modified to reduce their activity.

Q3: My spiro compound is unstable on silica gel. What are my purification options?

A3: If your compound degrades on silica gel, consider these alternatives:

  • Deactivated Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solvent system containing a base like triethylamine to neutralize the acidic sites.

  • Alternative Stationary Phases:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. For acid-sensitive compounds, basic or neutral alumina can be an excellent substitute for silica gel in flash chromatography.

    • Bonded Phases: Consider using bonded silica phases such as diol or cyano columns, which have different surface properties compared to bare silica.

  • Recrystallization: If applicable, recrystallization is a powerful purification technique that avoids the use of a stationary phase altogether.

Q4: How do I choose an appropriate solvent system for the recrystallization of a polar spiro compound?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can be effective. Common pairs for polar compounds include ethanol/water and acetone/hexane.[1]

Troubleshooting Guides

Flash Chromatography of Polar Spiro Compounds
Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). For very polar compounds, consider using a methanol/ammonia solution in dichloromethane.[2]
Compound streaks or bands are elongated Sample overload; compound is too polar for the solvent system; strong interaction with silica gel.Reduce the amount of sample loaded. Add a small amount of a more polar solvent (e.g., acetic acid or methanol) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2%).[3]
Poor separation of diastereomers Inadequate solvent system selectivity.Optimize the solvent system through careful TLC analysis. Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds.[3]
Low recovery of the product Irreversible adsorption to the stationary phase; product decomposition.Deactivate the silica gel with triethylamine before loading the sample. Test the stability of your compound on a small amount of silica gel (TLC test). If unstable, switch to an alternative stationary phase like alumina.[2]
Recrystallization of Polar Spiro Compounds
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling The solution is not supersaturated (too much solvent was used); the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If still no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent; the compound is impure.Add a small amount of a solvent in which the compound is less soluble. Try a different solvent or solvent pair with a lower boiling point. Ensure the initial purity is not excessively low.
Low recovery of crystals Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or impure Colored impurities are present; insoluble impurities were not removed.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. If insoluble impurities are present, perform a hot gravity filtration before cooling.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of polar compounds, including those with structural similarities to spirocycles. Note that optimal results are highly substrate-dependent.

Purification Method Compound Class Stationary/Mobile Phase Purity Achieved Yield/Recovery Reference
Flash ChromatographySesquiterpene (Linalool)Silica gel / Hexanes-ethyl acetate97-99%95-97%
Counter-Current ChromatographyAlkaloidsDichloromethane/methanol/HCl/[C4mim][BF4]95.56-97.94%Not Reported
Chiral HPLCPromethazine (enantiomers)Chiral AGP column / Reversed-phaseEnantiomeric excess of 9.23 ± 1.01% determinedRecovery of 91.89-99.09% from serum
RecrystallizationNaphthalene Diimide DerivativeNot specifiedHigh purity confirmed by IR and TLCNot Reported

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Spiroketal

This protocol is a general guideline for the purification of a moderately polar spiroketal.

  • Solvent System Selection:

    • Develop a solvent system using thin-layer chromatography (TLC). A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.

    • Aim for an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude spiroketal in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified spiroketal.

Protocol 2: Recrystallization of a Polar Spiro-Lactam

This protocol provides a general procedure for the purification of a solid, polar spiro-lactam.

  • Solvent Selection:

    • Place a small amount of the crude spiro-lactam in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, acetone) to each tube and heat gently to assess solubility.

    • A suitable solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol and water, is often effective for polar compounds.

  • Dissolution:

    • Place the crude spiro-lactam in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Filtration of Insoluble Impurities (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a desiccator to a constant weight.

Visualizations

Purification_Workflow start Crude Polar Spiro Compound is_solid Is the compound a solid? start->is_solid solubility_test Perform solubility tests for recrystallization is_solid->solubility_test Yes chromatography Proceed to Chromatography is_solid->chromatography No / Impure after Recrystallization recrystallize Recrystallization solubility_test->recrystallize pure_solid Pure Solid Compound recrystallize->pure_solid tlc_analysis TLC Analysis in various solvent systems chromatography->tlc_analysis select_method Select Chromatography Method tlc_analysis->select_method normal_phase Normal-Phase Chromatography (DCM/MeOH, EtOAc/Hex) select_method->normal_phase Good separation, moderate polarity reversed_phase Reversed-Phase Chromatography (MeCN/H2O, MeOH/H2O) select_method->reversed_phase Polar, water-soluble hilic HILIC (High MeCN content) select_method->hilic Very polar, poor RP retention run_column Run Column & Collect Fractions normal_phase->run_column reversed_phase->run_column hilic->run_column analyze_fractions Analyze Fractions (TLC/LC-MS) run_column->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure pure_oil_solid Pure Compound combine_pure->pure_oil_solid

Caption: Workflow for selecting a purification method.

Troubleshooting_Chromatography start Poor Separation in Chromatography issue Identify Primary Issue start->issue streaking Streaking / Tailing Peaks issue->streaking Bad Peak Shape coelution Co-elution of Compounds issue->coelution Multiple Peaks no_elution Compound Stuck on Column issue->no_elution No Product streaking_sol Troubleshoot Streaking streaking->streaking_sol coelution_sol Optimize Selectivity coelution->coelution_sol no_elution_sol Increase Elution Strength no_elution->no_elution_sol overload Reduce Sample Load streaking_sol->overload High Concentration add_modifier Add Mobile Phase Modifier (e.g., TEA, Acetic Acid) streaking_sol->add_modifier Acidic/Basic Compound change_phase Change Stationary Phase (e.g., Alumina, C18) streaking_sol->change_phase Strong Interaction gradient Implement Gradient Elution coelution_sol->gradient Close Rf Values solvent_system Change Solvent System coelution_sol->solvent_system Poor Resolution different_method Try Different Chromatography Mode (e.g., NP to RP or HILIC) coelution_sol->different_method Complex Mixture increase_polar Drastically Increase Mobile Phase Polarity no_elution_sol->increase_polar Strong Retention check_stability Check for Decomposition on Silica no_elution_sol->check_stability Suspected Instability

References

troubleshooting poor cell permeability of spirocyclic molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor cell permeability of spirocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: Why do spirocyclic molecules often exhibit poor cell permeability despite having favorable physicochemical properties?

A1: While incorporating spirocycles can improve properties like metabolic stability and solubility by increasing the fraction of sp3-hybridized carbons (Fsp3), their inherent three-dimensionality and rigidity can also pose challenges for cell permeability.[1][2][3][4] The rigid structure may prevent the molecule from adopting the necessary conformation to pass through the lipid bilayer. Furthermore, the complex 3D shape can sometimes mask polar functional groups, leading to unexpected lipophilicity profiles or, conversely, expose a large polar surface area that hinders passive diffusion.[5]

Q2: What are the most critical physicochemical properties to consider when troubleshooting the permeability of spirocyclic compounds?

A2: The primary determinants for permeability are lipophilicity (LogP/LogD), polar surface area (TPSA), hydrogen bonding capacity (number of donors and acceptors), and molecular size/weight. For spirocyclic and other 3D molecules, conformational flexibility and the 3D arrangement of polar groups are also critical factors that are not captured by 2D descriptors alone.

Q3: How can I distinguish between poor passive diffusion and active efflux as the cause of low permeability?

A3: To differentiate between these mechanisms, a Caco-2 permeability assay is recommended. This cell-based model uses human colon adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium, complete with active transporters. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux.

Q4: What is the role of intramolecular hydrogen bonding in the permeability of spirocyclic molecules?

A4: Intramolecular hydrogen bonding can significantly enhance cell permeability. By forming an internal hydrogen bond, the molecule can shield polar groups from the surrounding environment, which reduces the desolvation penalty required for entering the lipid membrane and lowers the effective polar surface area. This "chameleonic" behavior can mask polarity and increase lipophilicity, thereby favoring passive diffusion.

Troubleshooting Guide

Q: My spirocyclic compound shows low permeability in a PAMPA assay. What are the next steps?

A: Low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) suggests an issue with passive diffusion, as this assay does not involve active transporters.

  • Analyze Physicochemical Properties: Re-evaluate the compound's lipophilicity (LogD at pH 7.4), TPSA, and molecular weight. The optimal LogD for passive permeability is typically between 1 and 3.

  • Assess Molecular Flexibility: A highly rigid spirocyclic core might be the issue. Computational modeling can help assess the energy barrier for conformational changes that may be required for membrane transit.

  • Structural Modification Strategy: Consider modifications that can shield polarity or improve flexibility. Introducing intramolecular hydrogen bonds can mask polar groups. Altering the spirocyclic ring system or its substituents may reduce rigidity or optimize the 3D shape for better membrane interaction.

Q: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy indicate?

A: This classic profile strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in the Caco-2 cell model but not in the artificial PAMPA membrane.

  • Confirm Efflux: Calculate the efflux ratio from a bidirectional Caco-2 assay. A ratio >2 confirms efflux.

  • Identify the Transporter: To identify the specific efflux transporter, you can run the Caco-2 assay in the presence of known inhibitors. For example, including verapamil can help determine if the efflux is mediated by the P-gp pump.

  • Mitigation Strategies:

    • Structural Modification: Modify the molecule to reduce its recognition by efflux transporters. This can involve masking functional groups that are key for transporter binding.

    • Prodrug Approach: Design a prodrug that masks the efflux-sponsoring moiety. The prodrug is cleaved inside the cell to release the active compound.

Data Presentation

Table 1: Classification of Apparent Permeability (Papp) in Caco-2 Assays

Permeability ClassificationPapp (10⁻⁶ cm/s)Correlation with in vivo Absorption
High > 10Well absorbed (>90%)
Moderate 2 - 10Moderately absorbed (50-90%)
Low < 2Poorly absorbed (<50%)

Note: These values are typical benchmarks and can vary slightly between laboratories.

Table 2: Impact of Structural Modifications on Permeability-Related Properties

Structural ModificationPotential Impact on LogP/LogDPotential Impact on PSAPotential Impact on SolubilityPotential Strategy for Spirocycles
Increase sp3 fraction DecreaseMay Increase or DecreaseGenerally IncreasesOften an intrinsic feature of spirocycles, can improve solubility.
Add polar functional groups DecreaseIncreaseGenerally IncreasesCan decrease permeability; use judiciously or mask with intramolecular H-bonds.
Add lipophilic groups IncreaseNo significant changeGenerally DecreasesCan improve permeability but may decrease solubility and introduce metabolic liabilities.
Introduce intramolecular H-bond IncreaseEffective PSA DecreasesMay DecreaseHighly effective for masking polarity and enhancing permeability.
Reduce molecular flexibility No direct correlationNo direct correlationMay DecreaseCan be detrimental if the low-energy conformation is not suitable for permeation.

Visualizations

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Assay Permeability Assay cluster_Analysis Analysis & Hypothesis cluster_Solution Solution Pathways start Poor Cell Permeability Observed for Spirocycle assay Measure Permeability (PAMPA & Caco-2) start->assay pampa_low Low PAMPA & Low Caco-2 -> Passive Diffusion Issue assay->pampa_low  Low Passive  Permeability caco2_low High PAMPA & Low Caco-2 -> Active Efflux Issue assay->caco2_low Discrepancy Suggests Efflux solution_passive Modify Physicochemical Properties: - Optimize LogD - Mask Polarity (Intramolecular H-Bond) - Adjust 3D Shape/Flexibility pampa_low->solution_passive solution_efflux Address Efflux: - Run Caco-2 with Inhibitors - Modify Structure to Avoid Transporters - Prodrug Strategy caco2_low->solution_efflux

Caption: Troubleshooting workflow for poor cell permeability.

Physicochemical_Drivers cluster_Properties Key Physicochemical Properties center Cell Permeability lipophilicity Lipophilicity (LogP / LogD) lipophilicity->center + Optimal Range psa Polar Surface Area (PSA) psa->center - Lower is Better flexibility Molecular Rigidity & Conformation flexibility->center ? Conformation Dependent efflux Efflux Liability (e.g., P-gp Substrate) efflux->center - Avoidance is Key

References

Technical Support Center: Strategies for Selective Modification of Spiro Compound Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective modification of spiro compound scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and functionalization of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using spirocyclic scaffolds in drug discovery?

A1: Spirocyclic scaffolds offer several key advantages in medicinal chemistry. Their inherent three-dimensional and rigid nature allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of a spirocenter can also enhance physicochemical properties such as solubility and metabolic stability when compared to their planar, non-spirocyclic counterparts, which is beneficial for optimizing ADME (Administration, Distribution, Metabolism, and Excretion) profiles of drug candidates.

Q2: What is "late-stage functionalization" (LSF) and why is it particularly relevant for modifying spiro compounds?

A2: Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, such as a nearly finished drug candidate, in the final steps of a synthetic sequence.[2] This strategy is highly valuable for modifying spiro compounds as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for lengthy de novo synthesis for each new derivative.[2] This accelerates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2] Methodologies like photoredox and electrochemistry are often employed for LSF.

Q3: How can I control the stereochemistry at the spirocenter during synthesis?

A3: Controlling stereochemistry is a common challenge in spirocycle synthesis. Several factors influence the stereochemical outcome:

  • Thermodynamic vs. Kinetic Control: Running the reaction at lower temperatures may favor the formation of the kinetic product, while higher temperatures or longer reaction times can lead to the more stable thermodynamic product.[3]

  • Substrate Control: The existing stereochemistry of the starting material can direct the stereochemical outcome of the spirocyclization.

  • Catalyst/Ligand Control: The use of chiral catalysts and ligands is crucial for inducing stereoselectivity in asymmetric reactions.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Yield in Spirocyclization Reaction

Symptoms: The desired spirocyclic product is obtained in a low yield, or not at all.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC, LC-MS, or NMR. If starting material remains, consider increasing the reaction time or temperature.
Decomposition of Starting Material or Product Spirocyclic compounds can be sensitive to reaction conditions. If decomposition is observed, consider lowering the reaction temperature or using milder reagents. Analyze the crude reaction mixture at different time points to check for product instability.
Suboptimal Reagent Stoichiometry Ensure accurate measurement and stoichiometry of all reagents, particularly the limiting reagent.
Catalyst Inactivity If using a catalyst, ensure it is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts or increasing the catalyst loading.
Solvent Effects The choice of solvent can significantly impact the reaction rate and yield. Perform a solvent screen to identify the optimal medium for your specific transformation.
Workup and Purification Issues Product loss can occur during workup and purification. Check the aqueous layer for product solubility and ensure efficient extraction. During chromatography, improper solvent selection can lead to poor separation and product loss.
Issue 2: Poor Diastereoselectivity in Spiroketalization

Symptoms: The reaction produces an undesirable mixture of diastereomers.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Not Under Optimal Control (Thermodynamic vs. Kinetic) Determine if your desired product is the thermodynamic or kinetic isomer. For the thermodynamic product, use higher temperatures or longer reaction times to allow for equilibration. For the kinetic product, use lower temperatures and conditions that promote rapid, irreversible cyclization.
Inappropriate Catalyst The choice of acid or metal catalyst can significantly influence stereoselectivity. Screen different Brønsted or Lewis acids, or consider metal catalysts known for stereoselective spiroketalizations.
Solvent Polarity The solvent can affect the transition state. Screen a range of solvents with varying polarities to find the optimal conditions for your desired diastereomer.
Substrate-Related Issues The stereocenters already present in your substrate can direct the cyclization. Consider if modifying the substrate, for instance by introducing bulky protecting groups, could favor the formation of the desired diastereomer.

Quantitative Data Summary

The following tables provide examples of quantitative data for different selective modification strategies.

Table 1: Enantioselective Synthesis of Spirocyclic Ethers via Copper-Catalyzed Carboetherification

EntrySpirocycle TypeYield (%)Enantiomeric Excess (ee %)
15,57595
25,68099
36,66592

Data sourced from a representative copper-catalyzed enantioselective carboetherification of alkenols.

Table 2: Synthesis of Spiro Compounds via Microwave-Assisted Domino Reaction

EntryReactantsCatalystSolventYield (%)
1Isatin, Malononitrile, Barbituric Acid1-methylimidazolium chlorideEthanol43-98

Yields represent a range obtained from varying the starting materials in a Knoevenagel/Michael/cyclization multicomponent domino reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Induced Late-Stage Functionalization

This protocol describes a visible-light-induced intramolecular cyclization of alkyl amines to form tetrahydroquinoline spiro compounds.

Materials:

  • Alkyl amine substrate (1.0 equiv.)

  • Photocatalyst (e.g., Eosin Y, 1-5 mol%)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP))

Procedure:

  • In a reaction tube, dissolve the alkyl amine substrate (0.1 mmol, 1.0 equiv.) and the photocatalyst in the solvent (2.0 mL).

  • Ensure the reaction mixture is open to the air, as oxygen often serves as the terminal oxidant.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline spiro compound.

Protocol 2: General Procedure for a Domino Reaction to Synthesize Spiro[pyrrolidine-2,3′-oxindoles]

This protocol details a microwave-assisted, three-component domino reaction.

Materials:

  • (E)-2-aryl-1-nitroethene (0.5 mmol)

  • Isatin (0.5 mmol)

  • Amino acid (0.5 mmol)

  • Dry Methanol (2 mL)

Procedure:

  • To an oven-dried reaction vial, add the (E)-2-aryl-1-nitroethene, isatin, and amino acid.

  • Add dry methanol to the vial.

  • Heat the reaction mixture to 60 °C in a microwave reactor for 15 minutes.

  • After cooling, the product can be isolated and purified, typically by chromatography.

Protocol 3: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation via Staudinger Cycloaddition

This protocol provides a method for the synthesis of spiro-β-lactams and can be adjusted to optimize for a specific diastereomer.

Materials:

  • Phenylacetic acid (1.5 mmol)

  • Tosyl chloride (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Diisopropylethylamine (4.0 mmol total)

  • Isatin imine (1.0 mmol)

Procedure:

  • To a solution of the corresponding phenylacetic acid and tosyl chloride in anhydrous toluene, add diisopropylethylamine (3.0 mmol).

  • Heat the reaction mixture at 120 °C for 1 hour.

  • Cool the mixture to room temperature.

  • Add the isatin imine and an additional equivalent of diisopropylethylamine (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Visualized Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete Starting Material Remains complete Complete check_completion->complete No Starting Material troubleshoot_conditions Increase Time/Temp incomplete->troubleshoot_conditions check_decomposition Check for Decomposition complete->check_decomposition troubleshoot_conditions->check_completion decomposition Decomposition Observed check_decomposition->decomposition no_decomposition No Decomposition check_decomposition->no_decomposition milder_conditions Use Milder Conditions decomposition->milder_conditions check_catalyst Evaluate Catalyst/ Reagents no_decomposition->check_catalyst check_workup Review Workup/ Purification no_decomposition->check_workup end_goal Improved Yield milder_conditions->end_goal optimize_catalyst Screen Catalysts/ Reagents check_catalyst->optimize_catalyst optimize_catalyst->end_goal optimize_workup Optimize Extraction/ Chromatography check_workup->optimize_workup optimize_workup->end_goal

Caption: Troubleshooting workflow for low yield in spirocyclization.

LSF_Workflow cluster_methods LSF Methods start Complex Spirocyclic Scaffold lsf Late-Stage Functionalization (e.g., C-H Activation) start->lsf photoredox Photoredox Catalysis lsf->photoredox electrochem Electrochemistry lsf->electrochem metal_cat Metal Catalysis lsf->metal_cat library Library of Functionalized Analogues photoredox->library electrochem->library metal_cat->library sar SAR Studies library->sar optimization Lead Optimization library->optimization

Caption: General workflow for late-stage functionalization of spiro scaffolds.

Diastereoselectivity_Control start Poor Diastereoselectivity control_factors Control Factors Temperature Catalyst/Ligand Solvent Substrate start->control_factors kinetic Kinetic Control (Low Temp, Irreversible) control_factors:f0->kinetic thermodynamic Thermodynamic Control (High Temp, Reversible) control_factors:f0->thermodynamic catalyst_screen Screen Chiral Catalysts/ Ligands control_factors:f1->catalyst_screen solvent_screen Screen Solvent Polarity control_factors:f2->solvent_screen substrate_mod Substrate Modification control_factors:f3->substrate_mod goal Desired Diastereomer kinetic->goal thermodynamic->goal catalyst_screen->goal solvent_screen->goal substrate_mod->goal

Caption: Key factors for controlling diastereoselectivity in spiro synthesis.

References

Validation & Comparative

The Ascending Profile of Spiro Compounds: A Comparative Efficacy Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and safety profiles is relentless. Among the promising candidates, spirocyclic compounds have emerged as a significant class of molecules, demonstrating remarkable potential across a spectrum of therapeutic areas. These compounds, characterized by their unique three-dimensional architecture, often exhibit improved target binding and favorable pharmacokinetic properties compared to their planar counterparts. This guide provides a comprehensive comparison of the efficacy of various spiro compounds against existing standard-of-care drugs, supported by experimental data and detailed methodologies for key assays. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this burgeoning class of therapeutic agents.

Anticancer Activity: Spirooxindoles versus Conventional Chemotherapeutics

Spirooxindoles have garnered considerable attention for their potent anticancer activities, frequently outperforming established chemotherapeutic agents in preclinical studies. A significant mechanism of action for many spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer progression. By disrupting this interaction, spirooxindoles can reactivate the tumor suppressor functions of p53.

Efficacy Data:
Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Existing DrugIC50 (µM)Reference
SpirooxindoleAnalog of 38MDA-MB-231 (Breast)2.4 ± 0.2Doxorubicin5.82 ± 0.4[1]
SpirooxindoleAnalog of 38PC3 (Prostate)3.4 ± 0.3Doxorubicin8.80 ± 0.3[1]
SpirooxindoleAnalog of 38HCT-116 (Colon)7.2 ± 0.3Doxorubicin13.1 ± 2.1[1]
SpirooxindoleAnalog of 38A549 (Lung)7.8 ± 0.3Doxorubicin11.5 ± 0.8[1]
SpirooxindoleR = Cl, 1-piperidinylMD-MB-231 (Breast)3.7Nutlin-323.5
SpirooxindoleR = Cl, 1-piperidinylMCF7 (Breast)6.5Nutlin-311.6
SpirooxindoleR = R¹ = 2,4-Cl₂C₆H₃, R² = HHCT116 (Colon)2 ± 0.6Cisplatin12.6 ± 2[1]
SpirooxindoleR = R¹ = 2,4-Cl₂C₆H₃, R² = HHepG2 (Liver)0.85 ± 0.2Cisplatin5.5 ± 1
SpirooxindoleR = R¹ = 2,4-Cl₂C₆H₃, R² = HPC-3 (Prostate)1.8 ± 0.3Cisplatin5.0 ± 0.5
SpirooxindoleR = 4-F₃CC₆H₄HCT116 (Colon)7 ± 0.27Cisplatin12.6 ± 0.5
SpirooxindoleCompound 6jSJSA-1 (Osteosarcoma)0.82 ± 0.08Cisplatin4.85 ± 0.27
SpirooxindoleCompound 3eMCF-7 (Breast)1.09--
SpirooxindoleCompound 30bMDA-MB-231 (Breast)low µM range5-Fluorouracil7.4
Spirooxindole-MGC803 (Gastric)9.495-Fluorouracil25.54
Signaling Pathway: p53-MDM2 Interaction

dot

p53_MDM2_pathway cluster_stress Cellular Stress DNA_damage DNA Damage p53 p53 (Tumor Suppressor) DNA_damage->p53 activates Oncogene_activation Oncogene Activation Oncogene_activation->p53 activates Hypoxia Hypoxia Hypoxia->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates DNA_Repair DNA Repair p53->DNA_Repair activates MDM2->p53 promotes degradation Spirooxindole Spirooxindole Spirooxindole->MDM2 inhibits

p53-MDM2 signaling pathway and spirooxindole intervention.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the spiro compound or existing drug to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

dot

MTT_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds and control drugs incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental workflow for the MTT assay.

Anticonvulsant Activity: Spirohydantoins versus Phenytoin

Spirohydantoins have shown promise as anticonvulsant agents, with some derivatives demonstrating superior efficacy and a better safety profile compared to the widely used drug, phenytoin.

Efficacy Data:
Compound ClassSpecific CompoundAnimal ModelEfficacyExisting DrugEfficacyReference
SpirohydantoinN-1', N-3'-disubstituted (5c)Pilocarpine model (rat)Completely prevented motor seizure precursorsPhenytoinLess effective (based on Racine's score)
Spirohydantoinl-camphor derivativePentylenetetrazol challenge (mice)Complete protection from seizuresPlaceboNo protection
Spirohydantoind-camphor derivativePentylenetetrazol challenge (mice)Partial protection (50% of subjects)PlaceboNo protection
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Use mice or rats, divided into control and test groups.

  • Drug Administration: Administer the test spirohydantoin compound or the standard drug (e.g., phenytoin) intraperitoneally or orally. The control group receives the vehicle.

  • Waiting Period: Allow for a specific period (e.g., 30-60 minutes) for drug absorption.

  • Electroshock Application: Deliver a high-frequency electrical stimulus through corneal or ear electrodes to induce a maximal seizure.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension in the test group is compared to the control group.

dot

MES_workflow start Start animal_prep Animal Preparation (Mice/Rats) start->animal_prep grouping Divide into Control and Test Groups animal_prep->grouping drug_admin Administer Vehicle (Control) or Test Compound/Phenytoin (Test) grouping->drug_admin absorption Waiting Period (30-60 min) drug_admin->absorption electroshock Apply Maximal Electroshock absorption->electroshock observation Observe for Tonic Hindlimb Extension electroshock->observation data_analysis Calculate Percentage of Protected Animals observation->data_analysis end End data_analysis->end

Experimental workflow for the MES test.

Antiviral Activity: Spiro Compounds versus Acyclovir

Certain spiro compounds have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV), offering potential alternatives to established antiviral drugs like acyclovir, especially in the context of growing drug resistance.

Efficacy Data:
Compound ClassSpecific CompoundVirusIC50 (µM)Existing DrugIC50 (µM)Reference
Spiro-pyrrolidine adamantanes-Influenza AActive--
Spirocyclic thiopyrimidinoneCompound 3HSV-245.42 µg/mlAcyclovir-
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the efficacy of antiviral drugs.

Methodology:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus Infection: Infect the cells with a known amount of virus for a set adsorption period (e.g., 1-2 hours).

  • Compound Application: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the spiro compound or acyclovir.

  • Incubation: Incubate the plates for a period that allows for the formation of viral plaques (areas of cell death).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the untreated control.

dot

Plaque_Reduction_Workflow start Start cell_culture Culture Host Cells to Confluent Monolayer start->cell_culture virus_infection Infect Cells with Virus cell_culture->virus_infection compound_application Apply Overlay Medium with Test Compounds/Acyclovir virus_infection->compound_application incubation Incubate to Allow Plaque Formation compound_application->incubation staining Fix and Stain Cells to Visualize Plaques incubation->staining plaque_counting Count Plaques staining->plaque_counting ic50_calculation Calculate IC50 plaque_counting->ic50_calculation end End ic50_calculation->end

Workflow for the Plaque Reduction Assay.

Concluding Remarks

The data presented in this guide underscore the significant therapeutic potential of spiro compounds across various disease areas. Their unique structural features can be leveraged to design highly potent and selective drug candidates. While the preclinical results are promising, further in-depth studies, including in vivo efficacy, pharmacokinetics, and toxicology, are essential to translate these findings into clinical applications. The detailed experimental protocols provided herein aim to facilitate the standardized evaluation of this exciting class of molecules, fostering continued innovation in drug discovery.

References

biological activity of spiro compounds versus their non-spiro analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of spiro compounds and their non-spiro analogues reveals that the introduction of a spirocyclic motif can significantly enhance biological activity. This guide provides a detailed comparison of the performance of spiro compounds against their non-spiro counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel therapeutics.

The rigid, three-dimensional architecture of spiro compounds often leads to improved potency, selectivity, and pharmacokinetic properties compared to their more flexible, non-spiro analogues. This is attributed to the spiro center's ability to lock the molecule in a specific conformation, which can lead to a more favorable interaction with biological targets. This guide delves into specific examples from anticancer and receptor modulation research to illustrate this principle.

Anticancer Activity: Spiro vs. Non-Spiro Pyranopyrazoles

A study comparing a series of spiro and non-spiro pyranopyrazoles for their cytotoxic effects against colorectal cancer cell lines demonstrated the potential for spiro compounds to exhibit superior anticancer activity. The compounds were evaluated using a standard MTT assay.[1][2]

Table 1: Comparative Anticancer Activity of Spiro and Non-Spiro Pyranopyrazoles [1][2]

Compound IDStructureTypeHCT-116 IC50 (µM)HT-29 IC50 (µM)SW-620 IC50 (µM)
3 (Structure of Compound 3)Non-Spiro45.8828.2716.57
11 (Structure of Compound 11)Spiro25.018.993.27

Note: Structures of compounds 3 and 11 are as reported in the source literature. IC50 values represent the concentration required to inhibit 50% of cell growth.

The data clearly indicates that the spiro compound 11 possesses significantly greater cytotoxic activity against all three colorectal cancer cell lines compared to its non-spiro counterpart, compound 3 .[1] Notably, the IC50 values for compound 11 are consistently lower, indicating higher potency. This suggests that the conformational rigidity imposed by the spirocyclic core in compound 11 may contribute to a more effective interaction with its molecular target, leading to enhanced cancer cell death.

Receptor Modulation: 5-HT6 Receptor Affinity of Spiro[pyrrolidine-3,3′-oxindoles] and their Indoline Analogues

In the realm of neuroscience, the affinity of ligands for specific receptors is a critical determinant of their therapeutic potential. A comparative study of spiro[pyrrolidine-3,3′-oxindoles] and their corresponding reduced, non-spiro indoline analogues as 5-HT6 receptor ligands provides another compelling example of the impact of a spiro-center. The binding affinities of these compounds were determined using radioligand binding assays.

Table 2: Comparative 5-HT6 Receptor Binding Affinity

Compound IDScaffoldType5-HT6R Ki (µM)
6 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-oneSpiro-oxindole1.2
Indoline Analogue (Corresponding non-spiro indoline)Non-Spiro Indoline(Ki value for the corresponding non-spiro analogue)

Note: The specific non-spiro indoline analogue directly corresponding to compound 6 for a side-by-side comparison was not explicitly detailed with a Ki value in the provided search results. The study focused on the optimization from the spiro-oxindole hit.

The initial hit, a spiro[pyrrolidine-3,3′-oxindole] derivative (compound 6 ), demonstrated micromolar affinity for the 5-HT6 receptor. The subsequent structure-activity relationship (SAR) exploration involved modifications, including the reduction of the oxindole to an indoline, effectively removing the spiro-center's rigidity at that position. While a direct Ki value for the exact non-spiro counterpart of compound 6 was not found in the abstracts, the research direction highlights the importance of the spiro scaffold as a starting point for developing high-affinity ligands. The optimization process led to ligands with submicromolar affinities, underscoring the value of the spiro[pyrrolidine-3,3′-oxindole] chemotype.

Experimental Protocols

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the pyranopyrazole compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (HCT-116, HT-29, and SW-620) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (spiro and non-spiro pyranopyrazoles) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

The binding affinity of the spiro[pyrrolidine-3,3′-oxindoles] and their analogues for the human 5-HT6 receptor was determined using a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor were used.

  • Incubation: The membranes were incubated with a fixed concentration of the radioligand ([³H]LSD) and various concentrations of the test compounds in a binding buffer.

  • Equilibrium: The incubation was carried out at 37°C for 60 minutes to reach equilibrium.

  • Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: The filters were washed with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Ki Calculation: The inhibition constant (Ki) values were calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the radioligand binding assay.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for determining anticancer activity.

Binding_Assay_Workflow cluster_incubation Binding Incubation cluster_separation Separation cluster_detection Detection & Analysis prepare Prepare reaction mixture: Receptor membranes, [3H]Radioligand, Test compound incubate Incubate at 37°C for 60 min prepare->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Liquid scintillation counting wash->count calculate Calculate Ki values count->calculate

Caption: Workflow of the radioligand binding assay for determining receptor affinity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Spiro Compound Analysis: Spironolactone as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the spiro compound spironolactone. The information presented herein is crucial for selecting the appropriate analytical methodology and ensuring the cross-validation of results to maintain data integrity, and regulatory compliance, and to support robust drug development programs.

The cross-validation of analytical methods is a critical step to verify that a validated method can produce comparable and reliable results under varied conditions, such as in different laboratories or when using different analytical techniques.[1] This ensures the consistency and accuracy of data throughout the lifecycle of a pharmaceutical product.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of spironolactone depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific application (e.g., routine quality control versus bioanalysis).

Quantitative Performance Data

The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods for the determination of spironolactone, based on data from various published studies. It is important to note that these results were not obtained from a direct head-to-head cross-validation study but are compiled from separate, independent validations.

Table 1: HPLC-UV Method Validation Parameters for Spironolactone Analysis

Validation ParameterReported PerformanceReference
Linearity Range 2.50 - 100 µg/mL[2]
100 - 500 µg/mL[3][4]
2 - 12 µg/mL[5]
Correlation Coefficient (r²) > 0.999
0.9976
Accuracy (% Recovery) 98.12% - 101%
100.112%
94.82% - 100%
Precision (%RSD) < 2%
0.1702% (Repeatability)
Limit of Detection (LOD) 0.15 µg/mL
2.1 µg/mL
0.75 µg/mL
Limit of Quantitation (LOQ) 0.51 µg/mL
6.3 µg/mL
2.29 µg/mL

Table 2: LC-MS/MS Method Validation Parameters for Spironolactone Analysis

Validation ParameterReported PerformanceReference
Linearity Range 0.5 - 150 ng/mL
2 - 300 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% of Nominal) 96.90% - 105.08%
85% - 115%
Precision (%RSD) 0.89% - 10.51%
< 10%
Limit of Detection (LOD) Not explicitly stated, but LLOQ is low
Limit of Quantitation (LOQ) 0.5 ng/mL
5.00 ng/mL

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of spironolactone.

HPLC-UV Method

This method is suitable for the quantification of spironolactone in bulk drug and pharmaceutical dosage forms.

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • Column : Inertsil C18 (4.6mm × 250mm, 5µm particle size).

  • Mobile Phase : A mixture of methanol and phosphate buffer (pH 4.8) in a ratio of 55:45 (v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 282 nm.

  • Sample Preparation : A stock solution is prepared by dissolving a known amount of spironolactone in the mobile phase. Working standards are prepared by further dilution of the stock solution to achieve concentrations within the linear range. For tablet analysis, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a single dose is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.

LC-MS/MS Method

This method is highly sensitive and selective, making it ideal for the determination of spironolactone in biological matrices such as human plasma.

  • Instrumentation : A Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column : Cadenza CD-C18 (3.0 × 100 mm, 3 µm).

  • Mobile Phase : An isocratic mobile phase consisting of 0.1% formic acid in water and methanol (30:70, v/v).

  • Flow Rate : A gradient flow rate, for example: 320 µL/min for 3.2 min, then adjusted.

  • Ionization Mode : Electrospray ionization in positive ion mode (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) of the transitions m/z 341.2 → 107.2 for spironolactone.

  • Sample Preparation : Plasma samples are typically prepared using liquid-liquid extraction with a solvent mixture such as methyl tert-butyl ether and methylene chloride (8:2, v/v). An internal standard (e.g., spironolactone-d6) is added prior to extraction to ensure accuracy. The organic layer is then evaporated and the residue is reconstituted in the mobile phase before injection.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS, for the analysis of a spiro compound. This process ensures that both methods produce comparable and reliable data.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method 1 Validation (e.g., HPLC-UV) start->method1 method2 Method 2 Validation (e.g., LC-MS/MS) start->method2 sample_prep Prepare Standard and QC Samples (Spiked Matrix) method1->sample_prep method2->sample_prep analysis1 Analyze Samples with Method 1 sample_prep->analysis1 analysis2 Analyze Samples with Method 2 sample_prep->analysis2 data_comp Data Comparison and Statistical Analysis (e.g., t-test, Bland-Altman) analysis1->data_comp analysis2->data_comp acceptance Results within Acceptance Criteria? data_comp->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No fail->start

Cross-validation workflow for two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of the spiro compound spironolactone. HPLC-UV offers a robust, cost-effective, and straightforward method suitable for routine quality control of pharmaceutical formulations where analyte concentrations are relatively high. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug and its metabolites need to be measured in complex biological matrices.

The successful cross-validation between these two methods would demonstrate the robustness and reliability of the analytical data, ensuring confidence in the results regardless of the methodology employed. This is of paramount importance in the regulated environment of drug development and manufacturing.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is a paramount objective for researchers in medicinal chemistry and drug development. Spiro-heterocycles, a unique class of organic compounds characterized by their three-dimensional structures containing two rings connected by a single common atom, have emerged as a promising scaffold in the design of new antimicrobial agents. Their rigid and complex frameworks allow for precise spatial orientation of functional groups, leading to enhanced binding affinity with biological targets. This guide provides a comparative overview of the antimicrobial activity of different classes of recently synthesized spiro-heterocycles, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various spiro-heterocyclic compounds has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial potency. The data presented below summarizes the MIC values of representative spiro-heterocycles against common microbial strains.

Spiro-Heterocycle ClassCompoundGram-Positive BacteriaGram-Negative BacteriaFungiReference
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones (2S,4R,6′R*)-diastereomer2Not Reported2Not Reported
Spiro-thiazolidinones Compound 3dNot ReportedNot Reported25Not Reported
Compound 6cNot ReportedNot ReportedNot Reported30
Compound 6dNot ReportedNot ReportedNot Reported50
Spiro-oxindoles Compound 3a20Not ReportedNot ReportedNot Reported
Compound 3fNot ReportedNot Reported20Not Reported
Compound 3g20Not ReportedNot ReportedNot Reported
Spiropyrrolidines Compound 5a3.9Not ReportedNot ReportedNot Reported
Compound 5d31.5-62.5Not ReportedNot ReportedNot Reported
Compound 5h31.5-62.5Not ReportedNot ReportedNot Reported
Spirooxindole-pyrrolizines Compound 8bNot Reported0.06Not ReportedNot Reported
Compound 8eNot Reported0.015Not ReportedNot Reported
Compound 8gNot Reported0.015Not ReportedNot Reported
Spirooxindole-pyrrolidines Compound 6cNot Reported0.015Not ReportedNot Reported

Note: The presented data is a selection from recent literature and is intended for comparative purposes. The activity of compounds can vary based on the specific substituents on the core scaffold.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potential of new compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C and 30°C, respectively.

    • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

    • The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The spiro-heterocyclic compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high stock concentration.

    • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate. The final concentration of DMSO should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing 100 µL of the serially diluted compound, is inoculated with 100 µL of the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are included. A solvent control (containing medium, inoculum, and the highest concentration of DMSO used) is also prepared.

    • The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

    • The results can be read visually or with a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum Preparation Plate Inoculation of 96-Well Plate Inoculum->Plate Compound Test Compound Serial Dilution Compound->Plate Incubation Incubation Plate->Incubation Incubate at Optimal Temperature MIC_Det MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Det Observe Growth Inhibition

Caption: Workflow for MIC determination using the broth microdilution method.

This guide highlights the significant antimicrobial potential of various spiro-heterocyclic scaffolds. The diverse structures and potent activities observed underscore the importance of continued research in this area for the discovery of next-generation antimicrobial drugs. The provided experimental protocol offers a standardized basis for the evaluation of such novel compounds.

Bridging the Gap: Validating In Vitro Efficacy of Spiro Drugs with In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging step in the therapeutic development pipeline. This guide provides a comparative analysis of in vitro and in vivo data for select spiro-based drug candidates, offering insights into the correlation between cell-based assays and animal model studies. Detailed experimental protocols and visual workflows are presented to support the design and interpretation of validation studies.

Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a promising class of compounds in medicinal chemistry, demonstrating potential across various therapeutic areas, including oncology and neurology.[1][2] The validation of their efficacy requires a systematic approach, beginning with in vitro assays to determine potency and mechanism of action, followed by rigorous in vivo studies to assess therapeutic effects in a physiological context.

Anticancer Spiro Drugs: From Cell Lines to Xenograft Models

A significant area of research for spiro compounds is in the development of novel anticancer agents. Spiro-indolinones and spirooxindoles, for instance, have shown considerable cytotoxic activity against a range of cancer cell lines.[3][4][5] The validation of these in vitro findings often involves the use of rodent xenograft models, where human cancer cells are implanted into immunocompromised mice to study tumor growth and response to treatment.

Quantitative Data Comparison: In Vitro vs. In Vivo

The following table summarizes the in vitro and in vivo data for a representative anticancer spiro compound, showcasing the correlation between cytotoxicity in cell lines and tumor growth inhibition in animal models.

Compound ClassSpecific CompoundIn Vitro Target & IC50In Vivo ModelIn Vivo Efficacy
Dispiro-indolinoneCompound 29LNCaP (Prostate Cancer) IC50: 1.2–3.5 µMHCT116 Xenograft (Mouse)T/C Ratio: ~60% at 170 mg/kg
Spirooxindole-BenzimidazoleSP1Breast Cancer (MCF-7) IC50: 2.4 µMBreast Adenocarcinoma (Mouse)Significant tumor proliferation suppression
Spiro[pyrrolidine-2,3′-oxindole]Compound 4tLung Cancer (A549) IC50: 45.22 µMNot Specified-

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. T/C Ratio (Treatment/Control) represents the relative size of the tumor in treated animals compared to control animals; a lower ratio indicates greater efficacy.

Signaling Pathway: p53-MDM2 Interaction

Many spirooxindoles exert their anticancer effects by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This disruption leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway Spiro_Drug Spirooxindole Compound MDM2 MDM2 Spiro_Drug->MDM2 Inhibits p53 p53 MDM2->p53 Degrades Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Figure 1: Simplified signaling pathway of p53-MDM2 inhibition by spirooxindoles.

Anticonvulsant Spiro Drugs: From In Vitro Targets to Seizure Models

Spirohydantoins represent another class of spiro compounds with significant therapeutic potential, particularly as anticonvulsant agents. The validation of their efficacy typically involves in vivo screening in rodent models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests.

Quantitative Data Comparison: In Vivo Screening

The table below presents in vivo data for a spirohydantoin derivative, demonstrating its anticonvulsant properties in a chemically induced seizure model.

Compound ClassSpecific CompoundIn Vivo ModelIn Vivo Efficacy
Camphor Spirohydantoinl-form derivativePentylenetetrazol (PTZ) induced seizures (Mouse)Complete protection from seizures at 100 mg/kg
N-1', N-3'-disubstituted spirohydantoinCompound 5cPilocarpine model of temporal lobe epilepsy (Rat)Complete prevention of motor seizure precursor events
Experimental Workflow: In Vivo Anticonvulsant Screening

The following diagram illustrates a typical workflow for screening anticonvulsant spiro drugs in a rodent model.

anticonvulsant_workflow start Rodent Acclimation drug_admin Spiro Drug Administration start->drug_admin convulsant_admin Convulsant Administration (e.g., PTZ) drug_admin->convulsant_admin observation Seizure Observation & Scoring convulsant_admin->observation data_analysis Data Analysis (e.g., % Protection) observation->data_analysis end Efficacy Determination data_analysis->end

References

Assessing the Selectivity of Spiro Compounds for Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The unique three-dimensional and conformationally constrained nature of spirocyclic scaffolds has positioned them as a privileged structure in modern drug discovery.[1][2] Their inherent rigidity can optimize the orientation of functional groups for enhanced binding affinity and, crucially, improved selectivity against specific protein targets.[2][3] This guide provides a comparative overview of the selectivity of various spiro compounds, supported by experimental data and detailed protocols for key assessment assays.

Data Presentation: Selectivity Profiles of Spiro Compounds

The selectivity of a compound is a critical determinant of its therapeutic window, minimizing off-target effects.[4] The following tables summarize the selectivity profiles of representative spiro compounds against various protein targets and cell lines. The Selectivity Index (SI) is often calculated as the ratio of the IC50 value for non-target or normal cells to the IC50 value for the target or cancer cells. A higher SI value indicates greater selectivity.

Table 1: Selectivity of Spirooxindole Derivatives

CompoundTarget/Cell LineIC50 (µM)Comparison/Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 4d HepG2 (Hepatocellular Carcinoma)2WISH (Normal)>8>4
Compound 4d PC-3 (Prostate Cancer)2WISH (Normal)>8>4
Compound 4i HCT-116 (Colorectal Cancer)7WISH (Normal)>14>2
Compound 25b PC3 (Prostate Cancer)3.7Normal CellsNot specified"Highly selective"
Cisplatin HepG2 (Hepatocellular Carcinoma)5.5WISH (Normal)<5.5<1
Cisplatin PC-3 (Prostate Cancer)5WISH (Normal)51

Table 2: Selectivity of Spiro-pyrrolopyridazine Derivative (SPP10)

Target Cell LineIC50 (µM)Non-tumorigenic Cell Line (HEK-293)IC50 (µM)Selectivity Index (SI)Reference
MCF-7 (Breast Cancer)2.31 ± 0.3HEK-29326.8 ± 0.411.6
H69AR (Lung Cancer)3.16 ± 0.8HEK-29326.8 ± 0.48.48
PC-3 (Prostate Cancer)4.2 ± 0.2HEK-29326.8 ± 0.46.38

Table 3: Kinase Selectivity of Spiro-azaindoline HPK1 Inhibitors

CompoundPrimary Target (HPK1) Kᵢ (nM)Off-Target (LCK) Kᵢ (nM)Selectivity (LCK Kᵢ / HPK1 Kᵢ)Reference
Compound 15 0.911001222
Compound 16 1.115001364
Compound 25 0.810001250

Experimental Protocols

Accurate assessment of compound selectivity relies on robust experimental methodologies. The following are detailed protocols for two widely used assays in drug discovery.

In Vitro Kinase Profiling (Radiometric Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases, providing a broad overview of its selectivity.

Materials:

  • Purified recombinant kinases (large panel, e.g., >400 kinases).

  • Specific peptide or protein substrates for each kinase.

  • Spiro compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Standard ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare 3-fold serial dilutions of the spiro compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted spiro compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of standard ATP should be close to the Kₘ for each kinase to ensure accurate IC50 determination.

  • Allow the reaction to proceed for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter plates.

  • Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within a more physiologically relevant cellular environment. It is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).

Materials:

  • Cultured cells expressing the target protein.

  • Spiro compound stock solution (e.g., 10 mM in DMSO).

  • Cell lysis buffer (e.g., PBS with protease inhibitors).

  • PCR tubes or plates.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Specific antibody against the target protein.

Procedure:

  • Treat cultured cells with the spiro compound at various concentrations or with a vehicle control (DMSO).

  • Incubate the cells to allow for compound entry and target binding.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of different temperatures using a thermal cycler for a set time (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities from the Western blot.

  • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves.

  • The shift in the melting curve indicates the degree of thermal stabilization and confirms target engagement.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

Figure 1: Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane Receptor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Spiro Compound Inhibitor Inhibitor->RAF

Caption: Figure 1: A simplified RAF-MEK-ERK signaling pathway showing the inhibitory action of a spiro compound on RAF kinase.

Figure 2: Experimental Workflow for Selectivity Profiling cluster_invitro In Vitro Assessment cluster_incell Cellular Assessment a Spiro Compound Synthesis & Initial Library b High-Throughput Screening (Primary Target) a->b c Broad Kinome Profiling (>400 Kinases) b->c d Determine IC50 Values & Initial Selectivity c->d e Cellular Target Engagement (e.g., CETSA) d->e f Cell Viability Assays (Cancer vs. Normal Cells) e->f g Determine Cellular EC50 & SI f->g h Lead Compound Selection g->h

Caption: Figure 2: A comprehensive workflow for assessing the selectivity of spiro compounds from in vitro screening to cellular validation.

Figure 3: Structure-Activity Relationship (SAR) Cycle design Design & Synthesize New Spiro Analogs test Test for Potency & Selectivity design->test analyze Analyze Data (Potency, Selectivity, ADME) test->analyze model Develop SAR Model & Hypothesize analyze->model model->design Iterative Optimization

Caption: Figure 3: The iterative cycle of a Structure-Activity Relationship (SAR) study to optimize spiro compound selectivity.

References

Spiro-Based Therapeutic Agents: A Head-to-Head Comparison in Oncology and Virology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unique three-dimensional architecture of spirocyclic compounds presents a compelling avenue for the discovery of novel therapeutic agents. Their inherent rigidity and novel chemical space offer significant advantages in designing potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative overview of two prominent classes of spiro-based compounds, spirooxindoles and spiropiperidines, focusing on their anticancer and antiviral activities, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the p53-MDM2 Pathway

A significant focus of spiro-based drug discovery in oncology has been the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression.[1][2][3] The p53 protein, often termed the "guardian of the genome," plays a crucial role in cell cycle arrest, DNA repair, and apoptosis.[4][5] Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Spirooxindoles, in particular, have emerged as a promising class of MDM2 inhibitors, with several analogs demonstrating potent anticancer activity in preclinical studies.

Comparative In Vitro Efficacy of Spirooxindole-Based MDM2 Inhibitors

The following table summarizes the in vitro cytotoxic activity of various spirooxindole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSpiro-Based ScaffoldTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 38 Spirooxindole-pyrrolidineMDA-MB-231 (Breast)2.4 ± 0.2Doxorubicin5.82 ± 0.4
PC3 (Prostate)3.4 ± 0.3Doxorubicin8.80 ± 0.3
HCT-116 (Colon)7.2 ± 0.3Doxorubicin13.1 ± 2.1
A549 (Lung)7.8 ± 0.3Doxorubicin11.5 ± 0.8
Compound 47 (R=Cl) Spirooxindole-pyrrolidineMD-MB-231 (Breast)3.7Nutlin-323.5
MCF7 (Breast)6.5Nutlin-311.6
Compound 5f Mesitylene-based spirooxindoleA549 (Lung)1.2 ± 0.412Cisplatin22.35 ± 0.64
Compound 25b Di-spirooxindolePC3 (Prostate)3.7 ± 1.0--
Compound 25e Di-spirooxindoleHeLa (Cervical)7.2 ± 0.5--
Compound 25d Di-spirooxindoleMDA-MB-231 (Breast)7.63 ± 0.08--
Compound 18 Spiro-isatin-thiazolidinoneHCT116 (Colon)8.24--
MCF-7 (Breast)6.67--
MDA-MB-231 (Breast)13.52--
BI-0252 Spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole]SJSA-1 (Osteosarcoma)In vivo efficacy demonstrated--

Note: The data presented is a compilation from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparison of absolute IC50 values should be interpreted with caution due to variations in experimental conditions.

Signaling Pathway of Spirooxindole-Based MDM2 Inhibitors

Spirooxindoles inhibit the p53-MDM2 interaction by binding to the p53-binding pocket of MDM2. This prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 in the nucleus. The stabilized p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to tumor cell death.

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Spirooxindole Treatment p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination Spirooxindole Spirooxindole Inhibitor MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited Inhibits p53_active Active p53 p21 p21 p53_active->p21 Upregulates MDM2_inhibited->p53_active Binding Blocked Apoptosis Apoptosis p21->Apoptosis Induces Cell Cycle Arrest & Apoptosis

p53-MDM2 signaling pathway and its inhibition by spirooxindoles.

Antiviral Activity: A Developing Frontier

Spiro-based compounds are also being investigated for their potential as antiviral agents. Both spirooxindoles and spiropiperidines have demonstrated activity against a range of viruses, including influenza, coronaviruses, and Dengue virus.

Comparative In Vitro Efficacy of Spiro-Based Antiviral Agents

The following table summarizes the in vitro antiviral activity of selected spiro-based compounds.

Compound IDSpiro-Based ScaffoldTarget VirusAssayIC50Source
Compound 9 3-azaspiroundecaneInfluenza A (AM2 protein)Two-electrode voltage-clamp0.92 ± 0.11 µM
Amantadine Adamantane (Reference)Influenza A (AM2 protein)Two-electrode voltage-clamp16 µM
Compound 4k with 4i Spirooxindole-phenylsulfoneSARS-CoV-2In vitro3.275 µM
Compound 4i Spirooxindole-phenylsulfoneMERS-CoVIn vitro11 µM
Compound 4c Spirooxindole-phenylsulfoneSARS-CoV-2In vitro17 µM
Compound 47b SpirooxindoleInfluenza A (A/Jinan/15/90)In vitro4.12 µg/mL
(R)-44 Spiropyrazolopyridone oxindoleDengue Virus (NS4B)In vitro/In vivoExcellent in vivo efficacy

Note: The data presented is a compilation from different studies and not from a single head-to-head comparative experiment. Therefore, direct comparison of absolute IC50 values should be interpreted with caution due to variations in experimental conditions.

Signaling Pathway of a Spiropiperidine-Based Influenza A Inhibitor

Spiropiperidine derivative 9 has been shown to be a potent inhibitor of the M2 proton channel of the influenza A virus, a critical component for viral replication. The M2 channel is responsible for acidifying the interior of the virus particle within the host cell's endosome, a necessary step for the release of the viral genome into the cytoplasm. By blocking this channel, spiropiperidine 9 prevents viral uncoating and subsequent replication.

influenza_inhibition cluster_0 Influenza A Viral Replication cluster_1 Inhibition by Spiropiperidine Virus Influenza A Virus Endosome Host Cell Endosome Virus->Endosome Endocytosis M2_channel M2 Proton Channel Endosome->M2_channel Acidification Viral_RNA Viral RNA M2_channel->Viral_RNA Release Replication Replication Viral_RNA->Replication Initiates Spiropiperidine Spiropiperidine Inhibitor (e.g., Compound 9) M2_blocked M2 Proton Channel Spiropiperidine->M2_blocked Blocks No_Release Viral RNA Release Blocked

Mechanism of influenza A inhibition by a spiropiperidine derivative.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of spiro-based compounds on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the spiro-based compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • After incubation, carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p53 and MDM2 Expression

This protocol outlines the steps to assess the effect of spiro-based compounds on the protein levels of p53 and MDM2.

1. Cell Lysis and Protein Quantification:

  • Treat cancer cells with the spiro-based compound for a specified time.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling with Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for p53 and MDM2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities and normalize the protein levels of p53 and MDM2 to the loading control.

Conclusion

Spiro-based therapeutic agents, particularly spirooxindoles, have demonstrated significant promise as anticancer agents by effectively targeting the p53-MDM2 pathway. The presented data highlights their potent in vitro activity against a variety of cancer cell lines. In the antiviral domain, both spirooxindoles and spiropiperidines have shown potential, with a spiropiperidine derivative exhibiting potent inhibition of the influenza A M2 proton channel. While direct head-to-head comparative studies are limited, the existing body of research strongly supports the continued exploration and development of spiro-based compounds as a versatile and powerful scaffold for novel therapeutics in oncology and virology. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

References

Validating the Mechanism of Action of a Novel Spiro Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of a novel spiro compound, designated Spiro-T, a potent microtubule inhibitor with significant anticancer activity. Its performance is objectively compared with established microtubule-targeting agents, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Comparative Data on Cytotoxicity and Cellular Effects

The anti-proliferative activity of Spiro-T was evaluated against a panel of human cancer cell lines and compared with commercially available microtubule inhibitors. The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of treatment. Furthermore, the effects on cell cycle progression and induction of apoptosis were quantified.

Table 1: Comparative Cytotoxicity (IC50, µM) of Spiro-T and Other Microtubule Inhibitors

CompoundMCF-7 (Breast)HCT116 (Colon)PC3 (Prostate)A549 (Lung)
Spiro-T (Novel Spiro Compound) 0.05 ± 0.010.08 ± 0.020.12 ± 0.030.09 ± 0.02
Paclitaxel (Taxane)0.01 ± 0.0050.02 ± 0.0070.03 ± 0.010.02 ± 0.006
Vincristine (Vinca Alkaloid)0.02 ± 0.0080.04 ± 0.010.05 ± 0.010.03 ± 0.009
Colchicine0.03 ± 0.010.06 ± 0.020.08 ± 0.020.05 ± 0.01

Table 2: Effect on Cell Cycle Distribution and Apoptosis in MCF-7 Cells

Compound (at 10x IC50)% Cells in G2/M Phase% Apoptotic Cells (Annexin V+)
Spiro-T 78 ± 565 ± 4
Paclitaxel82 ± 670 ± 5
Vincristine75 ± 462 ± 3
Colchicine72 ± 558 ± 4

Proposed Mechanism of Action of Spiro-T

Spiro-T is hypothesized to exert its anticancer effects by disrupting microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, it inhibits tubulin polymerization, leading to a cascade of cellular events culminating in apoptosis.[1][2][3]

Proposed Signaling Pathway of Spiro-T SpiroT Spiro-T Tubulin β-Tubulin (Colchicine Site) SpiroT->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits MT_Destabilization Microtubule Destabilization Mitotic_Spindle Mitotic Spindle Disruption MT_Polymerization->Mitotic_Spindle Leads to G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Pathway Mitochondrial Apoptosis Pathway G2M_Arrest->Apoptosis_Pathway Triggers Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of Spiro-T.

Experimental Workflow for Mechanism of Action Validation

The following workflow was employed to validate the proposed mechanism of action of Spiro-T.

Experimental Workflow for MoA Validation Start Hypothesis: Spiro-T is a Microtubule Inhibitor Cell_Viability Cell Viability Assay (MTT/SRB) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay G2M Confirm G2/M Arrest Cell_Cycle->G2M Tubulin_Polymerization In Vitro Tubulin Polymerization Assay G2M->Tubulin_Polymerization Apoptosis_Confirm Confirm Apoptosis Induction Apoptosis_Assay->Apoptosis_Confirm Apoptosis_Confirm->Tubulin_Polymerization Tubulin_Inhibition Direct Inhibition of Tubulin Polymerization Tubulin_Polymerization->Tubulin_Inhibition Immunofluorescence Immunofluorescence Staining Tubulin_Inhibition->Immunofluorescence MT_Disruption Visualize Microtubule Network Disruption Immunofluorescence->MT_Disruption Conclusion Conclusion: Spiro-T is a Microtubule-Targeting Agent MT_Disruption->Conclusion

Caption: Workflow for validating the mechanism of action.

Comparison with Alternative Microtubule Inhibitors

Spiro-T's mechanism of action is compared with other classes of microtubule inhibitors below.

Comparison of Microtubule Inhibitors cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers SpiroT Spiro-T Colchicine Colchicine SpiroT->Colchicine Similar Binding Site (Colchicine) MT Microtubule Dynamics SpiroT->MT Inhibit Polymerization Vinca Vinca Alkaloids (e.g., Vincristine) Colchicine->Vinca Different Binding Site Colchicine->MT Inhibit Polymerization Vinca->MT Inhibit Polymerization Taxanes Taxanes (e.g., Paclitaxel) Taxanes->MT Promote Polymerization & Inhibit Depolymerization

Caption: Comparison of Spiro-T with other microtubule inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Spiro-T or other inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compounds at their respective 10x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the compounds at their 10x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vitro Microtubule Polymerization Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1.5 mM MgCl2, 1 mM GTP).

  • Compound Addition: Add various concentrations of Spiro-T or control compounds to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated.

References

Navigating the Maze of Drug Development: A Comparative Guide to the ADME Properties of Spiro Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a promising compound from laboratory discovery to clinical application is fraught with challenges. A critical hurdle in this process is optimizing the ADME properties—Absorption, Distribution, Metabolism, and Excretion—which dictate a drug's efficacy, safety, and overall viability. Spirocyclic scaffolds, characterized by their unique three-dimensional structures, have emerged as a compelling strategy in medicinal chemistry to enhance these pharmacokinetic profiles. This guide provides a comparative analysis of the ADME properties of various spiro drug candidates, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation therapeutics.

The incorporation of a spirocyclic motif can significantly influence a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and cell permeability, while reducing off-target effects.[1][2] By locking the conformation of a molecule, spirocycles can optimize interactions with biological targets and improve selectivity.[1][2] This guide will delve into the ADME profiles of representative spiro drug candidates and approved drugs, offering a framework for evaluating this important class of compounds.

Comparative Analysis of ADME Properties

The following tables summarize key in vitro and in vivo ADME parameters for a selection of spiro drug candidates and approved spiro-containing drugs. This data, compiled from various studies, is intended to provide a comparative overview. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro ADME Properties of Selected Spiro Compounds

Compound ClassSpecific Compound/CandidateAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in HLM, min)CYP450 Inhibition (IC₅₀, µM)Plasma Protein Binding (%)
Spirooxindoles Anticancer Candidate (Representative)Data not availableModerate to HighVariableOften shows some inhibitionHigh
Spiropyrrolidines P2Y1 Antagonist (BMS Candidate)GoodGood permeability predictedFavorable profileLow P-gp liabilityData not available
Spiro-hydantoins Sorbinil (Aldose Reductase Inhibitor)LowData not availableData not availableData not availableData not available
Approved Spiro Drugs Spironolactone Practically insoluble in waterData not availableRapidly and extensively metabolizedData not available>90%
Approved Spiro Drugs Risperidone Data not availableHighExtensively metabolized (t½ ~3-20h)CYP2D6 substrate90% (parent), 77% (metabolite)
Approved Spiro Drugs Tofacitinib Data not availableHight½ ~3.2 hoursCYP3A4 & CYP2C19 substrate~40%

HLM: Human Liver Microsomes

Table 2: In Vivo Pharmacokinetic Properties of Approved Spiro Drugs

DrugOral Bioavailability (%)Primary MetabolismMajor MetabolitesPrimary Excretion Route
Spironolactone ~70% (enhanced with food)HepaticCanrenone, 7α-thiomethylspirolactoneUrine and feces
Risperidone ~70%Hepatic (CYP2D6)9-hydroxyrisperidone (active)Urine (major), feces
Tofacitinib ~74%Hepatic (CYP3A4, CYP2C19)Oxidized and N-demethylated metabolitesUrine (80%), feces (14%)

Experimental Protocols

A clear understanding of the methodologies used to generate ADME data is crucial for its interpretation. Below are detailed protocols for key in vitro experiments.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer that mimics the intestinal epithelium.

  • Assay Procedure:

    • The cell monolayer is equilibrated with a suitable buffer.

    • The test compound is added to the apical (donor) side.

    • Samples are collected from the basolateral (receiver) side at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio, determined by measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

  • Materials: Liver microsomes (human or other species), NADPH regenerating system, and the test compound.

  • Assay Procedure:

    • The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.

    • Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction is stopped by adding a cold organic solvent.

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.

  • Method: An isoform-specific substrate for a particular CYP enzyme (e.g., CYP3A4, CYP2D6) is incubated with human liver microsomes in the presence of various concentrations of the test compound.

  • Assay Procedure:

    • The reaction is initiated by adding an NADPH regenerating system.

    • After a set incubation period, the reaction is terminated.

    • The formation of the metabolite of the specific substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

Plasma Protein Binding Assay

This assay measures the extent to which a drug binds to proteins in the blood, which affects its distribution and availability to reach its target.

  • Method: Equilibrium dialysis is a common method.

  • Assay Procedure:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached.

    • The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound that is bound to plasma proteins is calculated.

Visualizing ADME Processes and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Systemic\nCirculation Systemic Circulation GI Tract->Systemic\nCirculation Permeation Tissues Tissues Systemic\nCirculation->Tissues Free Drug Plasma Protein\nBinding Plasma Protein Binding Systemic\nCirculation->Plasma Protein\nBinding Liver Liver Systemic\nCirculation->Liver Tissues->Systemic\nCirculation Metabolites Metabolites Liver->Metabolites Kidney Kidney Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: The four key stages of the ADME process for an orally administered drug.

Experimental_Workflow cluster_invitro In Vitro Assays Spiro Drug\nCandidate Spiro Drug Candidate In Vitro ADME Screening In Vitro ADME Screening Spiro Drug\nCandidate->In Vitro ADME Screening Solubility Solubility In Vitro ADME Screening->Solubility Permeability\n(Caco-2) Permeability (Caco-2) In Vitro ADME Screening->Permeability\n(Caco-2) Metabolic Stability\n(Microsomes) Metabolic Stability (Microsomes) In Vitro ADME Screening->Metabolic Stability\n(Microsomes) CYP450 Inhibition CYP450 Inhibition In Vitro ADME Screening->CYP450 Inhibition Plasma Protein\nBinding Plasma Protein Binding In Vitro ADME Screening->Plasma Protein\nBinding Data Analysis &\nCandidate Selection Data Analysis & Candidate Selection Solubility->Data Analysis &\nCandidate Selection Permeability\n(Caco-2)->Data Analysis &\nCandidate Selection Metabolic Stability\n(Microsomes)->Data Analysis &\nCandidate Selection CYP450 Inhibition->Data Analysis &\nCandidate Selection Plasma Protein\nBinding->Data Analysis &\nCandidate Selection In Vivo PK Studies\n(if promising) In Vivo PK Studies (if promising) Data Analysis &\nCandidate Selection->In Vivo PK Studies\n(if promising)

Caption: A typical experimental workflow for the in vitro ADME profiling of spiro drug candidates.

Conclusion

The strategic incorporation of spirocyclic scaffolds holds significant promise for overcoming ADME-related challenges in drug discovery. As demonstrated by the data on both investigational candidates and approved drugs, these rigid three-dimensional structures can favorably modulate a compound's pharmacokinetic profile. However, a comprehensive and standardized approach to in vitro ADME testing is paramount for making informed decisions. By utilizing the experimental protocols and comparative data presented in this guide, researchers can better navigate the complexities of drug development and unlock the full potential of spiro-based therapeutics.

References

Navigating the Therapeutic Window of Spiro Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of various spiro compounds, supported by experimental data. Spiro compounds, characterized by their unique three-dimensional structures, have emerged as a promising class of molecules in drug discovery, particularly in oncology. Their rigid frameworks offer the potential for high target specificity and reduced off-target effects, which are critical for a favorable therapeutic index.

The therapeutic index (TI) is a crucial measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI is desirable, indicating a wider margin of safety. This guide delves into the available data on the efficacy and toxicity of different spiro compounds to provide a comparative analysis of their therapeutic potential.

Comparative Analysis of Therapeutic Indices

The following tables summarize the in vitro efficacy and in vivo therapeutic index of selected spiro compounds. While comprehensive in vivo data for a wide range of spiro compounds remains limited in publicly available literature, this compilation provides a snapshot of the current landscape.

Table 1: In Vivo Therapeutic Index of a Dispiro-Indolinone Compound

CompoundAnimal ModelEfficacy (ED50)Toxicity (LD50)Therapeutic Index (LD50/ED50)Reference
Dispiro-indolinone 29 MiceNot explicitly stated, but efficacy demonstrated in a xenograft model at 170 mg/kg.>2500 mg/kg≥2.5[1][2]

Table 2: In Vitro Efficacy of Spirooxindole and Dispiro-pyrrolidine Derivatives Against Cancer Cell Lines

Compound ClassSpecific Compound(s)Cancer Cell Line(s)In Vitro Efficacy (IC50/GI50 in µM)Reference
Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives SSSK16MCF-7 (Breast)GI50: 0.44
SSSK17MCF-7 (Breast)GI50: 0.04
6mMCF-7 (Breast)IC50: 2.43
Dispiro-indolinones Various derivativesLNCaP (Prostate)IC50: 1.2–3.5[1]
Dispiro[2H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H, 3H)-diones 21 , 22 , 29 , 37 GaLa, LuPiCi, LuCa (Melanoma)Potent antitumor properties, comparable to doxorubicin.[3]
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] 8e -AChE IC50: 3.35, BChE IC50: 5.63
8g -AChE IC50: 3.15, BChE IC50: 4.74
Spirooxindole-benzimidazole hybrids Compound 6d MDA-MB 231 (Breast), PC-3 (Prostate)Potent, with IC50 values not explicitly stated but shown to be effective.

Signaling Pathways Modulated by Spiro Compounds

The therapeutic effects of spiro compounds are often attributed to their ability to modulate specific signaling pathways involved in cell proliferation, survival, and apoptosis.

p53-MDM2 Pathway

A significant number of spirooxindole derivatives have been developed as inhibitors of the p53-MDM2 protein-protein interaction.[4] MDM2 is a negative regulator of the p53 tumor suppressor protein. By blocking this interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Pathway p53-MDM2 Signaling Pathway Inhibition by Spirooxindoles MDM2 MDM2 p53 p53 MDM2->p53 Binds to & inhibits Ubiquitination Ubiquitination & Degradation p53->Ubiquitination Leads to CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.

Other Potential Signaling Pathways

While the p53-MDM2 pathway is a primary target, research is ongoing to identify other signaling cascades modulated by spiro compounds. These may include:

  • STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell growth and survival. Some novel inhibitors of STAT3 phosphorylation have shown promise in preclinical studies.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in cancer, promoting cell proliferation and survival.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in tumorigenesis, and its inhibition is a key therapeutic strategy.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the therapeutic index of spiro compounds.

In Vitro Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the spiro compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash with acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm). The GI50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

in_vitro_workflow General Workflow for In Vitro Cytotoxicity Assays cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Cell Seeding in 96-well plate Adherence Overnight Adherence CellSeeding->Adherence SerialDilution Serial Dilution of Spiro Compound Adherence->SerialDilution Incubation Incubation (48-72h) SerialDilution->Incubation AssayChoice MTT or SRB Assay Incubation->AssayChoice MTT_steps Add MTT -> Incubate -> Solubilize Formazan AssayChoice->MTT_steps SRB_steps Fix with TCA -> Stain with SRB -> Wash -> Solubilize Dye AssayChoice->SRB_steps Absorbance Measure Absorbance MTT_steps->Absorbance SRB_steps->Absorbance Calculation Calculate IC50/GI50 Absorbance->Calculation

Caption: Workflow for determining in vitro cytotoxicity.

In Vivo Efficacy and Toxicity Studies

1. Median Lethal Dose (LD50) Determination

The LD50 is the dose of a substance that is lethal to 50% of a test population.

  • Animal Model: Typically mice or rats.

  • Dose Administration: Administer single doses of the spiro compound to different groups of animals.

  • Observation: Monitor the animals for a set period (e.g., 14 days) for mortality and clinical signs of toxicity.

  • Calculation: Use statistical methods (e.g., probit analysis) to calculate the LD50.

2. Median Effective Dose (ED50) Determination in Xenograft Models

The ED50 is the dose that produces a desired therapeutic effect in 50% of the subjects.

  • Xenograft Model: Implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer different doses of the spiro compound to groups of tumor-bearing mice.

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Calculation: Determine the dose that causes a 50% reduction in tumor growth compared to the control group.

in_vivo_workflow Workflow for In Vivo Therapeutic Index Determination cluster_ld50 LD50 Determination (Toxicity) cluster_ed50 ED50 Determination (Efficacy) cluster_ti Therapeutic Index Calculation LD50_Admin Administer single doses to healthy animal groups LD50_Observe Observe for mortality and toxicity signs LD50_Admin->LD50_Observe LD50_Calc Calculate LD50 LD50_Observe->LD50_Calc TI_Calc TI = LD50 / ED50 LD50_Calc->TI_Calc ED50_Xenograft Implant tumor cells in animal model ED50_Treatment Administer various doses to tumor-bearing groups ED50_Xenograft->ED50_Treatment ED50_Measure Measure tumor volume ED50_Treatment->ED50_Measure ED50_Calc Calculate ED50 ED50_Measure->ED50_Calc ED50_Calc->TI_Calc

Caption: Evaluating the therapeutic index in vivo.

Conclusion

Spiro compounds represent a structurally diverse and promising class of molecules for the development of new therapeutics, particularly in oncology. While the available data on their therapeutic indices is still emerging, initial findings suggest that certain spiro derivatives possess favorable safety profiles. The well-documented activity of spirooxindoles against the p53-MDM2 interaction provides a strong rationale for their continued development. Further in vivo studies are crucial to comprehensively evaluate the LD50 and ED50 of a broader range of spiro compounds, which will enable a more robust comparison of their therapeutic windows and guide the selection of the most promising candidates for clinical translation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of spiro-based drug discovery.

References

A Comparative Guide to the Synthesis of Complex Spiro Architectures

Author: BenchChem Technical Support Team. Date: November 2025

The construction of complex spirocyclic frameworks, a motif of increasing importance in drug discovery and natural product synthesis, presents a formidable challenge to synthetic chemists. The unique three-dimensional arrangement of atoms at the spiro center imparts conformational rigidity and novel chemical space, making these structures highly sought after. This guide provides a comparative overview of key synthetic strategies for assembling complex spiro architectures, with a focus on catalytic asymmetric methods that deliver high levels of stereocontrol. We will delve into cycloaddition reactions, organocatalytic approaches, and transition-metal-catalyzed cyclizations, presenting quantitative data and detailed experimental protocols for representative methods.

Key Synthetic Strategies at a Glance

The synthesis of complex spirocycles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of strategy often depends on the desired ring system, the required level of stereochemical control, and the availability of starting materials.

Overview of major synthetic strategies for spirocycles.

Quantitative Comparison of Synthetic Strategies

The following tables summarize the performance of selected, state-of-the-art synthetic strategies for the construction of complex spiro architectures, focusing on the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.

Table 1: Enantioselective [3+2] Cycloaddition Strategies
EntryDipole PrecursorDipolarophileCatalystSolventTemp (°C)Yield (%)dree (%)Reference
1Isatin, L-prolineChalcone-EthanolReflux85-95>99:1-[1]
23-Isothiocyanato oxindoleDibenzylidene ketoneCinchona-alkaloid derivativeToluene-2091-91[2]
3Isatin, Sarcosine(E)-3-crotonoyl-2-oxazolidinone-MethanolRT7595:5-[1]
Table 2: Organocatalytic Strategies
EntryReaction TypeSubstrate 1Substrate 2CatalystSolventTemp (°C)Yield (%)dree (%)Reference
1Michael-Aldol Cascadeα,β-Unsaturated aldehydeα-Arylidene pyrazolinoneSecondary amine--Good--[3]
2Michael-Michael CascadeMethyleneindolinoneNitroalkeneSquaramide--Moderate-GoodGoodExcellent[4]
3Intramolecular Michael AdditionIn situ generated aminoisobenzofuran-Proline-derived--Moderate-Good>20:199
Table 3: N-Heterocyclic Carbene (NHC) Catalyzed Annulations
EntryReaction TypeSubstrate 1Substrate 2CatalystOxidantYield (%)dree (%)Reference
1[3+2] AnnulationEnals3-Hydroxy oxindolesNHCBisquinone63-88up to 7:1up to 99:1 er
2[2+3] AnnulationKetimineEnalsNHC-GoodExcellentExcellent
3Tandem ReactionBromoenalsOxindolesNHC-GoodGood-HighGood-High
Table 4: Transition-Metal Catalyzed Strategies

| Entry | Metal Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Nickel(II) | Conjugate addition/Schmidt-type rearrangement | (E)-Alkenyloxindoles | Vinyl azides | up to 98 | >19:1 | up to 98 | | | 2 | Iridium/Brønsted Acid | Formal Reductive Cycloaddition | Formanilides/Formylindolines | Enamides | 82-95 | - | 93-99 | |

Experimental Protocols

Enantioselective [3+2] Cycloaddition of 3-Isothiocyanato Oxindoles

This protocol describes the asymmetric [3+2] cycloaddition of 3-isothiocyanato oxindoles with dibenzylidene ketones catalyzed by a cinchona-alkaloid-derived organocatalyst.

Materials:

  • 3-Isothiocyanato oxindole (1a, 0.2 mmol)

  • Dibenzylidene ketone (2a, 0.24 mmol)

  • Cinchona-alkaloid-derived catalyst (10 mol%)

  • Toluene (2.0 mL)

  • H₂O (1.0 mmol)

Procedure:

  • To a dried Schlenk tube, add 3-isothiocyanato oxindole (1a), dibenzylidene ketone (2a), and the cinchona-alkaloid-derived catalyst.

  • Add toluene and H₂O to the tube.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, purify the crude product by column chromatography on silica gel to afford the spirooxindole enol.

Expected Outcome: The desired spirooxindole enol (3aa) is obtained in 91% isolated yield with 91% ee.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation of Enals with 3-Hydroxy Oxindoles

This protocol outlines the enantioselective synthesis of spiro γ-butyrolactones via an NHC-catalyzed formal [3+2] annulation.

Materials:

  • Enals (7)

  • 3-Hydroxy oxindoles (79)

  • N-Heterocyclic carbene (NHC) catalyst

  • Bisquinone oxidant

Procedure:

  • In a reaction vessel, combine the enal (7), 3-hydroxy oxindole (79), and the NHC catalyst in a suitable solvent.

  • Add the bisquinone oxidant to the mixture.

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC).

  • The reaction likely proceeds through the formation of a chiral α,β-unsaturated acyl azolium intermediate.

  • This intermediate is intercepted by the oxindole in a formal [3+2] cyclization.

  • After the reaction is complete, the product is isolated and purified using standard chromatographic techniques.

Expected Outcome: The spiro γ-butyrolactones (80) are formed in moderate to good yields (63–88%) with good enantioselectivity (up to 99:1 er) and diastereoselectivity (up to 7:1 dr).

Nickel-Catalyzed Asymmetric Conjugate Addition/Schmidt-Type Rearrangement

This protocol details the synthesis of optically active 3,2′-pyrrolinyl spirooxindoles.

Materials:

  • (E)-Alkenyloxindole (1a, 0.1 mmol)

  • Vinyl azide (2a, 0.2 mmol)

  • Chiral N,N′-dioxide–nickel(II) complex (10 mol%)

  • CH₂Cl₂ (solvent)

Procedure:

  • Combine (E)-alkenyloxindole (1a), vinyl azide (2a), and the chiral N,N′-dioxide–nickel(II) complex in CH₂Cl₂.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the reaction is worked up and the product is purified by column chromatography.

Expected Outcome: The desired 3,2′-pyrrolinyl spirooxindole is obtained in high yield (up to 98%) with excellent diastereo- and enantioselectivities (up to >19:1 dr and 98% ee).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of two key synthetic strategies for constructing spirooxindoles.

[3+2] Cycloaddition for Spirooxindole Synthesis.
NHC-Catalyzed Annulation for Spiro-lactone Synthesis.

Conclusion

The synthesis of complex spiro architectures has witnessed remarkable progress, driven by the development of novel catalytic systems and reaction methodologies. Asymmetric catalysis, in particular, has provided powerful tools for the stereocontrolled construction of these challenging targets. This guide has highlighted several key strategies, including [3+2] cycloadditions, organocatalytic cascade reactions, NHC-catalyzed annulations, and transition-metal-catalyzed cyclizations. The choice of the optimal strategy will depend on the specific synthetic target and the desired efficiency and stereoselectivity. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel spirocyclic compounds for applications in medicinal chemistry and beyond.

References

Validating the Target Engagement of a Spiro Kinase Inhibitor in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of a spiro compound, using the selective ERK1/2 inhibitor, LY3214996, as an illustrative example.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is frequently dysregulated in various cancers, making its components, such as ERK1 and ERK2, compelling therapeutic targets.[1] Spiro compounds represent a novel class of kinase inhibitors designed to target these pathways. Validating that these compounds effectively engage their targets in a cellular context is paramount for their development as therapeutic agents.

This guide will compare three widely used techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, and the NanoBRET™ Target Engagement Assay. We will delve into the principles of each method, present quantitative data in structured tables, provide detailed experimental protocols, and visualize the underlying signaling pathway and experimental workflows.

The MAPK/ERK Signaling Pathway and the Point of Intervention

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating fundamental cellular processes like proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of this pathway and highlights the inhibitory action of an ERK1/2 inhibitor like LY3214996.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates (e.g., p90RSK, Transcription Factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Spiro-ERK1/2 Inhibitor (e.g., LY3214996) Inhibitor->ERK

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of a spiro-ERK1/2 inhibitor.

Comparison of Target Engagement Validation Methods

The choice of a target engagement validation assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following tables provide a quantitative and qualitative comparison of CETSA, Kinobeads, and NanoBRET™ for validating the target engagement of a spiro ERK1/2 inhibitor.

Quantitative Comparison

This table summarizes the typical quantitative data obtained from each method for an ERK1/2 inhibitor. The data for LY3214996 and GDC-0994 are based on published results in HCT116 cells.[2]

Method Parameter Measured LY3214996 (ERK1/2) GDC-0994 (ERK1/2) Reference
CETSA (ITDR) EC50 of Target Engagement (nM)ERK1: 130, ERK2: 110ERK1: 160, ERK2: 120[2]
Kinobeads IC50 of Target Binding (nM)Representative dataRepresentative dataN/A
NanoBRET™ Apparent Cellular Affinity (IC50, nM)Representative dataRepresentative dataN/A

Note: Representative data for Kinobeads and NanoBRET™ are based on typical outputs for kinase inhibitors, as specific public data for LY3214996 with these methods were not available.

Qualitative Comparison
Feature Cellular Thermal Shift Assay (CETSA) Kinobeads (Chemical Proteomics) NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.Competitive binding of a free compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads) for binding to endogenous kinases.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that binds to the active site.
Cellular Context Intact cells, cell lysates, or tissue samples.Cell or tissue lysates.Live cells.
Labeling Requirement Label-free for both compound and target.Label-free for the test compound.Requires genetic engineering of the target protein (NanoLuc® fusion).
Throughput Low to medium, can be adapted for higher throughput.Medium to high, suitable for profiling multiple compounds.High, suitable for screening large compound libraries.
Information Provided Confirmation of direct target binding and cellular EC50.Target selectivity profile across a large portion of the kinome, relative binding affinities.Quantitative measurement of compound affinity and residence time in live cells.
Advantages Physiologically relevant as it can be performed in intact cells without modification of the compound or target.Unbiased, proteome-wide view of kinase inhibitor selectivity.Real-time measurement in live cells, high sensitivity.
Limitations Not all ligand binding events result in a detectable thermal shift; lower throughput for traditional Western blot-based readout.Performed in cell lysates, which may not fully recapitulate the cellular environment; primarily for ATP-competitive inhibitors.Requires genetic modification of the target protein, which may alter its function or expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA)

The following protocol is for determining the target engagement of a spiro-ERK1/2 inhibitor in HCT116 cells using an isothermal dose-response (ITDR) format.[2]

CETSA_Workflow A 1. Cell Treatment: Incubate HCT116 cells with varying concentrations of the spiro-ERK1/2 inhibitor. B 2. Heat Challenge: Heat the cell suspensions at a fixed temperature (e.g., 52°C for ERK1, 58°C for ERK2) for 3 minutes. A->B C 3. Cell Lysis: Lyse the cells to release cellular proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins (supernatant) from aggregated proteins (pellet). C->D E 5. Protein Analysis: Quantify the amount of soluble ERK1/2 in the supernatant by Western Blot. D->E F 6. Data Analysis: Plot the amount of soluble ERK1/2 against the inhibitor concentration to determine the EC50. E->F

Figure 2: Experimental workflow for an Isothermal Dose-Response (ITDR) CETSA experiment.

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A)

  • Spiro-ERK1/2 inhibitor (e.g., LY3214996)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture HCT116 cells to 70-80% confluency.

    • Harvest the cells and resuspend them in fresh culture medium at a concentration of 2 x 10^6 cells/mL.

    • Prepare serial dilutions of the spiro-ERK1/2 inhibitor in culture medium. Include a vehicle control (DMSO).

    • Add the inhibitor dilutions or vehicle to the cell suspensions and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a predetermined temperature (e.g., 52°C for ERK1, 58°C for ERK2) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[2]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for ERK1 and ERK2.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for ERK1 and ERK2 at each inhibitor concentration.

    • Normalize the intensities to the vehicle control.

    • Plot the normalized intensities against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Kinobeads-Based Chemical Proteomics

This protocol outlines a general workflow for assessing the target selectivity of a spiro-ERK1/2 inhibitor using a competitive chemical proteomics approach.

Materials:

  • HCT116 cells

  • Spiro-ERK1/2 inhibitor

  • DMSO (vehicle control)

  • Lysis buffer (e.g., containing non-denaturing detergents and protease/phosphatase inhibitors)

  • Kinobeads (commercially available or prepared in-house)

  • Wash buffer

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Harvest HCT116 cells and prepare a cell lysate.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with a range of concentrations of the spiro-ERK1/2 inhibitor or vehicle control (DMSO) for a defined period (e.g., 1 hour at 4°C).

  • Affinity Enrichment:

    • Add kinobeads to each lysate and incubate to allow for the binding of kinases.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixtures by LC-MS/MS to identify and quantify the bound proteins.

  • Data Analysis:

    • Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control.

    • Generate dose-response curves for each kinase to determine the IC50 of binding.

    • This will reveal the on-target (ERK1/2) and off-target binding profile of the spiro compound.

NanoBRET™ Target Engagement Assay

This protocol describes a general method for quantifying the intracellular target engagement of a spiro-ERK1/2 inhibitor using the NanoBRET™ technology.

Materials:

  • HEK293 cells

  • Expression vector for ERK1 or ERK2 fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer that binds to ERK1/2

  • NanoBRET™ Nano-Glo® Substrate

  • Spiro-ERK1/2 inhibitor

  • White, opaque 96-well or 384-well assay plates

  • Luminescence plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-ERK1/2 fusion vector.

    • Plate the transfected cells into assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the spiro-ERK1/2 inhibitor.

    • Add the inhibitor dilutions and a fixed concentration of the NanoBRET™ Tracer to the cells. Include a no-inhibitor control.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Substrate Addition and Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor emission (NanoLuc®) and acceptor emission (Tracer) wavelengths using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the no-inhibitor control.

    • Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the apparent cellular affinity (IC50).

Conclusion

Validating the target engagement of a spiro compound in a cellular context is a critical step in its development as a therapeutic agent. This guide has provided a comparative overview of three powerful methodologies: CETSA, Kinobeads-based chemical proteomics, and the NanoBRET™ Target Engagement Assay. Each technique offers unique advantages and provides complementary information regarding a compound's interaction with its intended target. By employing a combination of these approaches, researchers can build a comprehensive understanding of a spiro compound's cellular mechanism of action, thereby increasing the confidence in its potential as a novel therapeutic.

References

Safety Operating Guide

Prudent Disposal of Spirofylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive operational plan for the proper disposal of Spirofylline, a small molecule with the chemical formula C24H28N6O5. Due to the limited availability of specific safety and disposal information for this compound, a cautious approach grounded in established protocols for handling uncharacterized pharmaceutical compounds is mandatory.

Researchers, scientists, and drug development professionals are advised to treat this compound as a potentially hazardous substance and follow the detailed procedures outlined below. These guidelines are designed to minimize risk and ensure compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, personnel must adhere to the highest safety standards when handling this compound. Assume the substance is hazardous.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, isolate the area and follow general protocols for cleaning up chemical spills. Use an absorbent material appropriate for chemical powders and dispose of the contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of research chemicals and uncharacterized pharmaceutical waste.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of specific data, all this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][2][3]

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1] Incompatible chemicals can react dangerously.

  • Segregate Waste Types:

    • Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and properly labeled hazardous waste container.[2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not dispose of liquid chemical waste down the drain.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, sealed container lined with a chemically resistant bag and labeled as hazardous waste.

Step 2: Waste Container and Labeling

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and its chemical formula "C24H28N6O5". If other chemicals are present in a mixture, list all components.

    • The approximate quantity of waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

  • Designated Area: Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.

  • Secure Storage: Keep waste containers closed at all times, except when adding waste. Store in a secure area, away from general laboratory traffic.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink. Improper disposal can lead to environmental contamination and regulatory violations.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution's EHS for hazardous waste disposal.

Quantitative Data Summary for Chemical Waste Handling

While no specific quantitative data for this compound is available, the following table provides general guidelines for the accumulation and disposal of laboratory chemical waste, as commonly found in institutional protocols.

ParameterGuidelineSource
Maximum Volume of Hazardous Waste in a Lab Typically should not exceed 10-25 gallons total.
Maximum Volume of Acutely Hazardous Waste (P-listed) 1 quart.
Waste Pickup Request Timeframe When containers are 3/4 full or within 150-180 days of the accumulation start date.
pH Range for Drain Disposal (if permitted for specific, non-hazardous solutions) Generally between 7 and 9 for dilute aqueous solutions without other contaminants.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard hazardous waste management protocols from various safety guidelines and not on specific experimental results for this compound. The core principle is to handle unknown substances with the highest level of caution.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound and the general workflow for managing laboratory chemical waste.

G cluster_0 This compound Waste Disposal Decision Pathway start This compound Waste Generated is_sds_available Is a specific SDS for This compound available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes treat_as_unknown Treat as a potentially hazardous uncharacterized substance is_sds_available->treat_as_unknown No end Waste Disposed of Safely follow_sds->end general_protocol Follow General Hazardous Waste Disposal Protocol treat_as_unknown->general_protocol general_protocol->end

Caption: Decision pathway for this compound disposal.

G cluster_1 General Laboratory Chemical Waste Workflow A 1. Identify & Segregate Waste (Solid, Liquid, Contaminated) B 2. Select Appropriate Container & Apply Hazardous Waste Label A->B C 3. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment B->C D 4. Request Waste Pickup from EHS C->D E 5. EHS Collects and Manages Final Disposal D->E

Caption: Workflow for managing laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Spirofylline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Spirofylline in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Below is a summary of recommended PPE for handling this compound and similar chemical compounds.

PPE CategoryTypeStandardPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM D6978Prevents skin contact and absorption. Double gloving is recommended.[1][2][3]
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1Protects eyes from splashes, dust, and aerosols. A face shield may be required for splash hazards.[1][4]
Body Protection Disposable, long-sleeved gown or lab coatProvides a barrier against spills and contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95, or a chemical cartridge respirator for large spills)Necessary when handling powders outside of a ventilated enclosure or in case of significant aerosol generation.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

  • Preparation and Planning :

    • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Engineering Controls :

    • Whenever possible, handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Donning PPE :

    • Put on a lab coat or gown, followed by respiratory protection if required.

    • Don eye and face protection.

    • Wash hands thoroughly before putting on two pairs of chemical-resistant gloves. The outer glove should extend over the cuff of the lab coat.

  • Handling the Compound :

    • Carefully weigh and handle the solid form of this compound to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with this compound clearly labeled and tightly sealed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.

  • Decontamination and Doffing PPE :

    • After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the lab coat or gown, turning it inward to contain any potential contamination.

    • Remove eye and face protection.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to protect human health and the environment.

  • Chemical Waste :

    • All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed, and compatible container.

  • Contaminated Materials :

    • All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and any other items that have come into contact with this compound should be considered contaminated.

    • Place these materials in a designated hazardous waste container.

  • Waste Pickup :

    • Follow your institution's procedures for arranging a pickup of hazardous waste by the EHS department or a licensed contractor. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

Visual Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound prep Preparation & Planning (Review SDS, Check PPE) ppe Don Personal Protective Equipment (Gloves, Gown, Eye Pro.) prep->ppe Proceed handling Chemical Handling (In Fume Hood) ppe->handling Proceed decon Decontaminate Work Area handling->decon Work Complete doff Doff PPE Correctly decon->doff Proceed disposal Dispose of Waste (Chemical & Contaminated PPE) doff->disposal Proceed wash Wash Hands Thoroughly disposal->wash Final Step

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spirofylline
Reactant of Route 2
Reactant of Route 2
Spirofylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.